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  • Product: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
  • CAS: 500904-64-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This guide provides a comprehensive technical overview of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule of significant interest in pharmaceutical research and development. Primarily recognized as a process impurity...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule of significant interest in pharmaceutical research and development. Primarily recognized as a process impurity in the manufacturing of the lipid-lowering drug Gemfibrozil, a thorough understanding of its structure, synthesis, and characterization is crucial for quality control and regulatory compliance in the pharmaceutical industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties and synthesis of this compound.

Molecular Structure and Chemical Properties

1,4-Dimethyl-2-(4-phenylbutoxy)benzene, also known by its synonym 4-Phenyl-1-(2,5-xylyloxy)butane, is an aromatic ether.[2] Its structure consists of a 2,5-dimethylphenol moiety linked to a 4-phenylbutane chain via an ether bond.

Chemical Structure:

Table 1: Chemical and Physical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

PropertyValueSource
CAS Number 500904-64-3[2]
Molecular Formula C₁₈H₂₂O[2][3]
Molecular Weight 254.37 g/mol [2][3]
IUPAC Name 1,4-dimethyl-2-(4-phenylbutoxy)benzene[1][4]
Synonyms 4-Phenyl-1-(2,5-xylyloxy)butane, Gemfibrozil EP Impurity F[1][2][5]

Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

The most direct and widely employed method for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is the Williamson ether synthesis .[6][7] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct.[6]

The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene specifically involves the reaction between 2,5-dimethylphenol and a suitable 4-phenylbutyl halide, such as 1-bromo-4-phenylbutane.

Reaction Mechanism and Rationale

The core of the Williamson ether synthesis lies in the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. This is typically achieved using a moderately strong base. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause side reactions with the alkyl halide, such as elimination. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[8]

The subsequent SN2 reaction is favored by the use of a primary alkyl halide, which minimizes steric hindrance and the competing E2 elimination reaction. 1-Bromo-4-phenylbutane is an excellent substrate for this purpose. The choice of solvent is also crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the reaction rate.[8]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product phenol 2,5-Dimethylphenol deprotonation Deprotonation of Phenol phenol->deprotonation halide 1-Bromo-4-phenylbutane sn2 SN2 Nucleophilic Substitution halide->sn2 base Base (e.g., K₂CO₃, NaOH) base->deprotonation solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->sn2 heat Heat (Reflux) heat->sn2 deprotonation->sn2 Generates Phenoxide workup Aqueous Workup & Extraction sn2->workup Crude Product purification Purification (e.g., Chromatography) workup->purification product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene purification->product Pure Product

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, based on established principles of the Williamson ether synthesis.[6][9]

Materials:

  • 2,5-Dimethylphenol

  • 1-Bromo-4-phenylbutane

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-4-phenylbutane (1.0-1.2 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Table 2: Representative Reaction Parameters

ParameterConditionRationale
Base Anhydrous K₂CO₃Mild base, effective for phenol deprotonation without promoting significant side reactions.
Solvent Anhydrous DMFPolar aprotic solvent that enhances the rate of SN2 reaction.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products.
Workup Aqueous extractionTo remove the DMF solvent, unreacted phenol (as phenoxide), and inorganic salts.
Purification Column ChromatographyTo isolate the desired ether from any unreacted starting materials and byproducts.

Spectroscopic Characterization

Due to its status as a pharmaceutical impurity, definitive spectroscopic data for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is not widely published in peer-reviewed literature. However, based on the known structures of the starting materials and general principles of spectroscopy, the expected spectral characteristics can be predicted. Commercial suppliers of this compound as a reference standard may provide a certificate of analysis with experimental data.[5]

Predicted ¹H NMR (Proton NMR) Data:

  • Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.1-7.3 ppm.

  • Aromatic Protons (Dimethylphenyl group): Singlets or doublets in the range of δ 6.6-7.0 ppm.

  • OCH₂ Protons: A triplet at approximately δ 3.9-4.0 ppm.

  • CH₂ Protons (adjacent to phenyl): A triplet at approximately δ 2.6-2.7 ppm.

  • Internal CH₂ Protons: Multiplets in the range of δ 1.7-1.9 ppm.

  • Methyl Protons: Two singlets at approximately δ 2.1-2.3 ppm.

Predicted ¹³C NMR (Carbon NMR) Data:

  • Aromatic Carbons (Phenyl group): Peaks in the range of δ 125-142 ppm.

  • Aromatic Carbons (Dimethylphenyl group): Peaks in the range of δ 110-158 ppm.

  • OCH₂ Carbon: A peak around δ 68-70 ppm.

  • Aliphatic CH₂ Carbons: Peaks in the range of δ 28-35 ppm.

  • Methyl Carbons: Peaks around δ 15-21 ppm.[10][11][12]

Mass Spectrometry (MS):

  • The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 254. Key fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the butyl chain.

Application in Drug Development

The primary relevance of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in drug development is its role as a known impurity of Gemfibrozil.[1] Gemfibrozil is a fibrate class drug used to treat hyperlipidemia and hypercholesterolemia.[13] The synthesis of Gemfibrozil can involve intermediates and starting materials that could potentially lead to the formation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as a byproduct.[14]

Regulatory agencies such as the FDA require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, having a well-characterized standard of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is essential for:

  • Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) for the detection and quantification of this impurity in Gemfibrozil.

  • Quality Control: To ensure that batches of Gemfibrozil meet the required purity specifications.

  • Forced Degradation Studies: To understand the degradation pathways of Gemfibrozil and identify potential degradants.

Conclusion

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a chemically significant molecule, primarily due to its association with the pharmaceutical drug Gemfibrozil. Its synthesis via the Williamson ether reaction is a robust and well-understood process, allowing for the preparation of this compound for use as an analytical reference standard. A thorough understanding of its synthesis and spectroscopic properties is paramount for ensuring the quality, safety, and efficacy of Gemfibrozil-containing medications. This guide provides a foundational framework for researchers and professionals involved in the synthesis, analysis, and quality control of this important pharmaceutical compound.

References

  • Unknown. Williamson Ether Synthesis. (n.d.).
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]

  • IntechOpen. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from IntechOpen website: [Link]

  • Makosza, M., & Jonczyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0313123). Retrieved from NP-MRD website: [Link]

  • PubChem. (n.d.). 1,4-Dimethyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. Retrieved from PubChem website: [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved from PubChem website: [Link]

  • U.S. Food and Drug Administration. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved from FDA Global Substance Registration System: [Link]

  • National Center for Biotechnology Information. (n.d.). Gemfibrozil - Some Pharmaceutical Drugs. Retrieved from NCBI Bookshelf: [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (n.d.). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Retrieved from Semantic Scholar: [Link]

  • NIST. (n.d.). Benzene, 1,4-dimethyl-2-(1-methylethyl)-. Retrieved from NIST WebBook: [Link]

  • Fiveable. (n.d.). 1,4-dimethylbenzene Definition. Retrieved from Fiveable website: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry website: [Link]

  • Veeprho. (n.d.). Gemfibrozil EP Impurity F | CAS 500904-64-3. Retrieved from Veeprho website: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from Doc Brown's Chemistry website: [Link]

  • Devi, D. S., et al. (2023). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science, 13(9), 1-8. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1,4-Dimethylbenzene (FDB005820). Retrieved from FooDB website: [Link]

  • Anwar, S. (2024, March 24). How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar [Video]. YouTube. [Link]

  • Organic Syntheses Procedure. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene. Retrieved from Doc Brown's Chemistry website: [Link]

  • NIST. (n.d.). Benzene, 1,4-dimethyl-2-nitro-. Retrieved from NIST WebBook: [Link]

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Exploratory

Spectroscopic data for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Introduction: Elucidating the Molecular Architecture In the landscape of pharmaceutical development and chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS: 500904-64-3), a notable impurity associated with the lipid-regulating agent Gemfibrozil, presents a compelling case for a multi-faceted spectroscopic approach.[1] Its structure, an aryl alkyl ether, combines several distinct chemical motifs: a 1,2,4-trisubstituted dimethylbenzene ring, a monosubstituted phenyl ring, and a flexible four-carbon alkyl chain.

This guide provides a comprehensive technical overview of the expected spectroscopic data for this compound. Rather than merely presenting data, we will delve into the predictive analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach, grounded in first principles and data from analogous structures, serves as a robust framework for researchers aiming to identify and characterize this molecule, ensuring both scientific integrity and a deeper understanding of the structure-property relationship.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for delineating the precise connectivity of a molecule. For a structure like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, both ¹H and ¹³C NMR are indispensable for assigning every proton and carbon to its specific location within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, yet highly informative. By analyzing the electronic environment of each proton, we can predict its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts, Integrations, and Multiplicities

Assigned ProtonsLabel (Structure)Predicted δ (ppm)IntegrationPredicted MultiplicityRationale
Aromatic (Phenyl)H-a~7.30 - 7.155HMultiplet (m)Protons of a monosubstituted benzene ring, exhibiting complex splitting.
Aromatic (Dimethylbenzene)H-b, H-c, H-d~7.00 - 6.803HMultiplet (m)Protons on a trisubstituted ring, with distinct electronic environments leading to overlapping signals.
Methylene (O-CH₂)H-e~4.002HTriplet (t)Protons on the carbon adjacent to the electron-withdrawing ether oxygen are significantly deshielded.[2][3] Split by adjacent H-f protons.
Methylene (Ph-CH₂)H-f~2.702HTriplet (t)Benzylic protons, deshielded by the phenyl ring. Split by adjacent H-g protons.
Methyl (Aromatic)H-i, H-j~2.256HSinglet (s)Two magnetically equivalent methyl groups on the aromatic ring. Their equivalence simplifies the signal to a single sharp peak.[4][5]
Methylene (Alkyl Chain)H-g, H-h~1.854HMultiplet (m)Protons of the two central methylenes in the butyl chain, with overlapping signals and complex splitting from adjacent protons.

(Note: An image would be placed here in a final document to show the labeled structure corresponding to Table 1.)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. Due to the molecule's lack of symmetry, each carbon atom is expected to produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned CarbonsPredicted δ (ppm)Rationale
Aromatic C-O~155The aromatic carbon directly bonded to the ether oxygen is strongly deshielded.
Aromatic C (Phenyl, C-ipso)~142The carbon in the phenyl ring to which the alkyl chain is attached.
Aromatic C (Dimethylbenzene, C-CH₃)~136, ~130Aromatic carbons bearing the methyl groups.
Aromatic CH (Phenyl)~128.5, ~128.3, ~125.8Standard chemical shifts for carbons in a monosubstituted benzene ring.
Aromatic CH (Dimethylbenzene)~121, ~117, ~111Chemical shifts for the three CH carbons on the trisubstituted ring.
Methylene (O-CH₂)~68The carbon adjacent to the ether oxygen is deshielded, a characteristic feature for ethers.[3]
Methylene (Ph-CH₂)~36Typical shift for a benzylic carbon.
Methylene (Alkyl Chain)~29, ~26Shifts for the two internal carbons of the butyl chain.
Methyl (Aromatic)~20, ~16Shifts for the two methyl group carbons on the dimethylbenzene ring.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data at a probe temperature of 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire data over a wider spectral width (0-220 ppm).

    • A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply an exponential multiplication (line broadening) factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve signal-to-noise. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for rapidly identifying the presence of key functional groups.

Predicted IR Absorption Bands

The structure of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene contains several IR-active functional groups whose characteristic absorption bands can be predicted.

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3030Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on both the phenyl and dimethylbenzene rings.[6]
2950 - 2850Aliphatic C-H StretchStrongStrong signals from the multiple CH₂ and CH₃ groups in the molecule.[7]
~1610, ~1500Aromatic C=C StretchMediumSkeletal vibrations of the benzene rings.[6]
~1250Aryl-Alkyl C-O StretchStrongAsymmetric C-O-C stretching vibration. This strong band is highly characteristic of aryl alkyl ethers.[2][8][9]
850 - 810C-H Out-of-Plane BendStrongBending associated with the 1,2,4-trisubstituted benzene ring.[6]
770 - 730 & 710 - 690C-H Out-of-Plane BendStrongTwo strong bands characteristic of a monosubstituted benzene ring.[10]
Experimental Protocol: IR Data Acquisition

The choice of method depends on the sample's physical state (liquid or solid). Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal first.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to achieve a high-quality spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Using Electron Ionization (EI), we expect to see a clear molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₈H₂₂O, giving a monoisotopic mass of 254.17 g/mol .[1][11]

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z (mass/charge)Ion IdentityRationale for Formation
254[M]⁺Molecular Ion: The intact molecule minus one electron. Its presence confirms the molecular weight.
135[C₉H₁₁O]⁺α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, retaining the charge on the oxygen-containing fragment (dimethylphenoxy-methyl).
121[C₈H₉O]⁺Benzylic-type Cleavage: Cleavage of the ether C-O bond with charge retention on the dimethyl-phenoxide fragment.
105[C₈H₉]⁺Tropylium Ion Formation: Cleavage of the O-CH₂ bond followed by rearrangement of the resulting C₈H₉ fragment.
91[C₇H₇]⁺Tropylium Ion: A very common and stable fragment in molecules containing a benzyl group, formed by cleavage of the C-C bond beta to the phenyl ring.
Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it separates the analyte from any potential volatile impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a standard nonpolar column (e.g., DB-5ms).

    • Use a temperature program: start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Detection (EI):

    • The mass spectrometer should be set to scan a mass range of m/z 40-500.

    • Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for library matching.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Caption: Workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Signature

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. The NMR data provides the detailed carbon-proton framework, the IR spectrum confirms the presence of the critical ether linkage and aromatic systems, and the mass spectrum establishes the molecular weight and reveals predictable fragmentation pathways. Together, the predicted NMR, IR, and MS data form a unique and cohesive spectroscopic signature that allows for the confident and unambiguous identification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide provides the technical foundation and interpretive logic necessary for any researcher or drug development professional to successfully undertake this characterization.

References

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  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

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  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. [Link]

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  • qnawire. (2025). [Chemistry] How many peaks would you expect in the 'H NMR spectrum of 1,4 -dimethylbenzene (para-xy). YouTube. [Link]

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An In-Depth Technical Guide to the Solubility of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in Organic Solvents

Introduction In the landscape of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and preclinical assessment. This guide focu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and preclinical assessment. This guide focuses on 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule representative of aromatic ethers with potential relevance as a pharmaceutical intermediate or a drug-like scaffold. The solubility of such a compound dictates its reaction kinetics in synthesis, its purification strategy, and its potential bioavailability in formulated products.

Given the absence of extensive published solubility data for this specific molecule, this document serves as both a theoretical guide and a practical handbook. It is designed to empower researchers to predict, experimentally determine, and interpret the solubility of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in a variety of organic solvents. The principles and methodologies outlined herein are broadly applicable to other novel organic compounds.

Part 1: Theoretical Assessment of Solubility

A robust understanding of a molecule's physicochemical properties is the first step toward predicting its solubility behavior. This approach is grounded in the fundamental principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure and Physicochemical Properties

1,4-Dimethyl-2-(4-phenylbutoxy)benzene (C₁₈H₂₂O) possesses a distinct molecular architecture that influences its interactions with solvents.[1][2][3] It features a dimethoxybenzene head, a flexible butyl ether linkage, and a terminal phenyl group. This combination imparts a significant degree of lipophilicity.

Key computed physicochemical properties are summarized in the table below. These values, obtained from public chemical databases, provide a quantitative basis for our solubility predictions.[1]

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₈H₂₂OPubChemFoundational for all other calculations.[1]
Molecular Weight 254.37 g/mol PubChem, SCBTInfluences dissolution rate and molar concentration.[1][3]
XLogP3 (Predicted) 5.3PubChemA high value indicates strong lipophilicity (preference for non-polar environments).[1]
Hydrogen Bond Donors 0PubChemThe absence of donors limits its ability to interact with protic solvents via hydrogen bonding.[1]
Hydrogen Bond Acceptors 1 (the ether oxygen)PubChemAllows for weak hydrogen bonding with protic solvents.[1]
Polar Surface Area (PSA) 9.2 ŲPubChemA very low PSA suggests poor solubility in polar solvents.[1]

The high LogP and low PSA are strong indicators that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene will exhibit poor solubility in polar solvents like water and short-chain alcohols, and progressively higher solubility in non-polar organic solvents.

The Principle of "Like Dissolves Like"

This principle is a qualitative summary of the thermodynamics of mixing. For dissolution to occur, the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • For 1,4-Dimethyl-2-(4-phenylbutoxy)benzene: The dominant intermolecular forces are van der Waals forces (specifically London dispersion forces) due to its large non-polar surface area.

  • Solvent Choice:

    • Non-polar solvents (e.g., hexane, toluene, diethyl ether) primarily interact via dispersion forces and are thus expected to be good solvents.

    • Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole-dipole interactions. The ether oxygen of our compound can participate in these, suggesting moderate solubility.

    • Polar protic solvents (e.g., methanol, ethanol) rely on strong hydrogen bonding networks. Our compound can only act as a weak hydrogen bond acceptor, and its large non-polar structure would disrupt the solvent's network, leading to low solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5]

The principle is simple: The smaller the "distance" (Ra) between the HSP of a solute and a solvent, the higher the solubility.

While the specific HSP for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene are not published, we can infer them from its structure. It would have a high δD value, a low-to-moderate δP value, and a very low δH value.

The table below lists HSP for a selection of common organic solvents.[6][7] By comparing these to the expected profile of our compound, we can make semi-quantitative predictions.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Expected Solubility
n-Hexane 14.90.00.0High
Toluene 18.01.42.0Very High
Dichloromethane 17.07.37.1High
Acetone 15.510.47.0Moderate
Ethyl Acetate 15.85.37.2Moderate-High
Ethanol 15.88.819.4Low
Methanol 14.712.322.3Very Low

Data sourced from publicly available HSP lists and databases.[6][7]

Part 2: Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[8][9][10] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[11]

Isothermal Shake-Flask Protocol

This protocol provides a reliable and reproducible method for determining the solubility of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Objective: To determine the saturation concentration of the solute in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer.[11][12]

Methodology:

  • Preparation: Add an excess amount of solid 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to a series of vials. The key is to ensure a solid phase remains at equilibrium.[8] A general starting point is ~50 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium, especially for poorly soluble compounds.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.[10]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[15]

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration.[16][17]

Analytical Quantification (HPLC-UV Example)

A robust analytical method is crucial for accurate solubility determination.[12]

  • Instrumentation: HPLC with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: An isocratic mixture of acetonitrile and water is a common starting point for a lipophilic compound.

  • Wavelength: The detection wavelength should be set to a λ_max of the compound for maximum sensitivity.

  • Calibration: Prepare a series of standard solutions of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene of known concentrations in the chosen solvent.[12] Generate a calibration curve by plotting UV absorbance against concentration. The curve must have a correlation coefficient (R²) > 0.99.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.[12] Remember to account for the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) A->C D Settle Undissolved Solid (≥2 hours) C->D E Filter Supernatant (0.22 µm) C->E F Dilute Sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Data Interpretation and Application

The solubility data, expressed in units such as mg/mL or moles/L, provides critical insights for various stages of research and development.

Hypothetical Solubility Data

Based on the theoretical principles discussed, a hypothetical set of solubility data for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene at 25 °C is presented below. This table illustrates how the final data should be structured for clear comparison.

SolventSolvent PolarityPredicted Solubility RankMeasured Solubility (mg/mL)
Toluene Non-polar1 (Highest)> 200
Dichloromethane Polar Aprotic2~150
Ethyl Acetate Polar Aprotic3~100
Acetone Polar Aprotic4~75
n-Hexane Non-polar5~50
Ethanol Polar Protic6< 10
Methanol Polar Protic7 (Lowest)< 1

Note: These are illustrative values. Actual experimental results are required for confirmation.

Analysis of Trends

The hypothetical data aligns with our theoretical predictions. Solubility is highest in aromatic and chlorinated solvents (Toluene, Dichloromethane) where the dispersion and weak polar interactions are maximized. It is moderate in polar aprotic solvents (Ethyl Acetate, Acetone) and significantly lower in polar protic solvents (Ethanol, Methanol), which cannot effectively solvate the large, non-polar molecule. The lower solubility in hexane compared to toluene may be attributed to the favorable pi-stacking interactions between toluene and the aromatic rings of the solute.

Practical Applications in Drug Development
  • Process Chemistry: High solubility in a solvent like toluene or dichloromethane suggests these are excellent candidates for reaction media. Low solubility in hexane or ethanol indicates these could be effective anti-solvents for crystallization and purification.

  • Formulation Science: The poor solubility in protic, more biocompatible solvents suggests that for in-vivo applications, formulation strategies such as lipid-based delivery systems or amorphous solid dispersions would be necessary to achieve adequate bioavailability.

  • Preclinical Screening: Understanding solubility is critical for designing in-vitro assays.[14] Using a solvent in which the compound has low solubility can lead to precipitation and erroneous results.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and determining the organic solvent solubility of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. By integrating theoretical principles like "like dissolves like" and Hansen Solubility Parameters with the rigorous experimental protocol of the isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis and pharmaceutical development. The methodologies described are robust and broadly applicable, serving as a valuable resource for scientists working with novel chemical entities.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.). Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved January 15, 2026, from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. In [Book Title]. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 15, 2026, from [Link]

  • A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2014). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 15, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 15, 2026, from [Link]

  • DTIC. (2001). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved January 15, 2026, from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved January 15, 2026, from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 15, 2026, from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved January 15, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 15, 2026, from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • van de Waterbeemd, H., Camenisch, G., Folkers, G., & Raevsky, O. A. (1998). Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. 2. Prediction of blood-brain barrier penetration. Journal of Drug Targeting, 6(2), 151-165.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. Retrieved January 15, 2026, from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved January 15, 2026, from [Link]

Sources

Foundational

Biological activity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

An In-depth Technical Guide to the Predicted Biological Activity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Due to a lack of direct experimental data on this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, drawing parallels with the well-characterized and structurally similar selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, Pemafibrate (K-877). This document will explore the anticipated mechanism of action, potential therapeutic applications in managing atherogenic dyslipidemia, and detailed experimental protocols for validation. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling the Potential of a Novel Compound

The core of this guide is built upon the hypothesis that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, due to its structural analogy to pemafibrate, is likely to exhibit PPARα modulatory activity. This document will, therefore, extrapolate the known pharmacology of pemafibrate to predict the biological profile of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Chemical Structure:

  • IUPAC Name: 1,4-dimethyl-2-(4-phenylbutoxy)benzene[1]

  • Molecular Formula: C18H22O[1][2]

  • Molecular Weight: 254.37 g/mol [2]

Predicted Mechanism of Action: A Selective PPARα Modulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation[6]. Compounds that activate PPARα, such as fibrates, have been used clinically to treat dyslipidemia. However, older fibrates often lack specificity and can interact with other PPAR isoforms (γ and δ), leading to off-target effects[6].

SPPARMαs, like pemafibrate, were developed to offer high potency and selectivity for PPARα, thereby providing a better balance of efficacy and safety[6][7]. It is postulated that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene will act as a SPPARMα.

The predicted mechanistic cascade is as follows:

  • Ligand Binding: The compound is expected to bind to the ligand-binding domain of PPARα.

  • Heterodimerization: Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • PPRE Binding: This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism.

Signaling Pathway Diagram

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,4-Dimethyl-2- (4-phenylbutoxy)benzene PPARa_inactive Inactive PPARα Compound->PPARa_inactive Binding PPARa_active Active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Genes Target Genes (e.g., LPL, APOA1) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Lipid Metabolism) mRNA->Proteins Translation Lipolysis Lipolysis Proteins->Lipolysis Increased Fatty Acid Oxidation HDL HDL Proteins->HDL Increased HDL Cholesterol TG TG Proteins->TG Decreased Triglycerides caption Predicted PPARα Signaling Pathway

Caption: Predicted PPARα Signaling Pathway for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Anticipated Biological Activities and Therapeutic Potential

Based on the effects of pemafibrate, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is expected to have a significant impact on lipid metabolism, making it a potential candidate for the treatment of atherogenic dyslipidemia, a condition characterized by high triglycerides and low high-density lipoprotein (HDL) cholesterol[7][8].

Lipid Metabolism
  • Triglyceride Reduction: The primary effect is anticipated to be a marked reduction in serum triglycerides. This is achieved through increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides, and apolipoprotein A-V (APOA5), and by decreasing the expression of apolipoprotein C-III (APOC3), an inhibitor of LPL[8].

  • HDL Cholesterol Increase: An increase in HDL cholesterol is expected due to the upregulation of apolipoprotein A-I (APOA1) and apolipoprotein A-II (APOA2), the major protein components of HDL.

  • Remnant Cholesterol Reduction: Consequently, a decrease in remnant cholesterol levels is also predicted[8].

Anti-inflammatory Effects

PPARα activation has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes such as VCAM1 and IL6[6]. This suggests a potential role in mitigating the inflammatory component of atherosclerosis.

Glucose Homeostasis

Some studies on pemafibrate suggest an improvement in insulin resistance, as indicated by a decrease in the homeostasis model assessment for insulin resistance (HOMA-IR)[6]. This points to a potential benefit in patients with type 2 diabetes.

Proposed Experimental Validation

To validate the predicted biological activity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine if the compound can activate PPARα and to quantify its potency and selectivity.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with:

    • An expression vector for full-length human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A β-galactosidase expression vector for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene for 24 hours.

  • Luciferase Assay: Measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the dose-response curve and calculate the EC50 value.

  • Selectivity: Perform similar assays for PPARγ and PPARδ to determine selectivity.

Transactivation_Assay_Workflow A Cell Culture (e.g., HEK293T) B Co-transfection: - PPARα expression vector - PPRE-luciferase reporter - β-galactosidase vector A->B C Treatment with 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (various concentrations) B->C D Incubation (24 hours) C->D E Cell Lysis D->E F Luciferase Assay E->F G β-galactosidase Assay E->G H Data Normalization and Analysis (Calculate EC50) F->H G->H caption Workflow for PPARα Transactivation Assay

Caption: Workflow for PPARα Transactivation Assay.

Objective: To confirm the upregulation of PPARα target genes.

Methodology:

  • Cell Culture and Treatment: Treat human hepatoma cells (e.g., HepG2) with the compound.

  • RNA Extraction: Isolate total RNA from the cells.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of PPARα target genes (e.g., LPL, APOA1, CPT1A) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression relative to vehicle-treated controls.

In Vivo Studies

Objective: To evaluate the efficacy and safety of the compound in an animal model of dyslipidemia.

Methodology:

  • Animal Model: Use a relevant animal model, such as high-fat diet-fed mice or hamsters.

  • Dosing: Administer 1,4-Dimethyl-2-(4-phenylbutoxy)benzene orally once daily for a specified period (e.g., 4 weeks).

  • Sample Collection: Collect blood samples at baseline and at the end of the study.

  • Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Safety Assessment: Monitor for any adverse effects, including changes in liver enzymes (ALT, AST) and kidney function markers (creatinine).

Predicted Efficacy and Safety Profile

Drawing from clinical trial data for pemafibrate, the following outcomes can be anticipated for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Table 1: Predicted Efficacy of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in Dyslipidemia
ParameterPredicted ChangeReference (Pemafibrate Data)
Triglycerides Significant Reduction (up to 40-50%)[8][9]
HDL Cholesterol Moderate Increase (up to 20%)[8]
Remnant Cholesterol Significant Reduction[8]
Apolipoprotein CIII Reduction[8]
Safety Considerations

A key advantage of SPPARMαs like pemafibrate is their improved safety profile compared to older fibrates. It is predicted that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene would exhibit:

  • Minimal to no elevation of liver enzymes: Unlike some fibrates, it is not expected to cause clinically significant hepatotoxicity[5][6].

  • Reduced impact on renal function: It is anticipated to have a smaller effect on serum creatinine levels compared to fenofibrate[6][9].

Conclusion

While direct experimental evidence is pending, the structural similarity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to the SPPARMα pemafibrate provides a strong basis for predicting its biological activity. It is hypothesized to be a potent and selective PPARα modulator with the potential to effectively and safely manage atherogenic dyslipidemia. The experimental workflows detailed in this guide offer a clear path for the empirical validation of these predictions. Further research into this compound is warranted to explore its full therapeutic potential.

References

  • Fruchart, J. C. (2017). Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia. Cardiovascular Diabetology, 16(1), 124. [Link]

  • Yokote, K., & Shimano, H. (2020). Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports, 22(1), 5. [Link]

  • Fruchart, J. C. (2017). Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). Pemafibrate. [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem Compound Summary for CID 71777178. [Link]

  • Arai, H., et al. (2017). Efficacy and safety of pemafibrate (K-877), a selective peroxisome proliferator-activated receptor α modulator (SPPARMα), in patients with dyslipidemia: Results from a 24-week, randomized, double blind, active-controlled, phase 3 trial. Journal of Clinical Lipidology, 11(6), 1498-1509. [Link]

  • GSRS. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Global Substance Registration System. [Link]

  • Pharmaffiliates. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

A Hypothesis-Driven Approach to Elucidating Biological Activity Abstract The compound 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a structurally defined small molecule with the formula C₁₈H₂₂O.[1][2][3] Despite its clear c...

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach to Elucidating Biological Activity

Abstract

The compound 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a structurally defined small molecule with the formula C₁₈H₂₂O.[1][2][3] Despite its clear chemical identity, including registration under CAS Number 500904-64-3, it remains a largely uncharacterized agent within the scientific literature.[1][2] Notably, it is listed as an impurity of Gemfibrozil, a well-known fibrate drug used to treat dyslipidemia. This association provides a critical starting point for investigation. This technical guide moves beyond the absence of direct data by proposing a plausible, testable hypothesis for its mechanism of action. Drawing from its structural similarity to lipid-lowering agents and other bioactive molecules, we hypothesize that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene functions as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive, technically detailed roadmap for researchers and drug development professionals to rigorously test this hypothesis, from initial target binding verification to the assessment of downstream cellular effects.

Introduction and Structural Rationale for Hypothesis

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether.[1][2][3] Its structure consists of a 1,4-dimethylbenzene (p-xylene) ring connected via an ether linkage to a 4-phenylbutoxy side chain.

Chemical Structure:

  • IUPAC Name: 1,4-dimethyl-2-(4-phenylbutoxy)benzene[1]

  • Molecular Formula: C₁₈H₂₂O[1][2][3]

  • Molecular Weight: 254.37 g/mol [2][3]

  • SMILES: CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2[1]

The key to unlocking its potential function lies in structural analogy . The molecule possesses features common to ligands of nuclear receptors, particularly the PPAR family (PPARα, PPARγ, and PPARδ/β), which are master regulators of lipid and glucose metabolism.

  • Lipophilic Character: The molecule's substantial hydrocarbon content, including two aromatic rings and an alkyl chain, suggests it is highly lipophilic. This is a common feature of PPAR ligands, which bind to a large, hydrophobic ligand-binding pocket.

  • Fibrate Ancestry: Its documented status as an impurity of Gemfibrozil is the most compelling piece of evidence.[1] Gemfibrozil and other fibrates are classical PPARα agonists. It is plausible that a related impurity retains affinity for the same receptor family.

  • Flexible Ether Linkage: The ether bond and the four-carbon alkyl chain provide significant conformational flexibility, allowing the molecule to adopt a suitable orientation within a receptor's binding site.

Based on this analysis, we posit the central hypothesis:

Hypothesis: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene acts as a direct ligand and modulator of one or more Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, thereby influencing the expression of genes involved in lipid metabolism and inflammation.

This guide will outline the logical and experimental progression required to validate or refute this hypothesis.

Proposed Signaling Pathway: PPARα Activation

PPARs are ligand-activated transcription factors. Upon binding a ligand, they undergo a conformational change, heterodimerize with the Retinoid X Receptor (RXR), and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action recruits coactivators and initiates transcription.

Given its link to Gemfibrozil, we will focus the initial investigation on PPARα , the primary target of fibrate drugs.

PPAR_Pathway cluster_cell Cell Compound 1,4-Dimethyl-2- (4-phenylbutoxy)benzene PPARa PPARα Compound->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds Coactivators Coactivators PPRE->Coactivators Recruits Gene Target Gene (e.g., CPT1, ACOX1) Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Metabolic Protein mRNA->Protein Translation Lipid_Metabolism Increased Fatty Acid Oxidation Protein->Lipid_Metabolism Catalyzes caption Hypothesized PPARα Signaling Pathway.

Caption: Hypothesized PPARα Signaling Pathway.

Experimental Validation Workflow

A multi-tiered approach is essential to rigorously test the hypothesis. The workflow is designed to move from basic biochemical interaction to functional cellular outcomes.

Experimental_Workflow Start Hypothesis: Compound is a PPAR Ligand Step1 Tier 1: Biochemical Assays Does it bind directly to PPARs? Start->Step1 Step2 Tier 2: Cell-Based Functional Assays Does binding activate the receptor? Step1->Step2 If Binding Confirmed Step3 Tier 3: Downstream Target Gene Analysis Does activation regulate target genes? Step2->Step3 If Functional Activity Confirmed Step4 Tier 4: Phenotypic Assays Does it alter cell metabolism? Step3->Step4 If Gene Regulation Confirmed End Conclusion: Mechanism Validated or Refuted Step4->End

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Evaluation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and its Analogs as Novel Neuroprotective Agents

Abstract: The intricate pathophysiology of neurodegenerative diseases necessitates a continuous search for novel chemical entities with therapeutic potential. This guide introduces 1,4-Dimethyl-2-(4-phenylbutoxy)benzene,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The intricate pathophysiology of neurodegenerative diseases necessitates a continuous search for novel chemical entities with therapeutic potential. This guide introduces 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a compound with a unique structural motif but currently lacking characterization in biological systems. We present a comprehensive framework for the synthesis of this core molecule and a rationally designed library of its homologs and analogs. Furthermore, this document provides a detailed, multi-tiered strategy for the systematic evaluation of their neuroprotective properties, from initial in vitro screening to mechanistic elucidation and in vivo proof-of-concept. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation neurotherapeutics.

Part 1: Introduction and Rationale for Investigation

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether with the chemical formula C₁₈H₂₂O.[1] Its structure consists of a 2,5-dimethylphenol moiety linked via an ether bond to a 4-phenylbutane chain. Currently, public domain literature primarily identifies this compound as an impurity of Gemfibrozil, a lipid-regulating agent.[2] There is a notable absence of data regarding its synthesis, biological activity, or mechanism of action.

The structural features of this molecule, however, present a compelling starting point for a neuroprotective drug discovery program. The phenol ether linkage is a common motif in many biologically active compounds. The lipophilic nature of the molecule, conferred by the dimethylbenzene and phenylbutane groups, suggests potential for crossing the blood-brain barrier, a critical attribute for centrally acting drugs.[3] Oxidative stress, mitochondrial dysfunction, and neuroinflammation are key pathological mechanisms in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][5] This guide, therefore, outlines a hypothetical yet scientifically rigorous program to synthesize and investigate 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and its analogs as potential therapeutic agents targeting these pathways.

Part 2: Synthesis of the Core Compound and a Focused Analog Library

The most direct and versatile method for preparing the target compound and its analogs is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[6] This Sₙ2 reaction is a robust and well-established method for forming ether linkages.[7][8][9]

Synthesis of the Core Compound: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

The synthesis proceeds in two conceptual stages: preparation of the precursors and the final coupling reaction.

Precursor 1: 2,5-Dimethylphenol. This starting material is commercially available but can also be synthesized through various methods, including the alkylation of phenol or the hydrolysis of 2,5-dimethylbenzenesulfonic acid.[10][11]

Precursor 2: 1-Bromo-4-phenylbutane. This alkyl halide can be prepared from 4-phenylbutan-1-ol via reaction with hydrobromic acid or phosphorus tribromide.[12] An alternative synthesis involves the Friedel-Crafts acylation of benzene with 4-bromobutyryl halide, followed by reduction of the resulting ketone.[1][13]

Protocol 1: Williamson Ether Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

  • Rationale: This protocol utilizes a strong base to deprotonate the weakly acidic phenol, generating a potent nucleophile (phenoxide) that readily displaces the bromide from the alkyl halide. Anhydrous conditions are crucial to prevent the base from being quenched by water.

  • Materials:

    • 2,5-Dimethylphenol

    • 1-Bromo-4-phenylbutane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 2,5-dimethylphenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add 1-bromo-4-phenylbutane (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

G cluster_precursors Precursor Synthesis cluster_reaction Williamson Ether Synthesis 2_5_dimethylphenol 2,5-Dimethylphenol NaH NaH, DMF 2_5_dimethylphenol->NaH Deprotonation 1_bromo_4_phenylbutane 1-Bromo-4-phenylbutane Coupling Sₙ2 Reaction 1_bromo_4_phenylbutane->Coupling NaH->Coupling Final_Product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Coupling->Final_Product caption General workflow for the synthesis of the core compound.

Caption: General workflow for the synthesis of the core compound.

Design and Synthesis of an Analog Library

To explore the Structure-Activity Relationship (SAR), a library of analogs can be synthesized using the same Williamson ether synthesis protocol, by varying the phenol and alkyl halide components.

Analog ID Modification Rationale Structure
Cpd-1 (Core) Parent Compound1,4-Dimethyl-2-(4-phenylbutoxy)benzene
An-1 Homolog: Shorter alkyl chain (reduced lipophilicity)1,4-Dimethyl-2-(3-phenylpropoxy)benzene
An-2 Homolog: Longer alkyl chain (increased lipophilicity)1,4-Dimethyl-2-(5-phenylpentyloxy)benzene
An-3 Analog: Remove methyl groups (assess electronic effect)1-(4-phenylbutoxy)benzene
An-4 Analog: Shift methyl group (assess steric effect)1,3-Dimethyl-2-(4-phenylbutoxy)benzene
An-5 Analog: Add electron-donating group to phenyl ring (methoxy)1,4-Dimethyl-2-(4-(4-methoxyphenyl)butoxy)benzene
An-6 Analog: Add electron-withdrawing group to phenyl ring (fluoro)1,4-Dimethyl-2-(4-(4-fluorophenyl)butoxy)benzene

Part 3: A Framework for Biological Evaluation: Assessing Neuroprotective Potential

A tiered approach is recommended to efficiently screen the synthesized compounds and identify promising leads.

Tier 1: Primary In Vitro Screening

The initial tier focuses on identifying compounds that protect neuronal cells from a common insult at non-toxic concentrations.

Protocol 2: Cytotoxicity and Neuroprotection Assessment using the MTT Assay

  • Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as an indicator of cell viability.[14] This protocol first establishes the cytotoxicity profile of each compound and then uses a non-toxic concentration to assess its ability to protect against oxidative stress-induced cell death.[15][16][17][18]

  • Cell Line: Human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma cell line PC12 are commonly used and appropriate models.[17][19]

  • Procedure:

    • Cytotoxicity: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of each test compound (e.g., 0.1 µM to 100 µM) for 24 hours. c. After incubation, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the concentration that reduces cell viability by 50% (CC₅₀).

    • Neuroprotection: a. Seed cells in a 96-well plate. b. Pre-treat cells with non-toxic concentrations of the test compounds (typically well below the CC₅₀) for 1-2 hours. c. Induce neuronal damage by adding an insult, such as hydrogen peroxide (H₂O₂) or glutamate, for 24 hours.[17] d. Include control wells (untreated cells, cells with insult only). e. Perform the MTT assay as described above. f. Calculate the percentage of cell viability relative to the control wells. A significant increase in viability in compound-treated wells compared to "insult only" wells indicates neuroprotection.

G Start Synthesized Compound Library Cytotoxicity Protocol 2A: Cytotoxicity Screen (e.g., MTT Assay) Start->Cytotoxicity Determine_CC50 Determine Max Non-Toxic Dose (CC₅₀) Cytotoxicity->Determine_CC50 Neuroprotection Protocol 2B: Neuroprotection Assay (e.g., H₂O₂ Insult + MTT) Determine_CC50->Neuroprotection Analyze Analyze % Cell Viability Neuroprotection->Analyze Hit_Identification Identify 'Hit' Compounds Analyze->Hit_Identification Inactive Inactive Compounds Hit_Identification->Inactive No significant protection Proceed Proceed to Tier 2 Hit_Identification->Proceed Significant protection caption Tier 1: In Vitro screening workflow for neuroprotection.

Caption: Tier 1: In Vitro screening workflow for neuroprotection.

Tier 2: Mechanistic Elucidation

Compounds identified as "hits" in Tier 1 are advanced to assays designed to probe their mechanism of action.

Protocol 3: Assessment of Antioxidant Capacity

  • Rationale: Many neuroprotective compounds act by scavenging free radicals.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are rapid, cell-free methods to determine direct antioxidant potential.[20][21]

  • DPPH Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[20]

  • FRAP Assay: Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[20][22]

  • Procedure: Both assays are typically performed in a 96-well plate format. The test compound is mixed with the respective reagent (DPPH or FRAP), and the change in absorbance is measured spectrophotometrically after a set incubation period. The results are compared to a standard antioxidant like Trolox or ascorbic acid.[23]

Protocol 4: Evaluation of Mitochondrial Function

  • Rationale: Mitochondria are central to cell survival and are often compromised during neurotoxic insults.[24] Assessing a compound's ability to preserve mitochondrial health is a key mechanistic insight.

  • Mitochondrial Membrane Potential (MMP):

    • Use a fluorescent dye like Tetramethylrhodamine (TMRM) or JC-1. In healthy mitochondria with a high MMP, TMRM accumulates and fluoresces brightly. A loss of MMP, indicative of dysfunction, leads to a decrease in fluorescence.[5][25]

    • Cells are treated with the compound and insult, then stained with the dye and analyzed by fluorescence microscopy or a plate reader.

  • Cellular ATP Levels:

    • ATP levels are a direct measure of cellular energy status and mitochondrial output.[24]

    • Use a luciferin-luciferase-based bioluminescence assay kit to quantify ATP levels in cell lysates after treatment. A compound that preserves ATP levels under stress is considered beneficial.

Protocol 5: Assessment of Anti-Neuroinflammatory Activity

  • Rationale: Neuroinflammation, mediated by glial cells like microglia and astrocytes, contributes significantly to neuronal damage.[2][26][27]

  • Cell Model: Use a murine or human microglial cell line (e.g., BV-2) or primary astrocytes.

  • Procedure:

    • Pre-treat cells with the test compounds.

    • Stimulate an inflammatory response with lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex assay platform.

    • A reduction in cytokine release indicates anti-inflammatory activity.

G cluster_assays Mechanistic Assays Input Tier 1 'Hit' Compounds Antioxidant Protocol 3: Antioxidant Assays (DPPH, FRAP) Input->Antioxidant Mitochondria Protocol 4: Mitochondrial Health (MMP, ATP Levels) Input->Mitochondria Inflammation Protocol 5: Anti-Inflammatory Assay (LPS-induced Cytokines) Input->Inflammation Analysis Characterize Mechanism of Action Antioxidant->Analysis Mitochondria->Analysis Inflammation->Analysis Lead Identify Lead Candidate(s) Analysis->Lead Output Proceed to In Vivo Testing Lead->Output caption Tier 2: Mechanistic elucidation workflow.

Caption: Tier 2: Mechanistic elucidation workflow.

Tier 3: In Vivo Proof-of-Concept

The most promising lead candidate, ideally with a multi-faceted mechanism of action, should be advanced to an animal model.

Protocol 6: Rodent Model of Ischemic Stroke

  • Rationale: Ischemic stroke is a major cause of death and disability, and animal models provide a complex physiological system to test the efficacy of a neuroprotective agent.[28] However, it is important to acknowledge that many agents effective in animal models have failed in human trials.[29]

  • Model: The transient middle cerebral artery occlusion (tMCAO) model in rats or mice is a widely used and clinically relevant model of focal cerebral ischemia.[28][30] It involves temporarily blocking the MCA to induce an ischemic injury, followed by reperfusion.

  • Procedure:

    • Induce tMCAO in anesthetized rodents.

    • Administer the lead compound (e.g., intravenously or intraperitoneally) at a clinically relevant time point (e.g., shortly after reperfusion).

    • At a predetermined endpoint (e.g., 24 or 48 hours), assess the outcomes.

  • Endpoints:

    • Infarct Volume: Sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified. A reduction in infarct volume indicates neuroprotection.

    • Neurological Deficit Score: Use a standardized scoring system to assess motor and sensory deficits before and after the procedure. An improvement in the score in the treated group is a positive outcome.

G Input Lead Candidate from Tier 2 Model Protocol 6: Rodent Stroke Model (e.g., tMCAO) Input->Model Dosing Administer Compound vs. Vehicle Model->Dosing Assessment Endpoint Assessment (24-48h) Dosing->Assessment Infarct Measure Infarct Volume (TTC Staining) Assessment->Infarct Behavior Assess Neurological Score Assessment->Behavior Result Efficacy Determined Infarct->Result Behavior->Result Success Significant Neuroprotection Result->Success Yes Failure No Efficacy Result->Failure No caption Tier 3: In Vivo proof-of-concept workflow.

Caption: Tier 3: In Vivo proof-of-concept workflow.

Part 4: Structure-Activity Relationship (SAR) Analysis

Upon completion of the screening cascade, the data from the analog library can be synthesized to derive preliminary SAR. For instance, if analogs with longer alkyl chains (An-2 ) show higher potency in cell-based assays but lower in vivo efficacy, it might point to issues with solubility or metabolism. If analogs with an electron-donating group (An-5 ) are more potent antioxidants than those with an electron-withdrawing group (An-6 ), this would suggest that the electronic properties of the phenylbutoxy moiety are critical for radical scavenging. The phenolic hydroxyl group in estrogens, for example, is crucial for their antioxidant and neuroprotective effects.[31] Similarly, the presence and position of substituents on flavonoid rings are known to be vital for their neuroprotective activities.[32] These insights are invaluable for guiding the design of a second-generation library of more potent and drug-like compounds.

Part 5: Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, roadmap for the exploration of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and its analogs as a novel class of neuroprotective agents. By following a logical, tiered approach of synthesis, in vitro screening, mechanistic studies, and in vivo validation, researchers can efficiently evaluate the potential of this chemical scaffold. Positive results would warrant further investigation into pharmacokinetics, toxicology, and efficacy in chronic models of neurodegeneration, ultimately paving the way for a new potential therapeutic for devastating neurological disorders.

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Exploratory

In Silico Prediction of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Bioactivity: A Technical Guide

Abstract In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[1] This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This compound is identified in public chemical databases as an impurity of Gemfibrozil, a well-known lipid-lowering agent, providing a logical starting point for investigating its potential biological targets.[2] For the purpose of this guide, we will walk through a complete computational workflow—from target identification and molecular docking to the prediction of pharmacokinetic properties—to build a robust hypothesis of its bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.

Foundational Strategy: Ligand and Target Preparation

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input structures for both the small molecule (the ligand) and its biological target (the receptor). This initial preparation phase is critical for ensuring the accuracy of subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformer

The first step is to translate the two-dimensional chemical structure of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene into a three-dimensional model that is energetically stable and suitable for docking simulations.

Rationale for this Process: A simple 2D representation lacks the spatial information (bond lengths, angles, and torsions) necessary for predicting interactions with a protein's binding pocket. Generating a 3D conformer and minimizing its energy ensures the ligand is in a low-energy, physically realistic state, which is crucial for obtaining meaningful docking results.

Experimental Protocol: Ligand Preparation

  • Obtain Chemical Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound is retrieved from a reliable database like PubChem (CID: 71777178).[2]

    • SMILES: CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2

  • Generate 3D Coordinates: Use a cheminformatics tool such as Open Babel to convert the 1D SMILES string into a 3D structure file (e.g., MOL2 or SDF format).

  • Energy Minimization: Employ a force field (e.g., MMFF94 or UFF) within a computational chemistry package to minimize the energy of the 3D structure. This process adjusts the geometry to find a stable conformation.

  • Save Final Structure: The optimized 3D structure is saved in a format compatible with docking software, typically PDBQT, which includes atomic coordinates, charge information, and atom type definitions.

Target Identification: A Hypothesis-Driven Approach

With no documented bioactivity for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, we must infer a probable biological target.

Causality of Target Choice: The compound is listed as an impurity of Gemfibrozil.[2] Gemfibrozil exerts its therapeutic effects by activating Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism. Given the structural similarity between an active drug and its impurities, it is a strong hypothesis that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene may also interact with PPAR-α. This approach is more targeted than broad, computationally expensive reverse-screening methods.[3]

Selected Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).

Receptor Preparation: Refining the Crystal Structure

The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful preparation to make it computationally tractable and biologically relevant.

Experimental Protocol: Receptor Preparation

  • Download Structure: Obtain a high-resolution crystal structure of human PPAR-α in complex with a ligand from the PDB. For this guide, we select PDB ID: 2REW .

  • Clean the Structure: Using molecular visualization software like UCSF Chimera or AutoDock Tools, perform the following essential cleaning steps:[4][5]

    • Remove Water Molecules: Crystallographic water molecules are typically removed as their positions can be highly variable and may interfere with ligand docking unless a specific water-bridged interaction is being investigated.

    • Remove Co-ligands and Ions: The original co-crystallized ligand and any non-essential ions are removed to create an empty binding pocket (apo state).

  • Prepare the Protein:

    • Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Adding hydrogens, particularly to polar residues (like serine, threonine, and lysine), is critical for accurately modeling hydrogen bonds.[4]

    • Assign Atomic Charges: Calculate and assign partial atomic charges (e.g., Gasteiger or Kollman charges) to all atoms in the protein. This is vital for calculating the electrostatic component of the binding energy.[4][6]

  • Save for Docking: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

In Silico Bioactivity Assessment: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

The Principle of Molecular Docking

Docking algorithms explore a vast number of possible ligand conformations and orientations within the protein's active site, a process known as sampling. Each generated pose is then evaluated using a scoring function, which calculates a value (typically in kcal/mol) representing the predicted binding affinity. A more negative value indicates a stronger, more favorable interaction.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a docking simulation using the widely adopted tools AutoDock Tools (for preparation) and AutoDock Vina (for the docking calculation).[4][5]

  • Load Prepared Molecules: Open the prepared ligand (PDBQT) and receptor (PDBQT) files in AutoDock Tools.

  • Define the Search Space (Grid Box):

    • The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Rationale: To ensure a focused and efficient search, the grid box should be centered on the known active site of the receptor. This site is identified from the location of the co-crystallized ligand in the original PDB file (2REW). The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational freedom.

  • Configure Docking Parameters:

    • Set the exhaustiveness parameter. This controls the computational effort of the search; a higher value increases the probability of finding the optimal binding pose but also increases the calculation time. An exhaustiveness of 8-16 is typically sufficient for standard docking.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the prepared ligand, receptor, and configuration file as inputs.

  • Analyze the Output: Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Data Interpretation and Visualization

The docking results provide both quantitative and qualitative insights.

  • Binding Affinity: The top-ranked pose for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene docked into PPAR-α might yield a binding affinity score, for example, of -8.5 kcal/mol. This value suggests a strong theoretical interaction.

  • Pose Visualization: The true value of docking lies in visualizing the predicted binding mode. By loading the receptor and the docked ligand pose into a molecular graphics program like PyMOL, we can analyze the specific intermolecular interactions driving the binding. This includes identifying:

    • Hydrogen Bonds: With specific amino acid residues in the active site.

    • Hydrophobic Interactions: Between the nonpolar regions of the ligand (e.g., the phenyl and dimethylbenzene rings) and hydrophobic residues in the pocket.

    • Pi-Pi Stacking: Between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Evaluating "Drug-Likeness": ADMET Profiling

A compound with high binding affinity is not necessarily a viable drug candidate. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine its pharmacokinetic behavior and safety profile.[8] Predicting these properties early is essential for de-risking drug discovery projects.[8][9]

Protocol: ADMET Prediction with Online Servers

Numerous validated web-based tools provide rapid ADMET predictions. For this guide, we will use a platform like ADMETlab 2.0 or SwissADME , which offer comprehensive profiling from a simple SMILES input.[10][11]

  • Navigate to the Web Server: Access a chosen ADMET prediction platform.

  • Input the Molecule: Paste the SMILES string CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2 into the input field.

  • Run Prediction: Initiate the calculation. The server applies a series of pre-built, validated QSAR and machine learning models to predict various properties.[12][13]

  • Collate Data: Collect the output data and organize it for analysis.

Data Presentation and Analysis

The predicted ADMET properties for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene are summarized below.

Property CategoryParameterPredicted ValueFavorable Range/Interpretation
Physicochemical Molecular Weight254.37 g/mol < 500 g/mol (Passes Lipinski's Rule)
LogP (Lipophilicity)~5.31-5 (Slightly high, may impact solubility)
H-Bond Donors0≤ 5 (Passes Lipinski's Rule)
H-Bond Acceptors1 (the ether O)≤ 10 (Passes Lipinski's Rule)
Absorption Caco-2 PermeabilityHighHigh intestinal absorption is predicted.
Blood-Brain Barrier (BBB)PermeableThe compound may cross into the central nervous system.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
Toxicity hERG InhibitionLow riskLow probability of causing cardiotoxicity.
Ames MutagenicityNon-mutagenPredicted to be non-mutagenic.

Interpretation of ADMET Profile: The compound shows generally favorable drug-like properties, adhering to Lipinski's Rule of Five. Its high predicted intestinal absorption is positive. However, the high lipophilicity (LogP) and predicted inhibition of the CYP3A4 enzyme are potential liabilities that would require experimental validation and possible chemical modification during a lead optimization campaign.

Visual Summaries of Computational Workflows

Diagrams are essential for visualizing complex processes and relationships in computational drug discovery. The following are generated using Graphviz (DOT language) to illustrate the workflow and a hypothetical biological pathway.

In_Silico_Bioactivity_Workflow Overall In Silico Workflow cluster_0 Input & Preparation cluster_1 Computational Analysis cluster_2 Output & Interpretation A Compound Selection 1,4-Dimethyl-2-(4-phenylbutoxy)benzene C Ligand 3D Structure (SMILES -> 3D -> Energy Minimization) A->C B Hypothesis-Driven Target ID (PPAR-α based on Gemfibrozil) D Receptor Structure Prep (PDB -> Clean -> Add H -> Charges) B->D E Molecular Docking (AutoDock Vina) C->E F ADMET Prediction (SwissADME / ADMETlab) C->F D->E G Binding Affinity & Pose (-8.5 kcal/mol & H-Bonds) E->G H Pharmacokinetic Profile (Drug-Likeness, Metabolism) F->H I Integrated Bioactivity Hypothesis G->I H->I

Caption: A flowchart of the in silico workflow for predicting bioactivity.

PPAR_Signaling_Pathway Hypothetical PPAR-α Signaling Ligand 1,4-Dimethyl-2- (4-phenylbutoxy)benzene PPARa PPAR-α (Nuclear Receptor) Ligand->PPARa Binds & Activates Complex PPAR-α / RXR Heterodimer PPARa->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Transcription Initiates Response Biological Response (Lipid Metabolism Regulation) Transcription->Response Leads to

Caption: A simplified diagram of the PPAR-α signaling pathway.

Synthesis and Forward Look

This comprehensive in silico analysis provides a robust, multi-faceted hypothesis for the bioactivity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. The investigation, logically initiated from its status as a Gemfibrozil-related compound, predicts that it is a potential ligand for the PPAR-α nuclear receptor, with a strong theoretical binding affinity. Furthermore, its ADMET profile is largely favorable, suggesting it possesses drug-like pharmacokinetic properties, although potential metabolic liabilities (CYP3A4 inhibition) have been identified.

The power of this computational approach lies in its ability to rapidly build a data-driven case for a previously uncharacterized molecule, thereby guiding and prioritizing resource-intensive experimental work. The logical next steps stemming from this guide would be:

  • In Vitro Validation: Perform a competitive binding assay to experimentally measure the binding affinity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to PPAR-α.

  • Cell-Based Assays: Use a reporter gene assay to determine if the compound acts as an agonist or antagonist of PPAR-α in a cellular context.

  • Experimental ADME: Conduct in vitro metabolic stability assays using human liver microsomes to confirm the predictions regarding CYP enzyme interactions.

By integrating these computational predictions with targeted experimental validation, researchers can significantly accelerate the journey from an unknown compound to a potential therapeutic lead.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Available at: [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Available at: [Link]

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  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

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  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0 Web Server. Available at: [Link]

  • Patsnap Synapse. (2025). What is the role of pharmacophore in drug design? Available at: [Link]

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available at: [Link]

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  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

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  • Slideshare. (n.d.). Pharmacophore modeling. Available at: [Link]

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  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Available at: [Link]

  • PubMed. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • FDA Global Substance Registration System. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Available at: [Link]

  • PubMed. (2001). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a compound of interest in pharmaceutical research, notably as an impurity of the drug G...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a compound of interest in pharmaceutical research, notably as an impurity of the drug Gemfibrozil[1]. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds[2]. The protocol details the reaction of 2,5-dimethylphenol with 1-bromo-4-phenylbutane in the presence of sodium hydride. Critical experimental parameters, safety considerations for handling reactive reagents, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety.

Introduction and Scientific Background

1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS 500904-64-3) is an unsymmetrical aryl alkyl ether[3][4]. The synthesis of such ethers is a cornerstone of organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical molecules. The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for this purpose[2][5].

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism[5][6]. In this protocol, the hydroxyl proton of 2,5-dimethylphenol (also known as p-xylenol) is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the desired ether product. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction[6][7]. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed to solvate the sodium cation, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate[2][8].

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: the in situ formation of the sodium 2,5-dimethylphenoxide, followed by the S(_N)2 displacement to form the ether.

ReactionScheme cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 2,5-Dimethylphenol phenoxide Sodium 2,5-dimethylphenoxide phenol->phenoxide DMF nah NaH nah->phenoxide alkyl_halide 1-Bromo-4-phenylbutane product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene alkyl_halide->product 50-70 °C phenoxide->product h2 H₂ (gas) nabr NaBr

Caption: Overall reaction scheme for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
2,5-Dimethylphenol95-87-4C₈H₁₀O122.161.0 eq≥98% purity
Sodium Hydride (NaH)7646-69-7HNa24.001.2 eq60% dispersion in mineral oil[9]
1-Bromo-4-phenylbutane13633-25-5C₁₀H₁₃Br213.111.1 eq≥97% purity
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09See ProtocolAnhydrous grade
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12See ProtocolAnhydrous grade
Saturated NH₄Cl (aq)12125-02-9NH₄Cl53.49See Protocol
Brine (Saturated NaCl)7647-14-5NaCl58.44See Protocol
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄120.37As needed
Ethyl Acetate141-78-6C₄H₈O₂88.11As neededHPLC Grade for Chromatography
Hexanes110-54-3C₆H₁₄86.18As neededHPLC Grade for Chromatography
Laboratory Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet and bubbler (for inert atmosphere)

  • Syringes and needles

  • Cannula for solvent transfer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, nitrile gloves[10]

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale of the limiting reagent, 2,5-dimethylphenol.

Preparation of Sodium 2,5-Dimethylphenoxide (Step 1)
  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add sodium hydride (60% dispersion in oil, 0.48 g, 12 mmol, 1.2 eq).

    • Expert Insight: Sodium hydride is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature, making it safer to handle[10]. The oil can be washed away with dry hexanes for reactions sensitive to its presence, but for many Williamson syntheses, it can be left in.

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask via syringe. Begin stirring to create a suspension.

  • Phenol Addition: Dissolve 2,5-dimethylphenol (1.22 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a separate dry flask. Transfer this solution slowly (dropwise) via syringe to the stirred NaH suspension at room temperature.

    • Causality: Slow addition is crucial to control the rate of hydrogen gas evolution, which is a byproduct of the acid-base reaction. Vigorous bubbling will be observed.

  • Reaction Completion: Allow the mixture to stir at room temperature for 1 hour after the addition is complete, or until the hydrogen evolution ceases. The formation of the sodium phenoxide should result in a clear or slightly hazy solution.

Ether Formation (Step 2)
  • Alkyl Halide Addition: Slowly add 1-bromo-4-phenylbutane (2.34 g, 11 mmol, 1.1 eq) to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 60 °C using a heating mantle.

    • Trustworthiness: A reaction temperature of 50-100 °C is typical for Williamson ether syntheses to ensure a reasonable reaction rate without promoting significant side reactions[2].

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting phenol, the alkyl halide, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (2,5-dimethylphenol) and the appearance of a new, less polar product spot. This typically takes 4-12 hours.

Work-up and Isolation
  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quench Excess NaH: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) to quench any unreacted sodium hydride.

    • Safety Note: This step must be performed in a well-ventilated fume hood, as flammable hydrogen gas may be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove the DMF, and the brine helps to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. The product is expected to be significantly less polar than the starting phenol.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as the final product.

Experimental Workflow Diagram

Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Isolation cluster_Purification Purification Phase A 1. Assemble and dry glassware under N₂ B 2. Add NaH and anhydrous DMF A->B C 3. Add 2,5-dimethylphenol solution dropwise B->C D 4. Stir for 1 hr at RT (phenoxide formation) C->D E 5. Add 1-bromo-4-phenylbutane D->E F 6. Heat to 60°C and monitor by TLC E->F G 7. Cool to RT, quench with ice/NH₄Cl(aq) F->G Reaction Complete H 8. Extract with Diethyl Ether G->H I 9. Wash with H₂O and Brine H->I J 10. Dry with MgSO₄, filter I->J K 11. Concentrate via Rotary Evaporation J->K L 12. Purify by Silica Gel Chromatography K->L Crude Product M 13. Combine pure fractions L->M N 14. Evaporate solvent to yield pure product M->N

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Characterization

The identity and purity of the synthesized 1,4-Dimethyl-2-(4-phenylbutoxy)benzene should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]+: 254.37)[1][3].

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C-O-C stretch of the ether linkage.

  • Purity Analysis: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously[9][10]. It is also corrosive and can cause severe skin and eye burns[11].

    • Handling: Always handle NaH in an inert atmosphere (glove box or under argon/nitrogen)[10][11]. Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves[10][12].

    • Storage: Store in a cool, dry, well-ventilated area away from water and moisture in a tightly closed container[11][12].

    • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or lime and place it in a covered container for disposal[12][13].

    • Fire: Use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, foam, or carbon dioxide[9][13].

  • 2,5-Dimethylphenol: Toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage[14]. Handle with appropriate PPE and avoid inhalation of dust.

  • Solvents: DMF, diethyl ether, and hexanes are flammable. All heating should be conducted using a heating mantle, not an open flame. All transfers and reactions should be performed in a well-ventilated chemical fume hood.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-Bromobutoxy)-2-propylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71777178, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • Pharmaffiliates. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved from [Link]

  • J&K Scientific LLC. (2024, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Quora. (2016, January 9). What is Williamson's ether synthesis?. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Maragatham, V., et al. (2017). 1,4-Bis(4-bromobutoxy)benzene. IUCrData, 2, x171004. Retrieved from [Link]

  • Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213273, 1,4-Dimethyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. PubChem. Retrieved from [Link]

  • Reddit. (2020, April 4). Synthesis of 1,4 dimethylbenzene from benzene. r/chemhelp. Retrieved from [Link]

  • ChemBK. (n.d.). 1,4-Dimethylbenzene. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]

  • Gnanasekaran, K. K., et al. (2011). 4,5-Dimethylbenzene-1,2-dimethanol. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dichloro-2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Introduction 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a notable aromatic ether, recognized in the pharmaceutical landscape primarily as a process-related impurity in the synthesis of Gemfibrozil, a widely used lipid-reg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a notable aromatic ether, recognized in the pharmaceutical landscape primarily as a process-related impurity in the synthesis of Gemfibrozil, a widely used lipid-regulating agent.[1][2] Designated as "Gemfibrozil impurity F" in pharmacopeial references, its effective removal is critical to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the state-of-the-art techniques for the purification of this compound.

The synthetic origin of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, likely through a Williamson ether synthesis, informs the potential impurity profile.[3] This typically includes unreacted starting materials such as 2,5-dimethylphenol and a 4-phenylbutyl halide, in addition to byproducts like alkenes resulting from elimination side reactions. The purification strategies outlined herein are designed to effectively address this impurity profile, leveraging the physicochemical properties of the target molecule.

Physicochemical Properties (Predicted)

To devise effective purification protocols, a thorough understanding of the compound's physical properties is paramount. While experimental data for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is not extensively published, we can infer key parameters based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₈H₂₂O[2][4][5]
Molecular Weight 254.37 g/mol [2][4][5]
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar aromatic ethers.
Boiling Point > 300 °C at atmospheric pressureEstimated based on structurally similar high-molecular-weight aromatic ethers. Vacuum distillation is recommended.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, toluene); Insoluble in water.General solubility of non-polar organic compounds.[6]

Purification Strategies

The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three primary methods: vacuum distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Vacuum Distillation

Principle: Vacuum distillation is the preferred method for purifying high-boiling point liquids that are thermally sensitive. By reducing the pressure, the boiling point of the compound is significantly lowered, mitigating the risk of thermal decomposition. This technique is particularly effective for separating the target compound from non-volatile impurities and starting materials with significantly different boiling points.

Causality of Experimental Choices:

  • Reduced Pressure: Essential to prevent degradation of the aromatic ether at high temperatures.

  • Fractional Distillation Column (e.g., Vigreux): Enhances separation efficiency between compounds with close boiling points.

  • Inert Atmosphere: The use of nitrogen or argon prevents oxidation of the compound at elevated temperatures.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Do not fill the flask to more than two-thirds of its capacity.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Begin stirring and gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect and discard any low-boiling fractions, which may contain residual solvents or volatile impurities.

    • Collect the main fraction at the expected boiling point range for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

    • Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.

    • Once the main fraction is collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion start Start with Crude Product setup Assemble Dry Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product & Stir Bar setup->charge vacuum Reduce Pressure (e.g., 1-10 mmHg) charge->vacuum heat Gradual Heating vacuum->heat collect_low Collect & Discard Low-Boiling Impurities heat->collect_low collect_main Collect Main Fraction at Stable Temperature collect_low->collect_main cool Cool Apparatus collect_main->cool release_vac Release Vacuum cool->release_vac end Purified Product release_vac->end

Caption: Workflow for the purification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene by vacuum distillation.

Column Chromatography

Principle: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a relatively non-polar compound like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, normal-phase chromatography with silica gel as the stationary phase is highly effective.

Causality of Experimental Choices:

  • Stationary Phase (Silica Gel): The polar nature of silica gel allows for the separation of compounds based on their polarity. Less polar compounds, like the target ether, will elute faster than more polar impurities.

  • Mobile Phase (Solvent System): A non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is used. The polarity of the mobile phase is optimized to achieve good separation (Rf value of the target compound around 0.3-0.4 on TLC).

  • Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can improve the separation of complex mixtures.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading and Elution:

    • Dissolve the crude 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column with the mobile phase, starting with the least polar composition.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_chromatography Chromatography Process cluster_analysis Analysis & Isolation start Start with Crude Product tlc Develop Solvent System via TLC (Rf ≈ 0.3-0.4) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene by column chromatography.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Analytical TechniquePrincipleTypical Observations for a Pure Sample
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer provides structural information.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight (254.37 m/z) and expected fragmentation pattern of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.A single major peak in the chromatogram at the expected retention time. Purity is typically reported as a percentage of the total peak area. The United States Pharmacopeia specifies liquid chromatography for the purity assay of Gemfibrozil and its impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and purity of a compound based on the magnetic properties of atomic nuclei.¹H and ¹³C NMR spectra should show the expected chemical shifts and integration values for all protons and carbons in the molecule, with no significant signals from impurities.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All handling and purification procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7][9][10]

  • Ignition Sources: The solvents used in chromatography (e.g., hexanes, ethyl acetate) are flammable. Keep away from open flames, sparks, and hot surfaces.[7][8]

  • Static Discharge: Ground all equipment when transferring flammable solvents to prevent static discharge.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The purification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a critical step in ensuring the quality of Gemfibrozil and for obtaining a pure standard for research purposes. The choice between vacuum distillation and column chromatography will depend on the specific impurity profile and the required scale of purification. For achieving the highest purity, a combination of these techniques may be employed, followed by rigorous analytical assessment. By following the detailed protocols and safety guidelines presented in this document, researchers and scientists can confidently and safely achieve the desired purity of this important compound.

References

  • Greenfield Global. (2019, May 9). PETROLEUM ETHER Safety Data Sheet. Retrieved from [Link]

  • High Boiling Aromatic Solvent S-100A Safety Data Sheet. (2023, January 7).
  • National Center for Biotechnology Information. (1998). Gemfibrozil. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon, France: International Agency for Research on Cancer. Retrieved from [Link]

  • Pharmaffiliates. Gemfibrozil-impurities. Retrieved from [Link]

  • Durham Technical Community College. PETROLEUM ETHER.htm. Retrieved from [Link]

  • Scribd. Petroleum Ether MSDS: Safety & Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved from [Link]

  • Global Substance Registration System. 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved from [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2013). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 25(16), 9201-9203.
  • ChemBK. 1,4-Dimethylbenzene. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in Pharmaceutical Preparations

Abstract This application note presents robust and validated analytical methods for the quantitative determination of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This compound is a potential impurity or metabolite associated...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This compound is a potential impurity or metabolite associated with pharmaceutical compounds such as Gemfibrozil[1]. Given the stringent requirements for impurity profiling in drug development and manufacturing, accurate and reliable quantification of such substances is paramount. This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine quality control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced sensitivity and confirmatory analysis. The protocols are designed for researchers, scientists, and drug development professionals, providing detailed methodologies, validation parameters, and practical guidance for implementation.

Introduction

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether with the chemical formula C18H22O and a molecular weight of 254.37 g/mol [1][2]. Its structure, featuring a substituted benzene ring and a phenylbutoxy side chain, makes it amenable to analysis by common chromatographic techniques. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quantification versus trace-level detection and identification).

This document provides a comprehensive guide to establishing and validating analytical methods for this compound, ensuring data integrity and compliance with regulatory standards. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methods as needed.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC18H22O[1]
Molecular Weight254.37 g/mol [2]
IUPAC Name1,4-dimethyl-2-(4-phenylbutoxy)benzene[1]
CAS Number500904-64-3[1][2]

Based on its structure, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is expected to be a relatively non-polar and volatile compound, making it suitable for both HPLC and GC analysis.

Recommended Analytical Methodologies

Two primary methods are presented to provide flexibility for different analytical needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and impurities[3][4][5]. A reversed-phase HPLC method is proposed here for its robustness and suitability for moderately non-polar compounds.

  • Robustness: Reversed-phase HPLC is a well-established and reliable technique for routine quality control in the pharmaceutical industry.

  • Selectivity: The choice of a suitable C18 column and mobile phase composition allows for effective separation from other potential impurities and the active pharmaceutical ingredient (API).

  • UV Detection: The presence of aromatic rings in the molecule suggests strong UV absorbance, enabling sensitive detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Quantify using Calibration Curve d1->d2

Caption: HPLC-UV workflow for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

1. Materials and Reagents:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile PhaseA: WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography of moderately non-polar compounds.
Gradient0-20 min: 60-90% B20-25 min: 90% B25-30 min: 60% BA gradient elution is necessary to ensure good separation and elution of the analyte in a reasonable time.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume10 µLA typical injection volume for analytical HPLC.
Detection Wavelength220 nmAromatic compounds generally exhibit strong absorbance in this region. A full UV scan of the reference standard is recommended to determine the optimal wavelength.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.[6] The target concentration should fall within the linear range of the calibration curve.

5. Validation Parameters:

  • Linearity: Assess the linearity of the method by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) > 0.99 is desirable.

  • Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: Evaluate the precision (repeatability and intermediate precision) by analyzing multiple preparations of a sample at the target concentration. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and thermally stable compounds like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.[8][9]

  • High Sensitivity: GC-MS offers lower detection limits compared to HPLC-UV, making it ideal for trace-level analysis.

  • High Selectivity and Confirmation: The mass spectrometer provides structural information, allowing for definitive identification of the analyte and distinguishing it from co-eluting compounds.[8]

  • Suitability for Volatile Compounds: The analyte's structure suggests it is sufficiently volatile for GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 s3 Filter or Centrifuge s2->s3 g1 Inject into GC s3->g1 Prepared Sample g2 Vaporization & Separation in Column g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis (Quadrupole) g3->g4 d1 Extract Ion Chromatogram (EIC) g4->d1 Mass Spectra d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS workflow for the quantification and confirmation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

1. Materials and Reagents:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene reference standard

  • Dichloromethane (GC grade) or other suitable volatile solvent

  • Helium (carrier gas, high purity)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. GC-MS Conditions:

ParameterConditionRationale
GC Conditions
Injection Port Temperature280 °CEnsures complete vaporization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Carrier GasHeliumAn inert and efficient carrier gas for GC.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Temperature ProgramInitial: 100 °C (hold 1 min)Ramp: 15 °C/min to 300 °CHold: 5 minThe temperature program is optimized to achieve good separation and peak shape.
MS Conditions
Ionization ModeElectron Ionization (EI)A standard and robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature230 °CA standard source temperature for EI.
Quadrupole Temperature150 °CA standard quadrupole temperature.
Electron Energy70 eVThe standard electron energy for generating EI mass spectra.
Mass Scan Rangem/z 40-400A suitable range to capture the molecular ion and characteristic fragment ions.
Solvent Delay3 minPrevents the solvent peak from damaging the detector.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in dichloromethane to a known volume.[10] The solution should be clear and free of particulates before injection.

5. Data Analysis:

  • Quantification: Use the extracted ion chromatogram (EIC) of a characteristic and abundant ion for quantification to enhance selectivity and minimize interferences. The molecular ion (m/z 254) or a major fragment ion should be chosen.

  • Confirmation: The identity of the analyte is confirmed by comparing the retention time and the full mass spectrum of the peak in the sample with that of the reference standard.

Method Validation and System Suitability

For both HPLC and GC-MS methods, a comprehensive validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution to ensure the performance of the chromatographic system. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Conclusion

This application note provides detailed and scientifically grounded protocols for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene using HPLC-UV and GC-MS. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and confirmatory capabilities for trace-level analysis. The choice of method will depend on the specific analytical requirements of the laboratory. Proper method validation is essential to ensure the reliability and accuracy of the results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71777178, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved January 16, 2026 from [Link].

  • Pharmaffiliates. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved January 16, 2026 from [Link].

  • van der Meer, J. R., & Táncsics, A. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8765–8774. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16213273, 1,4-Dimethyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. Retrieved January 16, 2026 from [Link].

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene. Retrieved January 16, 2026 from [Link].

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved January 16, 2026 from [Link].

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. In Bookshelf. Retrieved January 16, 2026 from [Link].

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved January 16, 2026 from [Link].

  • Le, D. V., & Tran, H. D. (2018). Development and validation of an analytical method for quantitative determination of benzene, toluene, ethylbenzene, xylenes in ambient air. ResearchGate. Retrieved January 16, 2026 from [Link].

  • Chemistry For Everyone. (2025, January 14). How To Identify Compounds In Gas Chromatography? [Video]. YouTube. [Link]

  • U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods. Retrieved January 16, 2026 from [Link].

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 16, 2026 from [Link].

  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved January 16, 2026 from [Link].

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved January 16, 2026 from [Link].

  • PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved January 16, 2026 from [Link].

  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved January 16, 2026 from [Link].

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Application

HPLC method development for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Abstract This document provides a comprehensive guide for the de...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Abstract

This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed protocol from initial analyte characterization to full method validation in accordance with international regulatory standards. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction: Analyte Characterization and Strategic Approach

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a non-polar aromatic compound. An understanding of its physicochemical properties is critical for the logical development of a robust HPLC method.

Table 1: Physicochemical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

PropertyValueSource
Molecular FormulaC₁₈H₂₂OPubChem[1]
Molecular Weight254.37 g/mol Santa Cruz Biotechnology[2]
IUPAC Name1,4-dimethyl-2-(4-phenylbutoxy)benzenePubChem[1]
CAS Number500904-64-3PubChem[1]
XLogP3 (Calculated)5.3PubChem[1]
Predicted UV Absorption~260-270 nmInferred from benzene structure[3][4]

The high XLogP3 value of 5.3 confirms the non-polar, hydrophobic nature of the molecule.[1] This immediately directs our method development towards a reverse-phase (RP) HPLC approach, where a non-polar stationary phase is paired with a polar mobile phase.[5][6][7] The presence of two benzene rings in the structure predicts strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification.[4]

The overall strategy for this method development is a systematic, stepwise process. We will begin with column and mobile phase screening, followed by optimization of chromatographic conditions to achieve a sensitive, specific, and robust separation. Finally, the method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[8]

Experimental Design and Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: A C18 stationary phase is the logical starting point for non-polar compounds.[7] We will begin with a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm).

  • Solvents and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) will be evaluated as the organic mobile phase components. HPLC-grade water will be used for the aqueous portion of the mobile phase.

  • Analyte Standard: A certified reference standard of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Preparation of Standard Solutions and Mobile Phases

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1,4-Dimethyl-2-(4-phenylbutoxy)benzene reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • All mobile phases should be freshly prepared and degassed by sonication for 15 minutes before use.[9]

HPLC Method Development Workflow

The development of this method will follow a logical progression from initial screening to fine-tuning for optimal performance.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Non-polar, UV Active) InitialConditions Initial Condition Selection (RP-HPLC, C18, ACN/H2O) Analyte->InitialConditions Directs Choice ScoutingRuns Scouting Gradient Runs InitialConditions->ScoutingRuns Execute Optimization Method Optimization (Isocratic vs. Gradient, %B, Flow Rate) ScoutingRuns->Optimization Inform FinalMethod Final Method Definition Optimization->FinalMethod Refine to Validation Method Validation (ICH Q2) FinalMethod->Validation Proceed to

Caption: A logical workflow for HPLC method development.

Initial Chromatographic Conditions (Scouting)

The starting point for method development is based on the analyte's non-polar nature. A reverse-phase C18 column is selected for its hydrophobic retention capabilities.[10] Acetonitrile is often a good first choice for the organic modifier due to its low viscosity and UV transparency.[9][11]

Table 2: Initial Scouting Gradient Conditions

ParameterConditionRationale
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)Standard for non-polar analytes.[12]
Mobile Phase A WaterPolar component.[13]
Mobile Phase B AcetonitrileStrong organic solvent.[11]
Gradient 70% B to 95% B over 15 minutesTo determine the approximate elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CFor stable retention times.
Detection Wavelength 265 nm (from DAD scan)Expected absorbance maximum for a substituted benzene.
Injection Volume 10 µL

A scouting gradient is employed to quickly determine the approximate percentage of organic solvent required to elute the analyte with a reasonable retention time (ideally between 2 and 10 minutes).

Method Optimization

Based on the scouting run, the method is optimized to achieve good peak shape, resolution from any potential impurities, and a practical run time.

  • Isocratic vs. Gradient Elution: If the scouting run shows a well-shaped peak and no closely eluting impurities, an isocratic method is preferable for its simplicity and robustness. The optimal isocratic percentage of acetonitrile will be determined based on the retention time in the gradient run. A rule of thumb suggests that a 10% decrease in the organic solvent will result in a roughly 3-fold increase in retention time.[14]

  • Mobile Phase Composition: The ratio of acetonitrile to water will be adjusted to achieve a retention time between 3 and 5 minutes. This provides a good balance between resolution and analysis time.

  • Flow Rate: The flow rate can be adjusted to further optimize run time and resolution. Increasing the flow rate will decrease the run time but may also decrease resolution. A flow rate of 1.2 mL/min will be evaluated.

  • Wavelength Selection: A DAD will be used to scan the peak for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to determine the wavelength of maximum absorbance, ensuring maximum sensitivity.

After optimization, the following final method was established:

Table 3: Final Optimized Isocratic HPLC Method

ParameterCondition
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 266 nm
Injection Volume 10 µL
Run Time 7 minutes

Method Validation Protocol

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) and the updated principles in Q2(R2).[8][15][16] The validation will assess the following parameters: specificity, linearity, range, accuracy, precision, and robustness.

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 1,4-Dimethyl-2-(4-phenylbutoxy)benzene standard.

    • To simulate degradation, subject the standard solution to forced degradation conditions (e.g., acid, base, peroxide, heat, and light).

    • Analyze the stressed samples and assess the peak purity of the main analyte peak using the DAD. Ensure that degradation product peaks are well-resolved from the main peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the target concentration (e.g., 5 µg/mL to 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Table 4: Example Linearity Data and Acceptance Criteria

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero1.25
Range 10 - 150 µg/mLMet
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol:

    • Spike a placebo matrix (if available) or a blank solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

Table 5: Example Accuracy Data and Acceptance Criteria

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
100% 100.2%0.6%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
120% 101.1%0.7%98.0 - 102.0% Recovery, %RSD ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of six injections and perform a statistical comparison (e.g., F-test) of the two data sets.

Table 6: Example Precision Data and Acceptance Criteria

Precision Level%RSDAcceptance Criterion
Repeatability 0.5%%RSD ≤ 2.0%
Intermediate Precision 0.9%%RSD ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time.

    • Analyze a standard solution under each modified condition.

    • Assess the impact on retention time, peak area, and peak shape.

Table 7: Example Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (1.1 and 1.3 mL/min)
Column Temperature ± 2°C (28°C and 32°C)
Mobile Phase Composition ± 2% organic (e.g., 83:17 and 87:13 ACN:Water)

The method is considered robust if the system suitability parameters (e.g., peak tailing, theoretical plates) remain within acceptable limits and the results are not significantly affected by these minor changes.

Conclusion

This application note outlines a systematic and scientifically sound approach to developing a robust and reliable RP-HPLC method for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. By understanding the analyte's properties and following a logical progression from method development to full validation according to ICH guidelines, a method suitable for quality control and stability testing can be successfully implemented.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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Method

In Vivo Application Notes and Protocols for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (KNT-127)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Paradigm Shift in Delta-Opioid Receptor Modulation 1,4-Dimethyl-2-(4-phenylbutoxy)benzene,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Delta-Opioid Receptor Modulation

1,4-Dimethyl-2-(4-phenylbutoxy)benzene, more commonly known in scientific literature as KNT-127, is a novel, selective delta-opioid receptor (DOR) agonist. Its unique chemical structure and functional profile distinguish it from classical DOR agonists like SNC80. This document serves as a comprehensive guide for researchers planning in vivo studies with KNT-127, providing not only detailed protocols but also the scientific rationale behind experimental design choices. Our focus is to empower researchers to harness the therapeutic potential of KNT-127 while ensuring robust and reproducible results.

KNT-127 has garnered significant interest for its potent antidepressant, anxiolytic, and antihyperalgesic effects, demonstrated in various rodent models.[1][2] A key advantage of KNT-127 is its favorable safety profile, notably the absence of convulsive effects even at high doses, a significant limitation of earlier DOR agonists.[3] This improved safety margin, coupled with its efficacy upon systemic administration, positions KNT-127 as a promising candidate for investigating the role of DORs in neurological and psychiatric disorders.

A critical aspect of KNT-127's mechanism of action is its nature as a biased agonist . It preferentially activates G protein-dependent signaling pathways over β-arrestin recruitment.[4] This bias is thought to contribute to its therapeutic effects while minimizing the adverse effects and rapid tolerance associated with agonists that strongly engage the β-arrestin pathway.[5][6][7] Furthermore, KNT-127 is characterized as a low-internalizing agonist, meaning it does not significantly promote the sequestration of DORs from the cell surface upon binding.[2][8][9] This property is crucial for understanding its sustained effects and the development of tolerance with chronic administration.

This guide will delve into the practical aspects of working with KNT-127 in vivo, from preparation and administration to designing behavioral and mechanistic studies.

Mechanism of Action: Biased Agonism and Receptor Trafficking

Understanding the nuanced mechanism of KNT-127 is fundamental to designing insightful experiments. Unlike balanced agonists that activate multiple downstream pathways, KNT-127's biased signaling profile offers a more targeted approach to DOR modulation.

G Protein-Biased Signaling

Activation of DORs by KNT-127 primarily leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] These G protein-mediated events are believed to be central to the analgesic and antidepressant effects of DOR agonists.[7]

Low β-Arrestin Recruitment and Receptor Internalization

In contrast to its potent activation of G protein signaling, KNT-127 exhibits weak recruitment of β-arrestin 2.[4] The recruitment of β-arrestin is a key step in receptor desensitization and internalization. Agonists that strongly recruit β-arrestin often lead to rapid tolerance and a broader range of side effects.[5][7] The low-internalizing nature of KNT-127 means that the receptors remain on the cell surface and available for continued signaling, which may explain its sustained efficacy in certain behavioral paradigms.[2][9]

Diagram: Signaling Pathway of KNT-127 at the Delta-Opioid Receptor

KNT127_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KNT127 KNT-127 DOR δ-Opioid Receptor (DOR) KNT127->DOR Binds G_protein Gαi/o DOR->G_protein Activates beta_arrestin β-Arrestin 2 DOR->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Therapeutic_Effects Therapeutic Effects (Analgesia, Antidepressant) G_protein->Therapeutic_Effects cAMP ↓ cAMP AC->cAMP Internalization Minimal Receptor Internalization beta_arrestin->Internalization

Caption: KNT-127 signaling at the delta-opioid receptor.

Pharmacokinetics and Toxicology: What We Know

A comprehensive understanding of a compound's pharmacokinetic and toxicological profile is paramount for successful in vivo research.

ParameterInformationSource
Route of Administration Subcutaneous (s.c.) injection is the most commonly reported route for in vivo studies in mice.[2][3][2][3]
Vehicle 0.9% Saline is the standard vehicle for dissolving KNT-127 for subcutaneous injection.[9][9]
Dosing (Acute) 0.1 - 10 mg/kg for antidepressant, anxiolytic, and antihyperalgesic effects in mice.[2][2]
Dosing (Chronic) 5 mg/kg daily for up to 5 days has been used in tolerance studies.[2][2]
Blood-Brain Barrier KNT-127 is reported to be blood-brain barrier penetrant, enabling its effects on the central nervous system following systemic administration.[10][10]
Safety Profile Does not induce convulsions at doses up to 100 mg/kg in mice, a significant advantage over other DOR agonists like SNC80.[3][3]
Pharmacokinetic Data Detailed pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability are not extensively reported in the public domain. Researchers are advised to conduct pilot studies to determine these parameters in their specific animal models and experimental conditions.N/A
Long-Term Toxicology Comprehensive long-term toxicology data is limited. Researchers should adhere to institutional guidelines for animal monitoring during chronic studies.N/A

Experimental Protocols

The following protocols provide a starting point for in vivo studies with KNT-127. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.

Protocol 1: Preparation of KNT-127 for Subcutaneous Injection

Objective: To prepare a sterile solution of KNT-127 for subcutaneous administration in mice.

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (KNT-127) powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of KNT-127: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total mass of KNT-127 needed.

  • Weigh the KNT-127: Accurately weigh the calculated amount of KNT-127 powder in a sterile microcentrifuge tube.

  • Add the vehicle: Add the appropriate volume of sterile 0.9% saline to the microcentrifuge tube to achieve the desired final concentration.

  • Dissolve the compound: Vortex the solution vigorously until the KNT-127 is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringes. This step is critical to prevent infection.

  • Prepare dosing syringes: Aliquot the sterile KNT-127 solution into individual, appropriately sized sterile syringes for each animal.

Note on Solubility: While KNT-127 is reported to be soluble in saline, researchers may encounter solubility challenges with different batches or sources of the compound. If solubility in saline is an issue, consider the following alternative vehicle, commonly used for hydrophobic compounds:

  • Alternative Vehicle: A mixture of 10% DMSO, 40% PEG 400, and 50% sterile saline. Dissolve the KNT-127 in DMSO first, then add the PEG 400, and finally bring the solution to the final volume with saline. Always ensure the final concentration of DMSO is as low as possible and run a vehicle-only control group.

Protocol 2: Subcutaneous Administration in Mice

Objective: To administer KNT-127 to mice via subcutaneous injection.

Materials:

  • Prepared dosing syringes with KNT-127 solution

  • Mouse restraint device (optional)

  • 70% ethanol and sterile gauze (optional, for disinfecting the injection site)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse. The scruff of the neck is a common and effective method, as it also "tents" the skin for easier injection.

  • Injection Site: The loose skin over the shoulders (scruff) or the flank are suitable sites for subcutaneous injection.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the base of the tented skin. Be careful not to pass the needle through both layers of skin.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a different site with a fresh needle and syringe.

  • Injection: Slowly and steadily inject the KNT-127 solution.

  • Needle Withdrawal: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.

  • Animal Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Diagram: Experimental Workflow for a Behavioral Study

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Animals B Prepare KNT-127 Solution A->B C Randomize into Groups (Vehicle, KNT-127 doses) B->C D Administer KNT-127 (s.c.) C->D E Waiting Period (e.g., 30 min) D->E F Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) E->F G Data Collection F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: A typical workflow for an acute behavioral study using KNT-127.

Considerations for Experimental Design

  • Controls: Always include a vehicle-only control group to account for any effects of the injection procedure or the vehicle itself.

  • Dose-Response: Conduct a dose-response study to determine the optimal dose of KNT-127 for the desired effect in your specific model.

  • Time Course: Determine the time to peak effect and the duration of action of KNT-127 in your experimental paradigm. Behavioral testing is often conducted 30 minutes post-injection.[9]

  • Chronic Studies and Tolerance: Be aware that chronic administration of KNT-127 can lead to the development of tolerance to its analgesic effects.[2][9] However, tolerance may not develop for its antidepressant-like effects.[2][9]

  • Sex Differences: Investigate potential sex differences in the response to KNT-127, as these are common in opioid research.

  • Choice of Behavioral Assays: Select behavioral assays that are appropriate for the intended therapeutic effect being studied. For example:

    • Antidepressant-like effects: Forced Swim Test, Tail Suspension Test.[3]

    • Anxiolytic-like effects: Elevated Plus Maze, Open Field Test.

    • Antihyperalgesic effects: Von Frey test (for mechanical allodynia), Hargreaves test (for thermal hyperalgesia) in models of inflammatory or neuropathic pain.[2]

Conclusion and Future Directions

1,4-Dimethyl-2-(4-phenylbutoxy)benzene (KNT-127) represents a significant advancement in the field of delta-opioid receptor pharmacology. Its unique biased agonism and low-internalizing properties offer a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to design and execute rigorous in vivo studies with KNT-127. Future research should focus on elucidating the detailed pharmacokinetic profile of KNT-127, exploring its therapeutic potential in a wider range of disease models, and further dissecting the downstream signaling pathways that mediate its beneficial effects.

References

  • Saitoh, A., et al. (2011). The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions. Behavioural Brain Research, 223(2), 271-279. [Link]

  • Pradhan, A. A., et al. (2014). In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice. British Journal of Pharmacology, 171(13), 3259-3273. [Link]

  • Kelly, E., et al. (2022). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 489-511. [Link]

  • Rankovic, Z., et al. (2016). Biased ligands at opioid receptors: Current status and future directions. Journal of Medicinal Chemistry, 59(22), 10077-10098. [Link]

  • Pradhan, A. A., et al. (2010). Ligand-directed trafficking of the δ-opioid receptor in vivo: two paths toward analgesic tolerance. The Journal of Neuroscience, 30(49), 16459-16468. [Link]

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  • University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

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  • University of British Columbia. (2020). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • Yamada, D., et al. (2022). Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice. Frontiers in Pharmacology, 13, 831371. [Link]

  • Yoshioka, T., et al. (2023). KNT-127, a selective delta opioid receptor agonist, shows beneficial effects in the hippocampal dentate gyrus of a chronic vicarious social defeat stress mouse model. Neuropharmacology, 232, 109511. [Link]

  • Saitoh, A., et al. (2011). The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions. Behavioural Brain Research, 223(2), 271-279. [Link]

  • Vicente-Sanchez, A., et al. (2022). Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions. Frontiers in Pharmacology, 13, 939373. [Link]

  • White, K. L., et al. (2020). A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. Frontiers in Psychiatry, 11, 584. [Link]

  • Casarini, A. H., et al. (2022). β-Arrestin 1 Differentially Modulates cAMP and ERK Pathways Downstream of the FSH Receptor. International Journal of Molecular Sciences, 23(19), 11827. [Link]

  • Posa, L., et al. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 22(16), 8899. [Link]

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  • Saitoh, A., et al. (2022). KNT-127, A DELTA OPIOID RECEPTOR AGONIST, AMELIORATES PSYCHOLOGICAL STRESS-INDUCED IRRITABLE BOWEL SYNDROME-LIKE SYMPTOMS THROUGH THE CENTRAL NERVOUS SYSTEM. Neurogastroenterology & Motility, 34(S1), 3-4. [Link]

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Application

Protocol for the Solubilization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene for In Vitro Cell Culture Applications

An Application Guide for Researchers Abstract This document provides a detailed methodological guide for the solubilization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a hydrophobic small molecule, for use in aqueous cell...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed methodological guide for the solubilization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a hydrophobic small molecule, for use in aqueous cell culture systems. Given its chemical structure, this compound is anticipated to have poor water solubility, posing a significant challenge for achieving accurate and reproducible dosing in cell-based assays. This guide outlines protocols for preparing high-concentration stock solutions, strategies for dilution into physiological media to prevent precipitation, and troubleshooting common issues. The protocols are designed for researchers, scientists, and drug development professionals to ensure experimental consistency and integrity.

Introduction and Physicochemical Analysis

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether. A comprehensive understanding of its physicochemical properties is paramount for developing a successful dissolution strategy. The molecule's structure, featuring two aromatic rings and a butyl ether linkage, confers a significant hydrophobic character, making it virtually insoluble in aqueous solutions like cell culture media.

Directly adding such a lipophilic compound to an aqueous medium will result in precipitation, preventing homogenous exposure to the cell population and rendering experimental results unreliable.[1] The strategy, therefore, is to first dissolve the compound in a biocompatible organic solvent to create a concentrated stock solution, which can then be carefully diluted to the final working concentration in the cell culture medium.[2]

Table 1: Physicochemical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Property Value Source
Molecular Formula C₁₈H₂₂O [3][4]
Molecular Weight 254.37 g/mol [4][5]
CAS Number 500904-64-3 [3][4]
Predicted Solubility Insoluble in water.[6][7] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[8] Inferred from structure and similar compounds.

| Appearance | Data not available (likely an oil or solid). |[9] |

Core Principles: The Solvent and the Cell

The choice of solvent is a critical first step. The ideal solvent must completely dissolve the compound at a high concentration and exhibit minimal toxicity to the cultured cells at its final, diluted concentration.

Dimethyl Sulfoxide (DMSO) is the most common solvent used for this purpose due to its powerful solubilizing capacity for a wide range of hydrophobic molecules and its relatively low toxicity at concentrations typically used in cell culture.[1][10] However, it is crucial to understand that DMSO is not inert and can have biological effects, including influencing cell differentiation, proliferation, and membrane permeability.[11][12] Therefore, two principles must be strictly followed:

  • Minimize Final Solvent Concentration: The final concentration of the solvent in the cell culture medium should be kept as low as possible.

  • Use of a Vehicle Control: All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups, but without the compound. This allows for the differentiation of effects caused by the compound versus effects caused by the solvent.

Table 2: Recommended Final DMSO Concentrations for Cell Culture Applications

Final DMSO Conc. (v/v) General Recommendation & Cell Type Suitability Citation
≤ 0.1% Highly Recommended. Considered safe for the vast majority of cell lines, including sensitive types like primary cells, stem cells, and hematopoietic cells.[13][14] [13][14]
0.1% - 0.5% Widely Acceptable. Most robust, immortalized cell lines can tolerate this range without significant cytotoxicity.[10][13][15] However, validation for your specific cell line is essential. [10][13][15]
0.5% - 1.0% Use with Caution. May induce cytotoxicity or off-target biological effects in many cell lines. Requires rigorous validation with vehicle controls.[14][16] [14][16]

| > 1.0% | Not Recommended. High risk of causing cell membrane damage, growth inhibition, and apoptosis.[10][13] |[10][13] |

Primary Protocol: DMSO-Based Solubilization and Dilution

This protocol is the standard and recommended starting point for dissolving 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 254.37 g/mol * 1000 mg/g = 12.72 mg

  • Weighing: Bring the compound vial to room temperature. Accurately weigh the calculated mass of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and place it into a sterile glass or polypropylene tube.

  • Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., 1 mL for a 50 mM stock).

  • Mixing: Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be required.[13] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes.[2] Store aliquots at -20°C or -80°C for long-term stability.

This step is critical for preventing the compound from precipitating out of the aqueous medium, a phenomenon known as "solvent shock".[17]

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath. Using cold media can decrease compound solubility and increase the risk of precipitation.[18]

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration. Remember to keep the final DMSO concentration below the cytotoxic limit for your cell line (ideally ≤0.1%).

    • Example: To make 10 mL of a 50 µM working solution from a 50 mM stock:

      • V1 = (C2 * V2) / C1 = (50 µM * 10 mL) / 50,000 µM = 0.01 mL = 10 µL

      • Final DMSO % = (10 µL / 10,000 µL) * 100 = 0.1%

  • Perform Stepwise Dilution: Rapidly diluting the concentrated DMSO stock directly into a large volume of medium is a common cause of precipitation.[18] A stepwise approach is superior. a. Dispense the final volume of pre-warmed medium (e.g., 10 mL) into a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution (e.g., 10 µL) drop-by-drop or by pipetting it slowly into the vortex.[18] c. Continue to mix for another 10-15 seconds to ensure homogeneity.

  • Final Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of the compound unless stability has been confirmed.

G Workflow: Preparing Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation calc 1. Calculate Mass (e.g., for 50 mM stock) weigh 2. Weigh Compound calc->weigh dissolve 3. Add 100% DMSO & Vortex/Sonicate weigh->dissolve store 4. Aliquot & Store at -20°C dissolve->store warm_media 5. Pre-warm Culture Medium to 37°C store->warm_media Day of Experiment add_stock 6. Add Stock Dropwise to Vortexing Medium warm_media->add_stock  Stepwise Dilution (Prevents Precipitation) apply 7. Apply to Cells Immediately add_stock->apply

Workflow for preparing cell culture working solutions.

Advanced & Alternative Protocols

If precipitation persists or if your cells are exceptionally sensitive to DMSO, alternative solubilization strategies may be necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, forming a water-soluble inclusion complex.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture for this purpose.

  • Prepare Cyclodextrin Solution: Prepare a 1-10% (w/v) solution of HP-β-CD in serum-free medium or PBS. Warm to 37°C to aid dissolution.

  • Complexation: Add the powdered 1,4-Dimethyl-2-(4-phenylbutoxy)benzene directly to the HP-β-CD solution.

  • Incubation: Shake or stir the mixture vigorously at 37°C for 1-24 hours. Sonication can accelerate the process. The goal is to drive the hydrophobic compound into the cyclodextrin cavity.

  • Sterilization: Once the compound is dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.

  • Application: This aqueous stock solution can now be diluted into your complete cell culture medium. A vehicle control using the HP-β-CD solution without the compound is still required.

G cluster_0 Hydrophobic Core compound Hydrophobic Compound (Guest) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Host) cd->complex cd_inside cd_outside

Mechanism of cyclodextrin solubilization.

Troubleshooting Guide

Even with careful execution, problems like compound precipitation can occur.

Issue 1: Immediate Precipitation (Cloudiness) Upon Dilution This is a classic sign of "solvent shock" or exceeding the aqueous solubility limit.[17][18]

G Troubleshooting Precipitation start Precipitate Observed? cause1 Cause: Solvent Shock or Exceeded Solubility Limit start->cause1 Yes end Problem Solved start->end No sol1 Solution 1: Lower Final Concentration cause1->sol1 sol2 Solution 2: Use Stepwise Dilution cause1->sol2 sol3 Solution 3: Add Stock Slower (Dropwise to vortex) cause1->sol3 sol4 Solution 4: Use Pre-warmed (37°C) Media cause1->sol4 sol1->end sol2->end sol3->end sol4->end

Decision tree for troubleshooting precipitation.

Issue 2: Delayed Precipitation (After Hours/Days in Incubator) This may indicate compound instability or interaction with media components.[18][22]

  • Potential Cause: The compound is degrading into less soluble byproducts at 37°C.

    • Solution: Prepare fresh working solutions more frequently and reduce the duration of the experiment if possible.

  • Potential Cause: Interaction with serum proteins or salts in the medium.[17]

    • Solution: Test solubility in different basal media formulations. Sometimes reducing serum concentration (if the experiment allows) can help.

  • Potential Cause: Evaporation of media in the incubator, leading to increased compound concentration.

    • Solution: Ensure proper incubator humidification and use plates with low-evaporation lids.

Issue 3: Cellular Toxicity Observed in Vehicle Control

  • Potential Cause: The final DMSO concentration is too high for your specific cell line.[15]

    • Solution: Perform a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum tolerated concentration. Prepare a more concentrated primary stock solution so a smaller volume is needed, thus lowering the final DMSO percentage. If cells remain sensitive, switch to the cyclodextrin protocol.

Safety Precautions

  • Always handle 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.

  • DMSO can facilitate the absorption of chemicals through the skin; exercise caution and avoid direct contact.

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  • NIH National Center for Biotechnology Information. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

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  • PubMed. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. [Link]

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Method

Application Notes and Protocols: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as a Novel Investigational Tool

For Research Use Only. Not for use in diagnostic procedures. Introduction 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, also identified as Gemfibrozil impurity F, is a small molecule with the chemical formula C₁₈H₂₂O and a mol...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1,4-Dimethyl-2-(4-phenylbutoxy)benzene, also identified as Gemfibrozil impurity F, is a small molecule with the chemical formula C₁₈H₂₂O and a molecular weight of 254.37 g/mol .[1][2] While its parent compound, Gemfibrozil, is a well-characterized fibric acid derivative used to treat hyperlipidemia primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), the biological activities of this particular derivative remain largely unexplored.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on the potential use of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as a research tool, focusing on a hypothetical application in the investigation of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein.[6][7]

Given the structural features of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, which include a substituted benzene ring and a flexible phenylbutoxy chain, it presents an intriguing candidate for exploring interactions with various biological targets. The sigma-1 receptor, known for its promiscuous ligand binding and its role in cellular stress responses, represents a compelling, albeit putative, target for this compound.[6] These application notes will therefore guide the user through a series of protocols to investigate the potential interaction of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene with the sigma-1 receptor and to assess any off-target effects on PPAR-α.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is provided in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₂O[6]
Molecular Weight 254.37 g/mol [2]
CAS Number 500904-64-3[2]
IUPAC Name 1,4-dimethyl-2-(4-phenylbutoxy)benzene[6]
Synonyms 4-Phenyl-1-(2,5-xylyloxy)butane, Gemfibrozil impurity F, [2][8]
Appearance Inquire with supplier-
Solubility Inquire with supplier-
Storage 2-8°C Refrigerator[9]

Proposed Mechanism of Action and Research Hypothesis

The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[6][7] It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[6] The receptor's ligand-binding pocket is known to accommodate a diverse range of chemical structures.

Hypothesis: Based on its structural characteristics, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is hypothesized to be a novel ligand for the sigma-1 receptor. It may act as an agonist or antagonist, thereby modulating the receptor's chaperone activity and downstream signaling pathways. This interaction could be explored for its potential in cellular stress and neuroprotection models.

Furthermore, due to its structural relationship with Gemfibrozil, it is imperative to investigate any potential activity at PPAR-α to determine its selectivity profile.

Signaling Pathway Diagram

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_BiP σ1R-BiP Complex Sigma1_Active Active σ1R Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Modulation Cell_Response Modulation of Cellular Response (e.g., Survival, Plasticity) Sigma1_Active->Cell_Response Other Pathways Ca_Cyto Cytosolic Ca²⁺ IP3R->Ca_Cyto Ca²⁺ Release Ca_Mito Ca²⁺ Uptake Ca_Mito->Cell_Response Ligand 1,4-Dimethyl-2- (4-phenylbutoxy)benzene (Hypothetical Ligand) Ligand->Sigma1_BiP Binding Stress Cellular Stress (e.g., ER Stress) Stress->Sigma1_BiP Induces Ca_ER ER Ca²⁺ Ca_ER->IP3R Ca_Cyto->Ca_Mito

Caption: Hypothetical mechanism of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as a sigma-1 receptor ligand.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene's biological activity.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene for the sigma-1 receptor using a competitive radioligand binding assay.[1][2]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

  • Guinea pig liver membranes (a rich source of sigma-1 receptors)[1]

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the guinea pig liver membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2.4 nM), and varying concentrations of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene or haloperidol.[2]

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Workflow Diagram for Sigma-1 Receptor Binding Assay

Binding_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Start->Prep_Compound Assay_Setup Set up Assay Plate: Membranes + [³H]-(+)-Pentazocine + Compound Prep_Compound->Assay_Setup Incubate Incubate at 37°C for 120 min Assay_Setup->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

Caption: Workflow for the in vitro sigma-1 receptor binding assay.

Protocol 2: In Vitro PPAR-α Activity Assay

This protocol will assess whether 1,4-Dimethyl-2-(4-phenylbutoxy)benzene exhibits any agonist or antagonist activity at the PPAR-α receptor, given its structural similarity to Gemfibrozil. A cell-based reporter assay is recommended.

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

  • Gemfibrozil (positive control agonist)

  • GW6471 (positive control antagonist)

  • HEK293T or other suitable cell line

  • Expression vector for human PPAR-α

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay system and luminometer

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with the PPAR-α expression vector and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, Gemfibrozil, or GW6471. For antagonist testing, co-treat with a known agonist.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation and Further Steps

  • High affinity for σ1R and low/no activity at PPAR-α: This would suggest that 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a selective sigma-1 receptor ligand. Further studies should focus on determining its functional activity (agonist vs. antagonist) using cell-based assays that measure downstream signaling events, such as calcium mobilization or neurite outgrowth.[7]

  • Activity at both σ1R and PPAR-α: This would indicate a dual-activity profile. Further research would be needed to dissect the contribution of each target to its overall cellular effects.

  • No significant activity at either target: This would suggest that the compound's biological activity, if any, lies elsewhere. Broader screening against a panel of receptors and enzymes would be warranted.

Troubleshooting

  • Poor solubility of the compound: Test a range of pharmaceutically acceptable solvents. Sonication may aid in dissolution.

  • High background in binding assays: Optimize washing steps and ensure the use of appropriate blocking agents.

  • Low signal in reporter assays: Optimize transfection efficiency and ensure the health of the cell line.

Conclusion

1,4-Dimethyl-2-(4-phenylbutoxy)benzene represents an uncharacterized molecule with the potential for novel biological activity. The protocols outlined in this document provide a starting point for investigating its putative interaction with the sigma-1 receptor and for determining its selectivity against PPAR-α. This systematic approach will enable researchers to elucidate the pharmacological profile of this compound and to assess its potential as a valuable research tool in cellular biology and drug discovery.

References

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene | C18H22O | CID 71777178. PubChem. [Link]

  • 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. GSRS. [Link]

  • Gemfibrozil EP Impurity F | CAS 500904-64-3. Veeprho. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • 500904-64-3 | Product Name : 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Pharmaffiliates. [Link]

  • What is the mechanism of Gemfibrozil? Patsnap Synapse. [Link]

  • An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. [Link]

  • Gemfibrozil. StatPearls - NCBI Bookshelf. [Link]

  • Gemfibrozil. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • Gemfibrozil: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Gemfibrozil | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

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Application

Application Note: Formulation Strategies and Protocols for Preclinical Animal Studies of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Abstract This guide provides a comprehensive framework for the formulation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a representative lipophilic compound, for in vivo animal studies. Addressing the core challenge of its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a representative lipophilic compound, for in vivo animal studies. Addressing the core challenge of its poor aqueous solubility, this document details pre-formulation assessment, strategic formulation selection, and step-by-step protocols for preparing dosing vehicles for oral and parenteral administration. The methodologies are designed to ensure dose accuracy, maximize exposure, and maintain animal welfare, thereby providing researchers with robust and reproducible results in pharmacokinetic, efficacy, and toxicology studies.

Introduction: The Lipophilicity Challenge

The progression of new chemical entities (NCEs) from discovery to preclinical testing is a critical phase in drug development.[1] A significant hurdle in this phase is the formulation of compounds with low aqueous solubility, a characteristic common to an estimated 90% of new drug candidates.[2] 1,4-Dimethyl-2-(4-phenylbutoxy)benzene serves as a pertinent model compound for this class, exhibiting high lipophilicity that predicts poor water solubility and, consequently, potential challenges in achieving adequate systemic exposure in animal models.[3][4]

The primary goal of a preclinical formulation is to deliver the test compound accurately and consistently to the site of absorption, maximizing exposure for safety and efficacy testing.[2] The choice of formulation can profoundly impact experimental outcomes; a suboptimal vehicle can lead to an underestimation of a compound's efficacy or toxicity due to limited bioavailability.[5] This guide explains the causality behind experimental choices, providing self-validating protocols to empower researchers to develop effective and reliable dosing formulations for lipophilic compounds.

Pre-Formulation Assessment: Characterizing the API

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundational step in formulation development.[1][6] This initial characterization dictates the entire formulation strategy.

Physicochemical Profile

Key properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene are summarized below. The high calculated Log P value is the most critical parameter, confirming its lipophilic ("grease-ball") nature and predicting very low water solubility.[3][7]

PropertyValueSource
IUPAC Name 1,4-dimethyl-2-(4-phenylbutoxy)benzene[3]
Molecular Formula C₁₈H₂₂O[3]
Molecular Weight 254.37 g/mol [8]
Calculated Log P 5.3[3]
Predicted Solubility Poor in aqueous media; Soluble in organic solvents and lipidsInferred from high Log P
Workflow for Pre-Formulation Strategy

The initial characterization informs a decision-making process for selecting an appropriate formulation path. The goal is to find the simplest possible formulation that meets the study's requirements for concentration, stability, and tolerability.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Protocol Development api API Available (1,4-Dimethyl-2-(4-phenylbutoxy)benzene) physchem Determine Physicochemical Properties (LogP, pKa, M.P.) api->physchem sol_screen Solubility Screening in Common Vehicles physchem->sol_screen dose Define Target Dose & Route of Administration sol_screen->dose decision Is API Soluble at Target Conc.? dose->decision sol_path Solution-Based Formulation decision->sol_path Yes susp_path Suspension or Lipid-Based Formulation decision->susp_path No proto_dev Develop & Validate Protocol (Stability, Homogeneity) sol_path->proto_dev susp_path->proto_dev qc QC Checks: Visual, Particle Size, Concentration Verification proto_dev->qc

Caption: Pre-formulation decision-making workflow.

Formulation Strategies for Oral Administration

Oral gavage is a common route for preclinical studies. For a highly lipophilic compound like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, several strategies can be employed. The choice depends on the required dose and the nature of the study (e.g., single-dose PK vs. multi-day toxicology).[9]

Formulation TypeDescriptionAdvantagesDisadvantagesBest For
Co-Solvent Solution API is dissolved in a mixture of water-miscible organic solvents and water.Homogeneous dosing, potentially enhanced absorption.Limited drug loading, potential for precipitation upon dilution in GI tract, solvent toxicity.[5]Low-dose PK and efficacy studies.
Lipid Solution API is dissolved in a lipid or oil (e.g., corn oil, sesame oil).High drug loading for lipophilic compounds, mimics dietary fat absorption pathway.[4][10]Potential for variability in absorption, can affect animal physiology.High-dose studies, compounds with very high lipophilicity.
Aqueous Suspension Micronized API particles are suspended in an aqueous vehicle with a suspending agent.High drug loading possible, avoids organic solvents.Non-homogeneity can lead to inaccurate dosing, potential for particle agglomeration.High-dose toxicology studies where solutions are not feasible.
Protocol 3.1: Preparation of a Co-Solvent Solution (10 mg/mL)

Rationale: This protocol uses Polyethylene Glycol 400 (PEG 400), a common, low-toxicity co-solvent, to solubilize the compound for oral dosing. This approach is often a first choice for low-dose studies due to its simplicity.[11]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (API)

  • PEG 400 (Pharmaceutical Grade)

  • Sterile Water for Injection or Purified Water

  • Glass vial

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and analytical balance

Procedure:

  • Weigh API: Accurately weigh 100 mg of the API and transfer it to a clean glass vial.

  • Add Co-Solvent: Add 5.0 mL of PEG 400 to the vial.

  • Dissolution: Place a magnetic stir bar in the vial and stir on a magnetic plate at low speed. Gentle warming (30-40°C) can be used to facilitate dissolution. Stir until the solution is completely clear with no visible particles.

  • Add Aqueous Component: Slowly add 5.0 mL of purified water to the vial while stirring. Continue to stir for 10-15 minutes.

  • Final Quality Control:

    • Visual Inspection: The final formulation should be a clear, colorless to pale yellow solution.

    • Volume Check: Ensure the final volume is 10.0 mL, resulting in a 10 mg/mL concentration.

    • Stability: Store protected from light. Observe for any signs of precipitation before each use. A short-term stability assessment (e.g., 24-48 hours at room temperature) is recommended.[6]

Protocol 3.2: Preparation of an Aqueous Suspension (25 mg/mL)

Rationale: When higher doses are required that exceed the solubility in co-solvent systems, a suspension is a viable alternative. This protocol uses 0.5% w/v Carboxymethylcellulose (CMC), a standard suspending agent to ensure uniform particle distribution.[12]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (API, preferably micronized)

  • Sodium Carboxymethylcellulose (CMC, low viscosity)

  • 0.9% Sterile Saline

  • Mortar and pestle (optional, for wetting)

  • Graduated cylinder or volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Vehicle: To prepare 10 mL of 0.5% CMC vehicle, weigh 50 mg of CMC. Slowly sprinkle the CMC powder into 10 mL of 0.9% saline while stirring vigorously with a magnetic stirrer. Stir until a clear, slightly viscous solution is formed (this may take 30-60 minutes).

  • Weigh API: Accurately weigh 250 mg of the API.

  • Wetting the API: Place the API powder in a small mortar. Add a few drops (~0.5 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Form Suspension: Gradually add the remaining CMC vehicle to the paste in small portions, mixing continuously.

  • Homogenization: Transfer the mixture to a glass vial, add a magnetic stir bar, and stir for at least 30 minutes to ensure homogeneity.

  • Final Quality Control:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension.

    • Homogeneity: The suspension must be stirred continuously before and during dose aspiration to ensure each animal receives the correct dose.

    • Particle Size: If possible, microscopic evaluation can confirm the absence of large agglomerates.

Formulation Strategies for Parenteral Administration

Intravenous (IV) administration requires the most stringent formulation criteria to prevent embolism and ensure physiological compatibility. The formulation must be sterile, and excipients must be safe for injection.[13][14]

Protocol 4.1: Preparation of a Solubilized IV Formulation (2 mg/mL)

Rationale: This protocol uses a ternary system of a non-ionic surfactant (Kolliphor® EL or Tween® 80), a co-solvent (Ethanol), and a physiological solution (0.9% Saline). This combination is often used to solubilize lipophilic compounds for IV administration, forming micelles that encapsulate the drug.[15]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (API)

  • Kolliphor® EL (Polyoxyl 35 Castor Oil) or Tween® 80

  • Dehydrated Alcohol (Ethanol, USP grade)

  • 0.9% Sterile Saline for Injection

  • Sterile glass vial and magnetic stir bar

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh API: In a sterile vial, accurately weigh 20 mg of the API.

  • Prepare Solvent/Surfactant Premix: In a separate sterile container, prepare a 1:1 v/v mixture of Kolliphor® EL and Ethanol. For this protocol, mix 1.0 mL of Kolliphor® EL and 1.0 mL of Ethanol.

  • Dissolution: Add the 2.0 mL of the Kolliphor®/Ethanol premix to the vial containing the API. Stir with a sterile magnetic stir bar until the API is fully dissolved and the solution is clear.

  • Dilution: Slowly add 8.0 mL of 0.9% Sterile Saline to the vial while stirring. The solution may become slightly opalescent as micelles form, but there should be no visible precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container. This is a critical step to ensure sterility and remove any potential particulates.

  • Final Quality Control:

    • Visual Inspection: The final formulation should be a clear to slightly opalescent liquid, free of any visible particles.

    • Precipitation Check: A small aliquot can be diluted further in saline to check for any precipitation, mimicking the dilution that occurs upon injection into the bloodstream.

    • Safety: The concentration of surfactant and co-solvent should be kept as low as possible to minimize potential side effects like hemolysis or anaphylactoid reactions.[16]

G start Start: Weigh API (250 mg) prep_vehicle Prepare 0.5% CMC in Saline (10 mL) start->prep_vehicle wet_api Wet API with small amount of vehicle to form a paste start->wet_api prep_vehicle->wet_api add_vehicle Gradually add remaining vehicle while mixing wet_api->add_vehicle homogenize Transfer to vial and homogenize with magnetic stirrer (30+ min) add_vehicle->homogenize qc Quality Control: - Visual check for uniformity - Continuous stirring during dosing homogenize->qc end_node End: Homogeneous Suspension (25 mg/mL) qc->end_node

Caption: Process flow for preparing an aqueous suspension.

Dosing Calculations and Administration Best Practices

Accurate dosing is paramount for the integrity of any animal study.

Dose and Stock Solution Calculation

Researchers must calculate the required dose volume based on the animal's body weight and the concentration of the dosing solution.[17][18]

Example Calculation:

  • Target Dose: 50 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Stock Concentration: 10 mg/mL (from Protocol 3.1)

  • Calculate Total Dose per Animal (mg):

    • Dose = 50 mg/kg * 0.025 kg = 1.25 mg

  • Calculate Volume to Administer (mL):

    • Volume = Total Dose / Stock Concentration

    • Volume = 1.25 mg / 10 mg/mL = 0.125 mL (or 125 µL)

Recommended Administration Volumes

To avoid physiological distress and ensure accurate administration, standard volume limits should be followed.[19]

SpeciesRouteMax Volume (mL/kg)
Mouse Oral (gavage)10
Intravenous (bolus)5
Rat Oral (gavage)10
Intravenous (bolus)5

Note: These are general guidelines. Highly viscous solutions may require dilution to ensure ease of administration.[19] Always prioritize animal welfare.

The Importance of Control Groups

Every animal study must include a vehicle control group that receives the formulation without the API.[16] This is essential to differentiate the effects of the test compound from any potential physiological effects of the excipients themselves.[11][12]

Conclusion

The successful formulation of a lipophilic compound like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene hinges on a systematic approach that begins with a thorough pre-formulation assessment. By understanding the compound's physicochemical properties, researchers can strategically select from solution, suspension, or lipid-based systems to meet the specific demands of their animal studies. The detailed protocols provided herein offer validated starting points for oral and parenteral formulations, emphasizing quality control and adherence to best practices in dose calculation and administration. Employing these methodologies will enhance the reliability and reproducibility of preclinical data, ultimately accelerating the drug development process.

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  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

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  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals Studies. Pharmacy Infoline. [Link]

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Method

Standard Operating Procedure for the Handling and Analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Introduction 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether that has been identified as an impurity of Gemfibrozil, a fibric acid derivative used in the treatment of hyperlipidemia.[1][2] Its chemical struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether that has been identified as an impurity of Gemfibrozil, a fibric acid derivative used in the treatment of hyperlipidemia.[1][2] Its chemical structure, featuring a substituted benzene ring linked to a phenylbutoxy group, necessitates careful handling and specific analytical procedures for its characterization and quantification, particularly within the context of pharmaceutical development and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, and analysis of this compound.

The protocols outlined herein are designed to ensure scientific integrity through a combination of established chemical principles and best laboratory practices. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is fundamental to its safe handling and the development of analytical methods.

PropertyValueSource
IUPAC Name 1,4-dimethyl-2-(4-phenylbutoxy)benzene[1]
Synonyms 4-Phenyl-1-(2,5-xylyloxy)butane, Gemfibrozil impurity F[1][3]
CAS Number 500904-64-3[3]
Molecular Formula C₁₈H₂₂O[3]
Molecular Weight 254.37 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Solubility Expected to be soluble in organic solvents and have low water solubility[4]

Health and Safety Precautions

Engineering Controls
  • Ventilation: All handling of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Benzene vapors are heavier than air and can accumulate in low-lying areas.[6]

  • Ignition Sources: This compound is expected to be flammable. All sources of ignition, such as open flames, hot plates, and static discharge, must be strictly excluded from the handling area.[6][8] Use only non-sparking tools and intrinsically safe equipment.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory when there is a possibility of splashing.[5][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Neoprene), a lab coat, and closed-toe shoes.[9] Standard nitrile gloves may not provide sufficient protection against benzene derivatives.[9]

  • Respiratory Protection: In the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge is required.[6]

Emergency Procedures
  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] For large spills, evacuate the area and contact emergency services.[5] Do not attempt to clean up large spills without appropriate training and equipment.

  • First Aid:

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[8]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Proposed Synthesis Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including aromatic ethers.[11][12][13][14][15] This protocol outlines a general procedure for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene from 2,5-dimethylphenol and 1-bromo-4-phenylbutane.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2,5-Dimethylphenol E 1,4-Dimethyl-2-(4-phenylbutoxy)benzene A->E O-Alkylation B 1-Bromo-4-phenylbutane B->E C Base (e.g., K₂CO₃, NaH) D Solvent (e.g., Acetone, DMF)

Caption: Proposed Williamson ether synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Materials and Reagents
  • 2,5-Dimethylphenol

  • 1-Bromo-4-phenylbutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2,5-dimethylphenol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq) to the flask.

    • Add anhydrous acetone or DMF to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

  • Addition of Alkyl Halide:

    • Slowly add 1-bromo-4-phenylbutane (1.1 eq) to the stirring mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Analytical Characterization Protocols

The identity and purity of synthesized or isolated 1,4-Dimethyl-2-(4-phenylbutoxy)benzene should be confirmed using a combination of chromatographic and spectroscopic techniques.[16][17][18]

Workflow for Analytical Characterization

G Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 1,4-Dimethyl-2-(4-phenylbutoxy)benzene HPLC HPLC-UV/MS Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Elucidation NMR->Structure

Caption: Workflow for the analytical characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantitative analysis in complex mixtures.

  • Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., 254 nm and 276 nm). Mass spectrometry will provide molecular weight confirmation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure elution of the compound.

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Detection: Electron ionization (EI) at 70 eV. The resulting fragmentation pattern can be used for structural confirmation by comparison with spectral libraries or by interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

  • Experiments:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity. The aromatic protons, the benzylic protons, and the protons of the dimethyl groups will have characteristic chemical shifts.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to confirm the connectivity of protons and carbons for complete structural assignment.

Application in Drug Development

As an impurity of Gemfibrozil, the presence and concentration of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in the final drug product must be carefully monitored and controlled.[2] Regulatory agencies have strict guidelines for the qualification and control of impurities in active pharmaceutical ingredients (APIs) and drug products. The protocols described in this document are essential for:

  • Impurity Profiling: Identifying and quantifying 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in batches of Gemfibrozil.

  • Reference Standard: A well-characterized sample of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is required as a reference standard for analytical method validation and routine quality control testing.

  • Process Optimization: Understanding the formation of this impurity can help in optimizing the synthesis of Gemfibrozil to minimize its levels.

Conclusion

The standard operating procedures detailed in this document provide a comprehensive framework for the safe handling, synthesis, and analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and for generating reliable and accurate scientific data, particularly in the context of pharmaceutical research and development where the control of impurities is of paramount importance.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Chem-Station. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Benzene. (2007, September 4). Environmental Health and Safety, Oregon State University. Retrieved from [Link]

  • Aliphatic and Aromatic Ethers. (2004). Inchem.org. Retrieved from [Link]

  • Gemfibrozil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Benzene Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1910.1028 App A - Substance Safety Data Sheet, Benzene. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Gemfibrozil. (2016, August 2). New Drug Approvals. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • 9.5. Williamson ether synthesis. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]

  • Phenol ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (n.d.). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Retrieved from [Link]

  • Evaluation of sub-chronic toxic effects of petroleum ether, a laboratory solvent in Sprague-Dawley rats. (n.d.). PubMed Central. Retrieved from [Link]

  • Process for the preparation of gemfibrozil. (n.d.). Google Patents.
  • 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • A-Z Index of Tox Profiles. (2024, November 12). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Synthesis and antiplatelet activity of gemfibrozil chiral analogues. (2002). Bioorganic & Medicinal Chemistry Letters, 12(5), 817-821. [Link]

  • Ethers. (2024, July 22). Health and Safety Department, The University of Edinburgh. Retrieved from [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules, 27(22), 7805. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). News-Medical.Net. Retrieved from [Link]

  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). Scientific Reports, 11(1), 22849. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this specific etherification. Here, we move beyond simple protocols to address the causal factors behind common experimental challenges, empowering you to troubleshoot effectively and improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 1,4-Dimethyl-2-(4-phenylbutoxy)benzene?

The synthesis is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, a base is used to deprotonate the hydroxyl group of 2,5-dimethylphenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the desired ether product.[2]

Q2: Why is 1-bromo-4-phenylbutane the preferred alkylating agent?

The success of the Williamson synthesis is highly dependent on the structure of the alkylating agent. 1-Bromo-4-phenylbutane is an excellent choice for several reasons:

  • Primary Alkyl Halide: The bromine is attached to a primary carbon. This structure is ideal for an SN2 reaction, as it minimizes steric hindrance for the incoming nucleophile (the phenoxide).[2][3]

  • Good Leaving Group: Bromide is a good leaving group, facilitating the nucleophilic attack.[4][5]

  • Minimized Elimination: The use of a primary halide strongly disfavors the competing E2 elimination side reaction, which is a common issue with secondary and tertiary alkyl halides.[1][2][6]

Q3: What are the most critical parameters to control in this synthesis?

The three most critical parameters are the choice of base, the solvent system, and the reaction temperature.

  • Base: The base must be strong enough to completely deprotonate the 2,5-dimethylphenol to generate the phenoxide. However, an overly reactive or bulky base can promote side reactions.

  • Solvent: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred.[1][6]

  • Temperature: Temperature affects the reaction rate but can also promote undesirable elimination pathways if too high.[6] Careful optimization is key.

Core Synthesis & Optimization Protocols

Two primary protocols are presented below: a standard procedure using a strong base in an anhydrous solvent and an optimized method employing Phase Transfer Catalysis (PTC), which offers milder conditions and often improved yields.

Protocol 1: Standard Williamson Ether Synthesis

This method relies on creating a potent, "naked" nucleophile by using a strong base in an anhydrous polar aprotic solvent.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 10 mmol of phenol).

  • Phenoxide Formation: Add 2,5-dimethylphenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Expertise Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. The reaction is allowed to stir at room temperature for 30-60 minutes after addition to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-4-phenylbutane (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction typically takes 4-8 hours.[6]

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding cold water. This will neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography.

Protocol 2: Phase Transfer Catalysis (PTC) Method

PTC is an excellent technique for this synthesis, as it avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH.[7][8][9] The catalyst transports the phenoxide from the solid or aqueous phase into the organic phase for the reaction to occur.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 2,5-dimethylphenol (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Expertise Note: K₂CO₃ is a milder base that is sufficient for deprotonating the phenol in the presence of a PTC.[1][10] TBAB is a robust and common phase transfer catalyst.

  • Solvent and Reagent Addition: Add toluene or acetonitrile as the solvent (15 mL per 10 mmol of phenol) followed by 1-bromo-4-phenylbutane (1.05 eq).

  • Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The heterogeneous mixture will become more uniform as the reaction progresses. Monitor by TLC for 4-6 hours.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can often be of high purity, but silica gel column chromatography may be used if necessary to remove any unreacted starting material or byproducts.

Data Summary: Comparing Protocols
ParameterProtocol 1: Standard WilliamsonProtocol 2: PTC MethodRationale & Advantage
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)PTC allows for a milder, safer, and easier-to-handle base.[9][10]
Solvent Anhydrous DMF/DMSOToluene / AcetonitrilePTC method does not require strictly anhydrous solvents, simplifying setup.[7][8]
Catalyst NoneTBAB (0.1 eq)The catalyst facilitates ion transport between phases, accelerating the reaction.
Temperature 60-70 °C80-90 °C (Reflux)Temperatures are comparable, but PTC often leads to faster, cleaner reactions.
Typical Yield 65-80%85-95%PTC often improves yield by promoting the desired reaction pathway.
Safety/Handling Requires inert atmosphere, careful handling of NaHStandard benchtop setup, easier handlingThe PTC method is inherently safer and more scalable.

Visualizing the Synthesis and Potential Pitfalls

Overall Reaction Scheme

Synthesis phenol 2,5-Dimethylphenol phenoxide 2,5-Dimethylphenoxide phenol->phenoxide Deprotonation product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene phenoxide->product SN2 Attack alkyl_halide 1-Bromo-4-phenylbutane alkyl_halide->product SN2 Attack base Base (e.g., NaH, K2CO3)

Caption: Williamson ether synthesis pathway.

Troubleshooting Logic: Low Yield Analysis

Troubleshooting start Low Yield Observed check_sm TLC shows unreacted starting materials? start->check_sm check_side_products TLC shows new, unidentified spots? start->check_side_products incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Occurring check_side_products->side_rxn Yes sol_incomplete Action: Increase reaction time/temp. Verify base strength/equivalents. Ensure anhydrous conditions (if non-PTC). incomplete_rxn->sol_incomplete sol_side Action: Lower reaction temperature. Confirm primary alkyl halide purity. Analyze byproducts (GC-MS) to identify E2 vs. C-alkylation. side_rxn->sol_side

Caption: Decision tree for troubleshooting low yield.

Troubleshooting Guide

Q: My reaction yield is consistently low (<50%). What are the most likely causes?

A: Low yield is the most common issue and typically points to one of three areas:

  • Incomplete Deprotonation: The 2,5-dimethylphenoxide nucleophile may not be forming efficiently.

    • Cause: Your base may be old or partially decomposed. For NaH, ensure the mineral oil is washed away with dry hexanes if necessary. For K₂CO₃, ensure it is finely powdered to maximize surface area. The presence of water in your solvent or on your glassware will quench the base.[8][9]

    • Solution: Use a fresh, high-purity base. If using the standard protocol, ensure your solvent is truly anhydrous and glassware is flame- or oven-dried. Consider switching to the PTC method, which is more tolerant of trace moisture.[8][9]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Cause: SN2 reactions with phenoxides can be slower than with alkoxides.

    • Solution: Monitor the reaction with TLC until the limiting reagent (usually the phenol) is fully consumed. If the reaction stalls, a modest increase in temperature (e.g., from 70 °C to 80 °C) may be beneficial, but be mindful of promoting side reactions.

  • Sub-optimal Reagent Stoichiometry:

    • Cause: Inaccurate measurement of reagents or using an insufficient excess of the alkylating agent can lead to unreacted phenoxide at the end of the reaction.

    • Solution: While a 1:1 stoichiometry is theoretical, using a slight excess of the alkylating agent (1.05-1.1 eq) can help drive the reaction to completion.

Q: My TLC plate shows a new, non-polar spot, and I suspect an elimination byproduct. How can I confirm and prevent this?

A: The formation of a non-polar spot is a strong indicator of an E2 elimination side reaction, which would produce 4-phenyl-1-butene .

  • Confirmation: Isolate the byproduct by chromatography and analyze it by ¹H NMR and GC-MS. The NMR spectrum would show characteristic vinyl proton signals, and the mass spectrum would show a molecular ion corresponding to C₁₀H₁₂.

  • Prevention:

    • Lower the Temperature: E2 reactions have a higher activation energy than SN2 reactions and are thus more sensitive to temperature increases.[6] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is the most effective way to minimize elimination.

    • Use a Less Hindered Base: While not typically an issue with K₂CO₃ or NaH, using very bulky bases can favor elimination. Stick to the recommended bases.

    • Check Alkyl Halide Purity: Ensure your 1-bromo-4-phenylbutane has not partially degraded to form any secondary or tertiary halides, which are much more prone to elimination.[1][6]

Q: My final product's NMR shows unexpected complexity in the aromatic region. Could this be C-alkylation?

A: Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons, particularly those ortho and para to the oxygen (C-alkylation, undesired).[1]

  • Mechanism: C-alkylation is a competing electrophilic substitution-type reaction on the activated aromatic ring.

  • Prevention:

    • Solvent Choice: This is the most critical factor. Polar aprotic solvents like DMF and DMSO strongly solvate the cation (Na⁺ or K⁺), leaving a highly reactive, "naked" phenoxide anion. This favors attack by the more electronegative oxygen atom (O-alkylation).[1][6][11] Protic solvents or less polar solvents can lead to more C-alkylation.

    • Phase Transfer Catalysis: The large, soft cation of the PTC (e.g., tetrabutylammonium) forms a looser ion pair with the phenoxide, which also promotes preferential O-alkylation.

SN2 vs. E2 and C-Alkylation Competition

SideReactions cluster_start Reactants cluster_products Potential Products phenoxide 2,5-Dimethylphenoxide product_O Desired Product (O-Alkylation) phenoxide->product_O SN2 (Favored) Polar Aprotic Solvent Lower Temp product_E2 Elimination Product (4-phenyl-1-butene) phenoxide->product_E2 E2 (Minor) Higher Temp product_C Side Product (C-Alkylation) phenoxide->product_C C-Alkylation (Minor) Less Polar Solvent alkyl_halide 1-Bromo-4-phenylbutane

Caption: Competing reaction pathways.

References

  • Wikipedia. Williamson ether synthesis . [Link]

  • Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis . Journal of Chemical Education, 56(10), 688. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis . [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review . JETIR, 6(6), 745-751. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis . [Link]

  • Google Patents. A kind of method of synthesizing 2,5-dimethylphenol. CN108047001B.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane . [Link]

  • Osunstate. Mastering The Williamson Ether Synthesis . [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols . Organic Communications, 9(1), 23-31. [Link]

  • Cambridge University Press. Williamson Ether Synthesis . [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis . YouTube. [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... . Organic Chemistry Research, 3(1), 73-85. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes . [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you successfully formulate this molecule in aqueous systems.

Part 1: Understanding the Core Problem

This section addresses the fundamental properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene that contribute to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, and why is it so difficult to dissolve in water?

A1: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether.[1][2][3][4] Its molecular structure contains a large, nonpolar aromatic portion (the dimethylbenzene and phenyl groups) and a flexible butoxy chain, making it highly lipophilic ("fat-loving") and consequently, hydrophobic ("water-fearing"). The primary indicator of this property is its high calculated LogP value. A LogP value, or partition coefficient, measures a compound's preference for a lipid/organic phase versus an aqueous phase.[5] A high positive LogP value indicates poor aqueous solubility.

Q2: What are the essential physicochemical properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene?

A2: Understanding these properties is the first step in designing an effective solubilization strategy. The key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₂₂O[1][2][3]
Molecular Weight 254.4 g/mol [1][2]
Calculated XLogP3 5.3[1]
Appearance Varies (typically an oil or solid)[4]
Canonical SMILES CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2[1]

A high XLogP3 value (>5) strongly indicates that the compound will be practically insoluble in water.

Part 2: Solubilization Strategies & Troubleshooting Guides

Based on its high lipophilicity, several formulation strategies can be employed. This section provides a detailed, question-and-answer-based guide to the most effective methods.

Strategy A: Co-Solvent Systems

Q3: How can a co-solvent system improve the solubility of this compound?

A3: A co-solvent system works by reducing the polarity of the aqueous medium.[6] Water is a highly polar solvent. By introducing a water-miscible organic solvent (a co-solvent), you create a solvent mixture with a lower overall polarity that is more "hospitable" to lipophilic molecules like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.[7][8] This approach is often the simplest and quickest method for initial experiments.

Q4: Which co-solvents are recommended, and what are the typical starting concentrations?

A4: The choice depends on the final application (e.g., in vitro cell-based assays vs. chemical reactions). For biological applications, less toxic solvents are preferred.

Co-SolventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 10-50% for stock, ≤0.5% finalExcellent solubilizing power. Can be toxic to cells at higher concentrations.
Ethanol (EtOH) 10-40%Widely used, but can cause protein precipitation or have biological effects.
Propylene Glycol (PG) 10-50%A common pharmaceutical excipient, generally considered safe.
Polyethylene Glycol 400 (PEG 400) 10-60%A non-volatile, low-toxicity option often used in formulations.[8]

Q5: I'm observing precipitation when I dilute my co-solvent stock solution into my aqueous buffer. What should I do?

A5: This is a common issue known as "fall-out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound dissolved.

Troubleshooting Co-Solvent Precipitation

IssueProbable CauseRecommended Action
Precipitation upon dilution Final co-solvent concentration is too low.1. Increase the co-solvent concentration in your final aqueous medium (if tolerated by your system).2. Prepare a more dilute stock solution in a higher percentage of co-solvent.3. Vigorously vortex the solution during and after adding the stock to the aqueous phase.4. Consider an alternative solubilization method.
Cloudiness or Oiling Out Compound has reached its solubility limit even in the stock.1. Gently warm the stock solution to aid dissolution (check for compound stability first).2. Try a different co-solvent or a blend of co-solvents (e.g., DMSO/Ethanol).
Strategy B: Surfactant-Based Micellar Formulations

Q6: How do surfactants work to solubilize a hydrophobic compound?

A6: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a lipophilic (fat-loving) tail.[9] In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The lipophilic tails form a core, creating a microenvironment that can encapsulate hydrophobic compounds like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, while the hydrophilic heads face the water, rendering the entire complex soluble.[10][11]

Q7: What are suitable surfactants for laboratory use?

A7: Non-ionic surfactants are generally preferred for biological research due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[12]

SurfactantCommon Trade NameRecommended Starting Concentration (w/v)
Polysorbate 20 Tween® 200.1% - 2.0%
Polysorbate 80 Tween® 800.1% - 2.0%
Polyoxyethylene Castor Oil Derivatives Kolliphor® EL (Cremophor® EL)0.5% - 5.0%

Diagram: Micellar Solubilization Below is a diagram illustrating how surfactant micelles encapsulate a hydrophobic molecule.

G cluster_micelle Micelle in Aqueous Medium drug Hydrophobic Compound s1 Hydrophilic Head s1->center Lipophilic Tail s2 s2->center s3 s3->center water Water s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

Caption: Encapsulation within a surfactant micelle.

Strategy C: Cyclodextrin Inclusion Complexes

Q8: What is a cyclodextrin, and how does it improve solubility?

A8: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus.[13][14] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. Poorly water-soluble drugs can be encapsulated within this hydrophobic cavity to form an "inclusion complex."[15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[13][17]

Q9: Which cyclodextrin should I use?

A9: The choice depends on the size and shape of the guest molecule. For a molecule like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, chemically modified cyclodextrins are often superior to native ones due to their higher solubility and complexation efficiency.

Cyclodextrin TypeAbbreviationKey Characteristics
Beta-Cyclodextrin β-CDCommon and inexpensive, but has limited aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[15]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility and an anionic charge that can enhance interaction with cationic compounds.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_after After Complexation drug Hydrophobic Compound plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Forms complex Soluble Inclusion Complex drug_inside Compound

Caption: Workflow for selecting a solubilization strategy.

References
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH. [Link]

  • Particle Size Analysis by Dynamic Light Scattering. US Pharmacopeia (USP). [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

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  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar. [Link]

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  • Solid-State Characterization in Drug Development and Formulation. Research and Reviews. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

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  • 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Gsrs. [Link]

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Troubleshooting

Technical Support Center: Stability of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth information and troubleshooting advice on the stability of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in solution....

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information and troubleshooting advice on the stability of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in solution. As an impurity (Impurity F) of the drug Gemfibrozil, understanding its stability profile is critical for analytical method development, formulation science, and regulatory compliance.[1][2] This document is structured to address common questions, troubleshoot experimental challenges, and provide robust protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and chemical behavior of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Q1: What are the key structural features of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene that influence its stability?

A: The stability of this molecule is primarily governed by two key features: the ether linkage and the two aromatic rings .

  • Ether Linkage (-O-): Ethers are generally chemically robust and unreactive to bases and weak acids.[3] However, this functional group is susceptible to two main degradation pathways: acid-catalyzed cleavage under strong acidic conditions and oxidative degradation to form peroxides, especially upon exposure to air and light.[3][4][5]

  • Aromatic Systems: The 1,4-dimethylbenzene (p-xylene) and phenyl rings are highly stable. While they can undergo degradation, this typically requires harsh conditions not encountered in standard laboratory solutions.[6][7] Their primary influence here is on the molecule's high lipophilicity, which affects solubility and potential for adsorption.

Q2: What are the recommended solvents and storage conditions for solutions of this compound?

A: Due to its high lipophilicity (calculated XLogP3 of 5.3), 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is practically insoluble in water but soluble in a range of common organic solvents.[1][8][9]

Table 1: Solubility and Recommended Solvents

Solvent Formula Solubility Profile Application Notes
Acetonitrile C₂H₃N Soluble Preferred solvent for reverse-phase HPLC analysis.
Methanol CH₄O Soluble Good general-purpose solvent for stock solutions.
Tetrahydrofuran (THF) C₄H₈O Soluble Use with caution; prone to peroxide formation.[10]
Dimethyl Sulfoxide (DMSO) C₂H₆OS Soluble Suitable for biological assays, but can be difficult to remove.
Dichloromethane (DCM) CH₂Cl₂ Soluble Useful for extractions and organic synthesis workups.

| Water | H₂O | Insoluble[8] | Not suitable as a primary solvent. |

Recommended Storage Conditions: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[11]

  • Light: Protected from light by using amber glass vials or by wrapping containers in aluminum foil to prevent photodegradation.[12]

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Containers should be sealed tightly.[12][13]

Q3: What are the primary degradation pathways I should be aware of?

A: There are three main degradation pathways to consider during experimentation:

  • Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HCl, H₂SO₄), the ether bond can be cleaved. The reaction is initiated by the protonation of the ether oxygen, which creates a better leaving group.[14][15]

  • Oxidative Degradation: This is a common issue for ethers. Exposure to atmospheric oxygen can initiate a free-radical process known as autoxidation, leading to the formation of hydroperoxides.[4] This process can be accelerated by light and the presence of trace metals.

  • Photodegradation: Aromatic ethers can absorb UV light, leading to the cleavage of the C-O bond and subsequent rearrangement or reaction of the resulting radicals. This can lead to the formation of various phenolic and hydrocarbon byproducts.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during the analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene solutions.

Issue: Appearance of unexpected peaks in my HPLC/GC chromatogram.

This is the most common indicator of sample degradation. The identity of the degradant can often be inferred from the experimental conditions.

Troubleshooting_Degradation Start Unexpected Peaks in Chromatogram Cause1 Oxidative Degradation Start->Cause1 Exposed to Air? Cause2 Acid-Catalyzed Cleavage Start->Cause2 Acidic Conditions? Cause3 Photodegradation Start->Cause3 Exposed to Light? Sol1 - Use degassed solvents - Store under inert gas (N₂/Ar) - Add antioxidants (e.g., BHT) Cause1->Sol1 Solution Sol2 - Use high-purity, neutral solvents - Employ neutralized glassware - Avoid acidic additives if possible Cause2->Sol2 Solution Sol3 - Use amber vials or foil wrap - Minimize exposure to ambient light - Use a UV-filtered light source Cause3->Sol3 Solution

Caption: Troubleshooting flowchart for identifying degradation sources.

  • Possible Cause 1: Oxidative Degradation

    • Why it happens: If solvents were not degassed or if the solution was stored with significant headspace (air), autoxidation may have occurred.[4] This is a slow process at room temperature but can be significant over time.

    • How to confirm: The primary products are hydroperoxides. Specific peroxide tests can be used, though these are often hazardous. A more practical approach is to compare the chromatogram to a freshly prepared sample that was rigorously protected from oxygen.

    • Solution: Prepare solutions using solvents that have been sparged with nitrogen or argon. Store aliquots in vials with minimal headspace and blanket with an inert gas before sealing.

  • Possible Cause 2: Acid-Catalyzed Cleavage

    • Why it happens: The use of non-buffered or acidic solvents (e.g., mobile phases containing trifluoroacetic acid) or contaminated glassware can cause slow cleavage of the ether bond.[14]

    • How to confirm: The expected degradation products would be 2,5-dimethylphenol and 4-phenyl-1-butanol (or its corresponding halide if strong hydrohalic acids are present). Check for the appearance of these compounds using mass spectrometry or by injecting standards.

    • Solution: Use high-purity, neutral solvents. If an acidic mobile phase is required for chromatography, ensure that samples are prepared and stored in a neutral solvent and injected promptly.

  • Possible Cause 3: Photodegradation

    • Why it happens: Leaving solutions on a lab bench under ambient or fluorescent light can provide enough energy to initiate photochemical reactions.

    • How to confirm: Compare a sample stored in the dark to one that was exposed to light for the same duration. A significant increase in impurity peaks in the light-exposed sample confirms photosensitivity.

    • Solution: Always use amber glassware or foil-wrapped containers for sample preparation and storage.[12] Minimize the time samples spend in the autosampler, especially if it is not cooled or shielded from light.

Issue: Gradual loss of analyte concentration over time, even with minimal degradation peaks.

  • Possible Cause: Adsorption to Surfaces

    • Why it happens: As a highly lipophilic molecule, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene can adsorb to the surfaces of glass or plastic containers, especially from non-polar organic or highly aqueous solutions.

    • Solution: Use silanized glass vials to minimize active sites for adsorption. Alternatively, polypropylene vials can be effective. Ensure that the chosen solvent has good solvating power for the analyte.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for preparing stable solutions and for systematically evaluating the stability of the compound.

Protocol 1: Standard Protocol for Solution Preparation and Storage

  • Solvent Selection: Choose a high-purity (e.g., HPLC grade) solvent in which the compound is freely soluble, such as acetonitrile or methanol.

  • Solvent Preparation: Sparge the solvent with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in an amber glass volumetric flask.

  • Dissolution: Add a portion of the degassed solvent and sonicate briefly (1-2 minutes) to ensure complete dissolution.

  • Dilution: Bring the solution to final volume with the degassed solvent. Mix thoroughly.

  • Storage: If the solution is not for immediate use, divide it into smaller aliquots in amber vials. Blanket the headspace of each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

  • Labeling and Logging: Label each vial clearly with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature (e.g., 2-8 °C).

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and establishing that your analytical method is "stability-indicating," as recommended by the International Council for Harmonisation (ICH) guidelines.[16][17] The goal is to achieve 5-20% degradation of the active substance.[18]

Forced_Degradation_Workflow cluster_stress Parallel Stressing Start Prepare Stock Solution in Acetonitrile/Water Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidative Thermal Thermal Stress (e.g., 80°C in solution) Stress_Conditions->Thermal Photo Photolytic Stress (e.g., ICH Option 1 or 2) Stress_Conditions->Photo Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Analysis Analyze All Samples by Stability-Indicating HPLC Method Quench->Analysis End Assess Degradation Profile & Method Specificity Analysis->End

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare Samples: Prepare a solution of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water. Distribute this solution into separate vials for each stress condition. Include an unstressed control sample stored at 2-8 °C in the dark.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample vial to achieve a final concentration of 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample vial to achieve a final concentration of 0.1 M NaOH. Heat at 60 °C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a sample vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat a sample vial at 80 °C.

    • Photostability: Expose a sample in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Monitor and Quench: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). For the acid/base samples, neutralize them with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analyze: Analyze all stressed samples, the unstressed control, and a placebo (if applicable) using a validated, stability-indicating HPLC-UV/MS method.

  • Evaluate: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.[19] Calculate the percentage of degradation in each condition.

References

  • Vertex AI Search. (n.d.). Ethers: Structure, Properties, and Reactions | Solubility of Things.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dimethyl-2,3-diphenylbutane.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether.
  • Chevron Phillips Chemical. (2021).
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  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Britannica. (2025). Ether | Chemical Structure & Properties.
  • Sci-Hub. (1979). Photolysis of Aromatic Ethers.
  • Alfa Chemistry. (n.d.). CAS 1126-79-0 Butoxybenzene.
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  • Santa Cruz Biotechnology. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene | CAS 500904-64-3.
  • Global Substance Registration System. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE.
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Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. As a key intermediate and a compound of interes...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. As a key intermediate and a compound of interest in various research fields, achieving high purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to address common challenges encountered during its synthesis, primarily via the Williamson ether synthesis.

I. Overview of the Synthesis Pathway

The most common and direct route to synthesize 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 4-phenylbutyl halide (or a related electrophile).

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2_5_dimethylphenol 2,5-Dimethylphenol Phenoxide 2,5-Dimethylphenoxide 2_5_dimethylphenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH, K2CO3) Phenoxide_2 2,5-Dimethylphenoxide 4_phenylbutyl_halide 4-Phenylbutyl Halide (X = Br, I, OTs) Product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Phenoxide_2->Product SN2 Attack

Figure 1: General workflow for the Williamson ether synthesis of the target molecule.

While seemingly straightforward, this synthesis is prone to several side reactions and impurities that can complicate purification and compromise the final product's quality. This guide will address these potential pitfalls in a practical, question-and-answer format.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis and work-up of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of my desired ether. What are the likely causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis can stem from several factors. The most common culprits are incomplete deprotonation of the starting phenol, competing side reactions, and suboptimal reaction conditions.

  • Incomplete Deprotonation: The 2,5-dimethylphenol must be fully converted to its phenoxide to act as an effective nucleophile.

    • Troubleshooting:

      • Choice of Base: Use a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic byproduct (H₂ gas).[1] Potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetonitrile, but may require higher temperatures and longer reaction times.

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will quench the strong base, reducing the amount available to deprotonate the phenol.

  • Side Reaction: E2 Elimination: The 2,5-dimethylphenoxide is a strong base and can induce an E2 elimination reaction with the 4-phenylbutyl halide, leading to the formation of 4-phenyl-1-butene as a byproduct instead of the desired ether.[2]

    • Troubleshooting:

      • Temperature Control: Lower reaction temperatures generally favor the Sₙ2 reaction over E2 elimination. Try running the reaction at a lower temperature for a longer period.

      • Leaving Group: While bromide is common, using an iodide as the leaving group can sometimes enhance the rate of the Sₙ2 reaction.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Williamson ether syntheses as they solvate the cation of the alkoxide, making the "naked" anion a more potent nucleophile.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Low_Yield_Troubleshooting cluster_deprotonation Solutions for Deprotonation cluster_side_reactions Solutions for Side Reactions cluster_conditions Solutions for Conditions Low_Yield Low Yield of Product Deprotonation Incomplete Deprotonation Low_Yield->Deprotonation Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Conditions Suboptimal Conditions Low_Yield->Conditions Strong_Base Use Stronger Base (e.g., NaH) Deprotonation->Strong_Base Anhydrous Ensure Anhydrous Conditions Deprotonation->Anhydrous Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Good_LG Optimize Leaving Group (e.g., I > Br) Side_Reactions->Good_LG Solvent Use Polar Aprotic Solvent (DMF, DMSO) Conditions->Solvent Monitor_TLC Monitor Reaction by TLC Conditions->Monitor_TLC

Figure 2: Troubleshooting logic for low product yield.
FAQ 2: Presence of an Isomeric Impurity

Question: My NMR and GC-MS data suggest the presence of an impurity with the same mass as my product. What could this be?

Answer: A common issue with the alkylation of phenols is the competition between O-alkylation (forming the desired ether) and C-alkylation (forming a new C-C bond on the aromatic ring).[1][3] The 2,5-dimethylphenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom and the carbon atoms of the aromatic ring.

  • Mechanism of C-Alkylation: The phenoxide ion exists in resonance with forms where the negative charge is delocalized onto the aromatic ring. This makes the ortho and para positions of the ring nucleophilic and susceptible to attack by the 4-phenylbutyl halide.

C_vs_O_Alkylation cluster_O_alkylation O-Alkylation (Desired) cluster_C_alkylation C-Alkylation (Impurity) Phenoxide_Resonance 2,5-Dimethylphenoxide (Ambident Nucleophile) O_Attack Attack from Oxygen Phenoxide_Resonance->O_Attack C_Attack Attack from Ring Carbon (ortho or para) Phenoxide_Resonance->C_Attack Ether_Product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene O_Attack->Ether_Product C_Alkylated_Product C-Alkylated Isomer C_Attack->C_Alkylated_Product

Figure 3: Competing O- and C-alkylation pathways.
  • Troubleshooting and Mitigation:

    • Solvent Effects: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available for reaction and thus favoring C-alkylation.[4] Conversely, polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest feasible temperature can help maximize the kinetically favored O-alkylation.

FAQ 3: Impurities Originating from Starting Materials

Question: I've optimized my reaction conditions, but I still see persistent impurities. Could they be coming from my starting materials?

Answer: Absolutely. The purity of your starting materials, 2,5-dimethylphenol and 4-phenyl-1-butanol (or its halide derivative), is crucial.

  • Impurities in 2,5-Dimethylphenol:

    • Isomeric Impurities: Commercial 2,5-dimethylphenol may contain other xylenol isomers (e.g., 2,4-dimethylphenol, 3,5-dimethylphenol). These will also react to form isomeric ether products that can be difficult to separate from the desired compound.

    • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

  • Impurities in 4-Phenyl-1-butanol or its Halide:

    • Synthesis Byproducts: The synthesis of 4-phenyl-1-butanol can introduce impurities. For instance, if it's prepared via a Friedel-Crafts reaction, byproducts like α-tetralone can be formed.[5]

    • Halogenation Byproducts: If you are preparing the 4-phenylbutyl halide from the alcohol, incomplete reaction will leave unreacted alcohol, and over-reaction or side reactions could produce di-halogenated or rearranged products. The synthesis of 4-chlorobutanol from tetrahydrofuran can also introduce impurities like 1,4-dichlorobutane.[6]

  • Troubleshooting and Mitigation:

    • Purity Analysis of Starting Materials: Before starting the synthesis, analyze the purity of your 2,5-dimethylphenol and 4-phenylbutyl halide using GC-MS or NMR.

    • Purification of Starting Materials: If significant impurities are detected, purify the starting materials by distillation or recrystallization.

Potential Impurity Source Mitigation Strategy
Isomeric Dimethylphenyl EthersIsomers in 2,5-dimethylphenol starting materialPurify 2,5-dimethylphenol before use; Use high-purity grade reagent.
4-Phenyl-1-buteneE2 elimination side reactionLower reaction temperature; Optimize base and solvent.
C-Alkylated IsomerC-alkylation of the phenoxideUse polar aprotic solvents (DMF, DMSO); Lower reaction temperature.
Unreacted 2,5-DimethylphenolIncomplete reactionEnsure complete deprotonation; Increase reaction time or temperature moderately.
Unreacted 4-Phenylbutyl HalideIncomplete reactionUse a slight excess of the phenoxide; Increase reaction time.
α-TetraloneImpurity from 4-phenyl-1-butanol synthesisPurify the 4-phenylbutyl starting material.

Table 1: Summary of Common Impurities and Mitigation Strategies

III. Analytical Methods and Purification Protocols

Accurate identification and removal of impurities are critical for obtaining a high-purity final product.

Analytical Protocol: GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

  • GC-MS Conditions (Example):

    • Column: A nonpolar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent), is a good starting point.[7]

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-450 m/z.

  • Data Interpretation:

    • The desired product will have a molecular ion peak corresponding to its molecular weight (254.37 g/mol ).

    • Look for peaks corresponding to the molecular weights of potential impurities listed in Table 1. For example, unreacted 2,5-dimethylphenol (MW: 122.16 g/mol ) and 4-phenyl-1-butene (MW: 132.22 g/mol ).

    • The C-alkylated isomer will have the same molecular weight as the product but a different retention time.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the most common method for purifying the crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Initial Elution: Begin with 100% hexane to elute non-polar byproducts like 4-phenyl-1-butene.

    • Gradient Elution: Gradually increase the percentage of ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane). The desired product is relatively non-polar and should elute at a low ethyl acetate concentration.

    • Elution of Polar Impurities: Unreacted 2,5-dimethylphenol and other more polar impurities will elute at higher concentrations of ethyl acetate.

  • Procedure:

    • Pack a glass column with silica gel slurried in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

HPLC Method for Purity Assessment

For high-purity applications, High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantitative purity analysis. A reversed-phase method is typically suitable.

  • HPLC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good choice.[5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer (e.g., phosphate buffer). For example, a starting point could be 70:30 acetonitrile:water.[8]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., 276 nm).[9]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a known volume of the mobile phase (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

This method can be used to accurately determine the purity of the final product and quantify any remaining impurities.

IV. References

  • USP Monographs: Gemfibrozil. USP29-NF24.

  • Application Notes and Protocols for the Scale-up Synthesis of Tetrahydrofuran (THF) from 4-Chloro-1-butanol. Benchchem.

  • Synthesis of 4 - chlorobutanol. Google Patents. GB2040920A.

  • Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. Der Pharma Chemica.

  • World Journal of Pharmaceutical Research. Wisdom Library.

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI.

  • RP-HPLC Method for Determination of Gemfibrozil using Central Composite Design (CCD). ResearchGate.

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.

  • A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formul. Journal of Applied Pharmaceutical Science.

  • Gemfibrozil. PubChem.

  • Williamson Ether Synthesis. J&K Scientific LLC.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone over heteropolyacid catalysts. ResearchGate.

  • Alkylation of Phenol: A Mechanistic View. ResearchGate.

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal.

  • Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. PubMed.

  • A study of the synthesis of 4-chlorobutanal. ThinkIR.

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.

  • The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry.

  • Preparation of 4-chloro-1-butanol. PrepChem.com.

  • Determination of gemfibrozil in plasma by GC-MS and pharmacokinetic studies. ResearchGate.

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem.

  • Process for producing aromatic compounds by friedel-crafts reaction. Google Patents. WO2003101925A1.

  • 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. gsrs.

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Santa Cruz Biotechnology.

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Pharmaffiliates.

  • Williamson ether synthesis trouble, 2.0. Reddit.

  • Chlorobutanol synthesis. SlideShare.

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.

  • Synthetic Methods for Alkyl Aryl Ethers. Methodologies in Ether Synthesis.

  • Friedel–Crafts reaction. Wikipedia.

  • C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts.

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

Sources

Troubleshooting

Technical Support Center: Optimizing Phenylbutoxylation of Dimethylbenzene

Welcome to the technical support center for the optimization of dimethylbenzene (xylene) phenylbutoxylation. This guide is designed for researchers, chemists, and process development professionals who are working on the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of dimethylbenzene (xylene) phenylbutoxylation. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of phenyl butyl ethers from dimethylbenzene. Here, we address common challenges encountered during this etherification process, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the reaction dynamics for future process development.

The phenylbutoxylation of dimethylbenzene is a specific type of Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution. While powerful, this reaction class is sensitive to a variety of factors that can impact yield, selectivity, and overall efficiency. This guide will walk you through troubleshooting the most common hurdles.

Frequently Asked Questions & Troubleshooting Guide
Category 1: Low Reaction Yield & Conversion

Question 1: My reaction yield is significantly lower than expected, and I'm recovering a large amount of unreacted dimethylbenzene. What are the likely causes and how can I fix this?

Low conversion is a frequent issue and can often be traced back to several key factors related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalysts typically used (e.g., AlCl₃, FeCl₃, or solid acid catalysts like zeolites) are extremely sensitive to moisture. Water in your reactants, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[1][2]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use. Use anhydrous solvents and ensure your dimethylbenzene and butanol (or butyl halide) are of high purity and low water content. It is best practice to use a freshly opened bottle of the Lewis acid catalyst or to purify/activate it before use.[2]

  • Insufficient Catalyst Loading: In Friedel-Crafts type reactions, the product (the aryl ether) can form a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of catalyst, rather than a catalytic amount, is often required.[2]

    • Solution: Incrementally increase the molar ratio of the Lewis acid catalyst to the limiting reagent. Start with a 1.1:1 molar ratio of catalyst to the butoxylating agent and consider increasing it if conversion remains low.

  • Sub-optimal Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier, leading to poor conversion rates.[1][3]

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) to find the optimal temperature that increases conversion without promoting side reactions.

Question 2: The reaction starts but seems to stop prematurely. What could be causing this stall?

A reaction that stalls suggests a component is being consumed or deactivated over time.

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, certain impurities in the starting materials can also poison the catalyst.

    • Solution: Besides ensuring anhydrous conditions, consider purifying your starting materials. Dimethylbenzene can be distilled from a drying agent like sodium.

  • Product Inhibition: The ether product formed can coordinate strongly with the Lewis acid catalyst, more so than the reactants. This can progressively slow down the reaction rate.

    • Solution: This is an inherent challenge. Using a more active or robust catalyst, such as a specially designed zeolite, can sometimes mitigate this. Alternatively, a semi-batch process where the butoxylating agent is added slowly over time can help maintain a lower concentration of the product at any given moment, reducing inhibition.

Category 2: Poor Selectivity & Isomer Formation

Question 3: I am observing the formation of multiple products, including different isomers and poly-alkylation products. How can I improve the selectivity for my desired mono-butoxylated product?

Selectivity is a major challenge in Friedel-Crafts alkylations because the product is often more reactive than the starting material.[1]

  • Poly-butoxylation: The initial ether product is an activated aromatic ring, making it more susceptible to a second butoxylation than the starting dimethylbenzene.

    • Solution: The most effective strategy is to use a large excess of the aromatic substrate (dimethylbenzene) relative to the butoxylating agent.[1] This increases the statistical probability that the electrophile will encounter a molecule of dimethylbenzene rather than the product. A molar ratio of 5:1 to 10:1 (dimethylbenzene:butoxylating agent) is a good starting point.

  • Isomerization of Dimethylbenzene: Under strong acidic conditions, the methyl groups on the xylene ring can migrate, leading to a mixture of ortho-, meta-, and para-xylene derivatives in the product, which may not be desirable if you start with a pure isomer.

    • Solution: Employ milder reaction conditions. This can include using a less aggressive Lewis acid or operating at a lower temperature. Shape-selective catalysts like ZSM-5 zeolites can also be used to favor the formation of a specific isomer (often the para isomer) due to steric constraints within the catalyst pores.

  • Carbocation Rearrangement: If using a primary butanol or 1-chlorobutane as the butoxylating agent, the initially formed primary carbocation (or carbocation-like complex) can rearrange via a hydride shift to a more stable secondary carbocation.[4][5] This leads to the formation of sec-butylated products instead of the desired n-butylated ethers.

    • Solution: To avoid this, a two-step Friedel-Crafts acylation followed by reduction is the classic approach.[1][4] First, react dimethylbenzene with butanoyl chloride to form a ketone. The acylium ion intermediate is resonance-stabilized and does not rearrange.[1] The resulting ketone can then be reduced to the desired alkyl ether using methods like the Wolff-Kishner or Clemmensen reduction.[6][7]

Troubleshooting Workflow for Low Selectivity

Below is a decision-making workflow to diagnose and address selectivity issues.

G start Low Selectivity Observed (GC-MS Analysis) q1 Multiple Alkylation Products? start->q1 a1_yes Increase Molar Ratio of Dimethylbenzene q1->a1_yes Yes q2 Incorrect Isomer Formed? (e.g., sec-butyl instead of n-butyl) q1->q2 No end_node Re-analyze Product Mixture a1_yes->end_node a2_yes Carbocation Rearrangement Likely. Consider Acylation-Reduction Route. q2->a2_yes Yes q3 Mixture of o-, m-, p- isomers? q2->q3 No a2_yes->end_node a3_yes Use Milder Conditions (Lower Temp, Weaker Catalyst) or Shape-Selective Catalyst. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting Decision Tree for Selectivity Issues.

Category 3: Catalyst & Reaction Control

Question 4: I am using a solid acid catalyst (e.g., zeolite) and observing rapid deactivation. What is happening?

Solid acid catalysts offer advantages in terms of separation and reusability, but they are prone to deactivation.

  • Coking: At higher temperatures, organic molecules can polymerize on the catalyst surface, forming heavy carbonaceous deposits ("coke") that block the active sites and pores.

    • Solution: Optimize the reaction temperature to be high enough for good conversion but low enough to minimize coking. Introducing a co-solvent or running the reaction under a hydrogen atmosphere (if appropriate for the catalyst) can sometimes suppress coke formation.

  • Poisoning: As with Lewis acids, impurities in the feed can poison the active sites. Sulfur and nitrogen compounds are common poisons for many solid acid catalysts.

    • Solution: Ensure high purity of all reactants and solvents. Pre-treating the feed stream to remove potential poisons may be necessary in industrial applications.

Question 5: How can I regenerate my deactivated solid acid catalyst?

Catalyst regeneration is a key advantage of using solid catalysts.

  • Regeneration Protocol: The most common method is a controlled burn-off of the coke deposits.

    • Purge: First, purge the reactor containing the catalyst with an inert gas (like nitrogen) to remove any residual hydrocarbons.

    • Oxidation: Introduce a stream of air or a diluted oxygen/nitrogen mixture at an elevated temperature (typically 350-500°C, but consult the catalyst manufacturer's specifications). This carefully oxidizes the coke to CO₂ and H₂O. The temperature must be controlled carefully to avoid thermal damage to the catalyst structure.

    • Re-activation: After the burn-off is complete, the catalyst may need to be re-activated, for example, by treating it with a flow of dry air or hydrogen at a specific temperature before re-introducing the reactants.

Summary of Key Reaction Parameters

The table below summarizes the typical starting points and effects of key parameters for optimizing the phenylbutoxylation of dimethylbenzene.

ParameterTypical RangeEffect of Increasing the ValueTroubleshooting Focus
Temperature 50 - 150 °CIncreases reaction rate; may decrease selectivity and promote coking.Balance conversion rate with byproduct formation.[2][3]
Catalyst Loading 0.1 - 1.5 molar eq.Increases conversion; may increase cost and viscosity.Crucial for overcoming product inhibition.[2][3]
Dimethylbenzene:Butanol Ratio 3:1 to 10:1 (molar)Increases mono-alkylation selectivity; complicates product purification.Key to preventing poly-alkylation.[3]
Reaction Time 2 - 24 hoursIncreases conversion; longer times can lead to side reactions.Monitor by GC/TLC to find the optimal endpoint.
Standard Experimental Protocol (Example)

This protocol is a general starting point for a lab-scale reaction using aluminum chloride.

  • Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried.

  • Charging Reactants: Charge the flask with anhydrous dimethylbenzene (5.0 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the stirred suspension to 0°C in an ice bath.

  • Addition: Slowly add 1-chlorobutane (1.0 molar equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC or GC. Gentle heating may be applied if the reaction is slow.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and very carefully quench the reaction by slowly pouring it over crushed ice containing a small amount of concentrated HCl.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation or column chromatography.

References
  • Friedel-Crafts alkylation problem. Reddit. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Benzene Side Chain Reactions. YouTube. Available at: [Link]

  • 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage and Stability of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Welcome to the technical support center for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Q1: What is the primary cause of degradation for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene during storage?

A1: The primary degradation pathway for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, like other aryl alkyl ethers, is autoxidation, which leads to the formation of peroxides.[1][2] This is a free-radical chain reaction initiated by the presence of oxygen and accelerated by exposure to light and heat. The benzylic hydrogens and the hydrogens on the carbon alpha to the ether oxygen are particularly susceptible to abstraction, initiating the oxidation process.

Q2: My previously clear, colorless solution of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene has developed a yellowish tint. What does this indicate?

A2: A yellowish or cloudy appearance can be an indicator of degradation or contamination.[2] Specifically, it may suggest the formation of peroxides or other degradation byproducts. The presence of any precipitates or sediment is also a strong indicator that the compound has degraded.[2]

Q3: What are the ideal storage conditions for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to minimize degradation?

A3: To minimize degradation, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene should be stored in a cool, dark, and dry place.[3] The container should be opaque or amber glass to protect it from light.[4] It is also highly recommended to purge the headspace of the container with an inert gas, such as nitrogen or argon, to displace oxygen before sealing tightly. Storage in a flammable-liquids safety cabinet is also advisable.

Q4: Should I add a stabilizer to my 1,4-Dimethyl-2-(4-phenylbutoxy)benzene sample?

A4: For long-term storage, the addition of a stabilizer is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing peroxide formation in ethers.[5][6][7] It acts as a free-radical scavenger, interrupting the autoxidation chain reaction.[5][[“]]

Q5: How long can I store 1,4-Dimethyl-2-(4-phenylbutoxy)benzene?

A5: The shelf life of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is highly dependent on the storage conditions. If stored unstabilized and with repeated exposure to air, degradation can begin within a short period. If stored properly under an inert atmosphere with a stabilizer, its shelf life can be significantly extended. It is crucial to date the container upon receipt and upon opening. Regular testing for peroxides is recommended for opened containers.

II. Troubleshooting Guide

This guide provides a question-and-answer format to troubleshoot specific issues you might encounter, along with the scientific reasoning and corrective actions.

Issue 1: Suspected Peroxide Formation

Q: I suspect my sample of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene has formed peroxides. How can I confirm this and what should I do?

A: Causal Explanation: Peroxide formation is an insidious process for ethers. It occurs through a free-radical chain reaction with atmospheric oxygen, accelerated by light and heat. These peroxides can be dangerously explosive, especially when concentrated.

Solution and Action Plan:

  • Visual Inspection (Preliminary Check): From a safe distance, visually inspect the container. Do not move or shake the container if you observe any of the following:

    • Crystal formation, especially around the cap or in the liquid.[9]

    • A viscous or oily layer.

    • Cloudiness or precipitation.[2] If any of these are present, do not handle the container further and contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on disposal.[4]

  • Chemical Testing for Peroxides: If the sample appears clear and free of crystals, you can perform a chemical test for peroxides. This should be done in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

    • Method 1: Peroxide Test Strips. This is a semi-quantitative and convenient method.

    • Method 2: Potassium Iodide (Qualitative). This method provides a clear visual indication of peroxide presence.

Experimental Protocol: Qualitative Peroxide Test with Potassium Iodide [9][10]

  • In a clean test tube, add 1-3 mL of your 1,4-Dimethyl-2-(4-phenylbutoxy)benzene sample.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% potassium iodide solution and shake the mixture.

  • Interpretation:

    • No color change: Peroxide levels are negligible.

    • Yellow to brown color: Peroxides are present. The intensity of the color correlates with the peroxide concentration.[10]

Corrective Actions:

  • Low Peroxide Levels (<100 ppm, faint yellow color): The compound can be purified to remove peroxides. A common method is to pass the ether through a column of activated alumina.

  • High Peroxide Levels (>100 ppm, brown color) or Visible Crystals: Do not attempt to purify or use the compound. Contact your EHS office for disposal.

Issue 2: Purity Concerns and Identification of Degradants

Q: I have stored 1,4-Dimethyl-2-(4-phenylbutoxy)benzene for an extended period and want to assess its purity before use. What analytical methods are suitable?

A: Causal Explanation: Beyond peroxide formation, other degradation pathways like hydrolysis (if moisture and acidic/basic impurities are present) or photolytic degradation can occur, leading to a mixture of impurities. A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradants.

Solution and Action Plan:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of aromatic compounds.

Recommended Analytical Protocols:

1. Stability-Indicating HPLC Method (Reversed-Phase)

  • Principle: This method separates compounds based on their polarity. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a relatively non-polar molecule and will be well-retained on a C18 column. Degradation products are often more polar and will elute earlier.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the separation of a wide range of potential impurities.

    • Detector: UV detector at 254 nm, where the benzene rings will absorb.

    • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

HPLC Method Parameters Value Rationale
Column C18 (e.g., Agilent ZORBAX Eclipse, Waters SunFire)Provides good retention and separation for non-polar aromatic compounds.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileNon-polar component; elutes the compound of interest.
Gradient Start at 70% B, ramp to 95% B over 15 min, hold for 5 minA gradient ensures elution of both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA small volume to prevent peak distortion.
Detection UV at 254 nmAromatic rings have strong absorbance at this wavelength.

2. GC-MS for Volatile Impurities and Structural Elucidation

  • Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. MS provides mass information for structural identification of the parent compound and any degradation products.

  • Protocol:

    • Column: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Injector: Split/splitless injector at a temperature that ensures volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: A temperature ramp is necessary to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

GC-MS Method Parameters Value Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30m x 0.25mm, 0.25µmGood general-purpose column for separating a range of aromatic compounds.
Injector Temp. 250 °CEnsures complete vaporization of the analyte.
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 minSeparates volatile impurities from the higher-boiling parent compound.
Carrier Gas Helium, 1.0 mL/minInert carrier gas.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Scan Range 40-450 m/zCovers the expected mass range of the parent compound and likely fragments.
Issue 3: Prophylactic Stabilization

Q: I have a fresh, high-purity batch of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. How can I add a stabilizer to ensure its long-term stability?

A: Causal Explanation: Introducing an antioxidant like Butylated Hydroxytoluene (BHT) proactively scavenges free radicals as they form, effectively inhibiting the initiation and propagation of the autoxidation chain reaction that leads to peroxide formation.

Solution and Action Plan:

Experimental Protocol: Addition of BHT Stabilizer

  • Determine the required amount of BHT: A typical concentration for stabilizing ethers is 100-300 ppm. For a 100 mL sample, this would be 10-30 mg of BHT.

  • Prepare a BHT stock solution: To ensure homogeneous mixing, it is best to add the BHT as a concentrated solution. Dissolve a known quantity of BHT in a small amount of the 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

  • Add the stabilizer: Add the calculated volume of the BHT stock solution to the bulk container of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene to achieve the desired final concentration.

  • Mix thoroughly: Gently swirl or invert the container to ensure the stabilizer is evenly distributed.

  • Inert Atmosphere: Purge the headspace of the container with an inert gas (nitrogen or argon) for several minutes to displace oxygen.

  • Seal and Store: Tightly seal the container and store it in a cool, dark place as previously recommended. Label the container to indicate that it contains BHT and the date of addition.

Alternative Antioxidants: While BHT is common, other phenolic antioxidants or natural alternatives like tocopherols (Vitamin E) can also be effective.[[“]][13][14] The choice may depend on the specific application and potential for interference with downstream experiments.

III. Visualizations

Diagram 1: Autoxidation Degradation Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_stabilization Stabilization (with BHT) A Aryl Alkyl Ether (R-O-R'H) B Alkyl Radical (R-O-R'•) A->B H• abstraction (Light, Heat) F Another Alkyl Radical A->F D Peroxy Radical (R-O-R'OO•) B->D Reaction C Oxygen (O2) C->D E Hydroperoxide (R-O-R'OOH) D->E H• abstraction from another ether molecule D->F G Non-Radical Products D->G Radical Combination I Stable BHT Radical (ArO•) D->I H• donation J Non-Radical Ether Product D->J E->F F->G H BHT (ArOH) H->I G start Sample of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene visual Visual Inspection (Clarity, Color, Crystals) start->visual peroxide_test Peroxide Test (Strips or KI method) visual->peroxide_test decision1 Peroxides > 100 ppm or Crystals Present? peroxide_test->decision1 dispose Contact EHS for Disposal decision1->dispose Yes purity_analysis Purity Analysis (HPLC or GC-MS) decision1->purity_analysis No purify Purify (e.g., Alumina Column) if peroxides < 100 ppm purify->purity_analysis decision2 Purity Meets Specification? purity_analysis->decision2 use Proceed with Experiment decision2->use Yes re_evaluate Re-evaluate Storage or Consider Re-purification decision2->re_evaluate No re_evaluate->start

Caption: Workflow for assessing the stability and purity of the compound.

IV. References

  • Jadhav, S. A., et al. (2014). Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. Journal of Chromatographic Science, 52(8), 831-6. [Link]

  • University of Washington Environmental Health & Safety. (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. [Link]

  • Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • University of Maryland Baltimore, Department of Chemistry and Biochemistry. Peroxide Formation. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action? [Link]

  • Dartmouth College Environmental Health and Safety. Peroxide-Forming Chemicals. [Link]

  • Insights;Gate. (2025). Natural Antioxidant Alternatives to BHA (E320) and BHT (E321). [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether. [Link]

  • Consensus. What alternatives exist to BHT for antioxidant protection in foods? [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry For Everyone. (2025). How Can You Tell If Diethyl Ether Has Degraded? [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. (2017). Can BHT be substituted with any other antioxidant in lipid extraction? [Link]

  • Food Navigator. (2022). Natural antioxidant to replace BHT in baking, frying, confectionery. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • NIH. (2025). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. [Link]

  • Dalal K. Thbayh & Anita Ráganszki. ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. [Link]

  • Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • SlideShare. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • UM Research Repository. (2019). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. [Link]

  • NIH. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

  • NIH. (2023). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. [Link]

  • FDA Global Substance Registration System. 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. [Link]

  • NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

  • PubChem. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. [Link]

  • S4Science. Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry. [Link]

  • ResearchGate. (2025). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. [Link]

  • Chromatography Today. (2012). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

  • Pharmaffiliates. 500904-64-3 | Product Name : 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. [Link]

  • ScienceDirect. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and Tunisian markets. [Link]

  • Reddit. (2017). Synthesis of 1,4 dimethylbenzene from benzene. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Welcome to the technical support resource for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies for this compound. Here, we synthesize foundational scientific principles with actionable, field-proven methodologies to help you navigate the complexities of enhancing its oral bioavailability.

Initial Assessment: Understanding the Core Challenge

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a lipophilic molecule, a characteristic that presents a significant hurdle to achieving adequate oral bioavailability. Its physicochemical properties are the primary driver of the formulation challenges you may be encountering.

Table 1: Physicochemical Profile of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

PropertyValueImplication for BioavailabilitySource
Molecular Formula C₁₈H₂₂O-[1][2][3]
Molecular Weight 254.4 g/mol -[1][2][3]
Computed LogP (XLogP3-AA) 5.3Highly lipophilic, indicating extremely low aqueous solubility. This is the primary barrier to dissolution in the gastrointestinal (GI) tract.[1]
Classification Likely BCS Class II or IVOral absorption will be rate-limited by its dissolution. If permeability is also low, it would be Class IV.[4][5]Inferred

The high LogP value is the critical parameter. A LogP greater than 5 strongly suggests that the compound will have negligible solubility in the aqueous environment of the GI tract. Without effective solubilization, the compound cannot be absorbed into systemic circulation, leading to poor and erratic bioavailability.[6][7] The primary goal of any formulation strategy must therefore be to overcome this fundamental solubility limitation.

Strategic Formulation Workflow

Navigating the formulation development for a lipophilic compound requires a structured approach. The following workflow diagram outlines a logical decision-making process, guiding you from initial characterization to the selection of a primary formulation strategy. This process is designed to de-risk development by making evidence-based decisions at each stage.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Start: API Available physchem Physicochemical Characterization (Solubility, LogP, pKa, m.p.) start->physchem dose Define Target Human Dose physchem->dose sol_screen Solubility Screening (Lipids, Solvents, Surfactants) dose->sol_screen decision1 Solubility in Lipids > 10 mg/mL? sol_screen->decision1 lbd_path Pursue Lipid-Based Drug Delivery System (LBDDS) decision1->lbd_path  Yes asd_path Pursue Amorphous Solid Dispersion (ASD) decision1->asd_path  No invitro In Vitro Dissolution (Biorelevant Media) lbd_path->invitro nano_path Consider Nanocrystal Formulation asd_path->nano_path Alternative decision2 Thermally Stable Below m.p.? asd_path->decision2 nano_path->invitro hme Hot-Melt Extrusion (HME) decision2->hme  Yes spray_dry Spray Drying (SD) decision2->spray_dry  No hme->invitro spray_dry->invitro invivo In Vivo PK Study (Animal Model) invitro->invivo ivivc Establish IVIVC (In Vitro-In Vivo Correlation) invivo->ivivc

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the formulation development of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and similar lipophilic compounds.

Question: My initial preclinical study using a simple corn oil solution shows extremely low and highly variable plasma concentrations. What is happening?

Answer: This is a classic challenge with highly lipophilic drugs.[6][7] While dissolving the compound in oil ensures it is in a solubilized state upon administration, its journey through the GI tract is complex.

  • Causality: Upon oral administration, the oil vehicle is dispersed and digested by endogenous lipases. Because your compound has a very high LogP (5.3), it has a strong tendency to remain associated with the lipid phase. However, if the concentration of the drug in the oil exceeds its solubility in the mixed micelles formed during digestion, it can precipitate out as a solid in the intestinal lumen.[6] This precipitated, crystalline drug is then poorly absorbed, leading to low and erratic plasma levels.

  • Solution: You need a more advanced formulation that can maintain the drug's solubility throughout the digestion and absorption process. A Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS) is an excellent next step. These systems contain surfactants and co-solvents that, upon contact with GI fluids, spontaneously form a fine oil-in-water emulsion or microemulsion.[8] This high-surface-area dispersion significantly improves drug release and absorption, preventing precipitation.[9]

Question: I am developing a solid dispersion to improve solubility, but my formulation is not stable. The drug recrystallizes over time. How can I prevent this?

Answer: This is a common failure mode for amorphous solid dispersions (ASDs). The enhanced solubility of an ASD comes from converting the crystalline drug into a high-energy amorphous state. However, this state is thermodynamically unstable and will tend to revert to the more stable crystalline form.[10][11]

  • Causality: Recrystallization is often due to one or more of the following:

    • Poor Polymer Selection: The chosen polymer does not have strong enough intermolecular interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility and prevent crystal lattice formation.

    • High Drug Loading: The amount of drug in the polymer matrix is too high, exceeding the solubility of the drug within the polymer itself. This supersaturated state is highly prone to crystallization.

    • Environmental Factors: Exposure to high temperature and humidity can act as plasticizers, increasing molecular mobility and accelerating crystallization.

  • Troubleshooting Steps:

    • Re-evaluate Your Carrier: Screen a wider range of polymers. For a neutral compound like this, polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common starting points.[8]

    • Reduce Drug Loading: Prepare ASDs with lower drug loading (e.g., 10%, 20%, 40%) and assess their physical stability over time using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • Employ a Second Polymer: Sometimes, using a combination of polymers can provide synergistic stabilization effects.

    • Control Storage Conditions: Store your ASDs in controlled, low-humidity environments to minimize environmental effects.

Question: What is the difference between a SEDDS and a SMEDDS, and which one should I choose?

Answer: Both are lipid-based formulations designed to improve the oral absorption of poorly soluble drugs.[8] The primary difference lies in the particle size of the emulsion they form upon dilution in aqueous media.

  • SEDDS (Self-Emulsifying Drug Delivery Systems): Form emulsions with droplet sizes typically in the range of 100-300 nm. They are generally easier to formulate.

  • SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form transparent or translucent microemulsions with very small droplet sizes, typically less than 100 nm (often <50 nm).[8] This smaller droplet size provides a much larger interfacial surface area for drug absorption, which can lead to more efficient and reproducible bioavailability.

  • Which to Choose? For a challenging compound with a LogP of 5.3, a SMEDDS is generally preferred . The larger surface area it generates can be critical for ensuring the drug remains solubilized and is efficiently presented for absorption. While potentially more challenging to formulate (requiring careful selection of surfactants and co-solvents), the potential for improved performance often justifies the extra effort.

Question: Can I use nanotechnology to enhance the bioavailability of this compound?

Answer: Yes, nanotechnology offers several powerful strategies for compounds like this.[12][13]

  • Nanocrystals/Nanosuspensions: This approach involves reducing the particle size of the drug itself down to the nanometer range (<1000 nm). According to the Ostwald-Freundlich equation, reducing particle size increases the surface area, which in turn increases the dissolution velocity.[14] This can be a very effective strategy, especially if the drug's dissolution is the sole rate-limiting step.

  • Lipid-Based Nanoparticles: This includes Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These are systems where the drug is encapsulated within a solid lipid matrix. They combine the advantages of lipid-based formulations (e.g., potential for lymphatic uptake) with the benefits of nanotechnology, such as a large surface area and controlled release.[15][16]

  • Polymeric Micelles: Certain polymers can self-assemble into micelles in water, creating a hydrophobic core that can encapsulate your lipophilic drug.[5] This effectively solubilizes the drug for delivery.

The choice between these depends on factors like the target dose and the specific physicochemical properties of your drug. For instance, if the required dose is high, achieving it with a practical volume of a nanosuspension might be easier than with a lipid-based system where drug loading can be limited.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and highly relevant formulation approaches.

Protocol 1: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate a liquid SMEDDS of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene that forms a rapid and stable microemulsion upon dilution in an aqueous medium, suitable for preclinical oral dosing.

Scientific Rationale: This protocol leverages a lipid-based system to pre-dissolve the lipophilic drug. The inclusion of a surfactant and a co-surfactant is critical to reduce the interfacial tension between the oil and aqueous phases upon oral administration. This facilitates the spontaneous formation of thermodynamically stable, small (<100 nm) droplets, maximizing the surface area for drug absorption and minimizing the risk of precipitation in the gut.[6][17]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (API)

  • Oil Phase (e.g., Capryol™ 90, Maisine® CC, Sesame Oil)

  • Surfactant (e.g., Kolliphor® EL, Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol, PEG 400)

  • Glass vials, magnetic stirrer and stir bars, analytical balance, water bath.

Experimental Workflow:

G cluster_0 Screening & Selection cluster_1 Formulation & Characterization s1 Step 1: Solubility Screening Determine API solubility in various oils, surfactants, and co-surfactants. s2 Step 2: Construct Ternary Phase Diagram Titrate oil, surfactant, and co-surfactant mixtures with water to identify the microemulsion region. s1->s2 s3 Step 3: Prepare Lead Formulations Select ratios from the stable microemulsion region of the phase diagram. s2->s3 s4 Step 4: Load API Dissolve the API into the optimized blank formulations with gentle heating. s3->s4 s5 Step 5: Characterization - Emulsification time - Droplet size analysis (DLS) - Thermodynamic stability s4->s5

Caption: Workflow for developing a SMEDDS formulation.

Step-by-Step Procedure:

  • Excipient Screening:

    • Determine the saturation solubility of the API in a range of oils, surfactants, and co-surfactants.

    • Add an excess amount of API to 2 mL of each excipient in a sealed vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method.

    • Expert Insight: Select excipients that show high solubilizing capacity for the API, as this will allow for higher drug loading.

  • Formulation of Blank SMEDDS:

    • Based on the screening results, select the best oil, surfactant, and co-surfactant.

    • Prepare a series of blank formulations by mixing the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • Mix the selected oil with the Sₘᵢₓ at various weight ratios (e.g., from 1:9 to 9:1).

    • Vortex each mixture until a homogenous liquid is formed.

  • Self-Emulsification Test:

    • Add 1 mL of each blank formulation dropwise into 250 mL of distilled water in a glass beaker at 37°C with gentle stirring (approx. 100 rpm).

    • Visually assess the emulsification process. A formulation that forms a clear or bluish-white, non-precipitating dispersion is desirable.

    • Measure the time taken for complete emulsification. An ideal SMEDDS should emulsify in under one minute.

  • Preparation of Drug-Loaded SMEDDS:

    • Select the blank formulations that passed the self-emulsification test.

    • Dissolve the target amount of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene into the selected blank formulations. Gentle heating (40-50°C) may be used to facilitate dissolution.

    • Vortex until a clear, homogenous solution is obtained.

  • Characterization and Validation:

    • Droplet Size Analysis: Dilute the drug-loaded SMEDDS (e.g., 1000-fold) with water and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size <100 nm with a PDI <0.3 is the target for a SMEDDS.

    • Thermodynamic Stability: Subject the drug-loaded formulations to centrifugation (e.g., 3,500 rpm for 30 min) and multiple freeze-thaw cycles (e.g., -20°C to 25°C, 3 cycles) to check for any signs of phase separation or drug precipitation. A stable formulation will remain clear and homogenous.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare a stable ASD of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene using a hydrophilic polymer to enhance its dissolution rate.

Scientific Rationale: Spray drying is a solvent-evaporation technique that rapidly transforms a solution of the drug and polymer into solid particles. The extremely fast evaporation rate prevents the drug molecules from arranging into a crystalline lattice, effectively trapping them in a high-energy amorphous state, molecularly dispersed within the polymer matrix.[11][18] The hydrophilic polymer not only stabilizes the amorphous drug but also improves its wettability, leading to significantly faster dissolution.[19][20]

Materials:

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile Organic Solvent (e.g., Methanol, Acetone, Dichloromethane - select based on solubility of both API and polymer)

  • Spray dryer, analytical balance, magnetic stirrer, hot plate.

Step-by-Step Procedure:

  • Solvent and Polymer Selection:

    • Identify a common volatile solvent in which both the API and the chosen polymer are freely soluble.

    • Expert Insight: The choice of polymer is critical. HPMC-AS is often used for its ability to inhibit recrystallization both in the solid state and in the gut. Soluplus® is known for its ability to form micelles, providing an additional solubilization mechanism.[5]

  • Preparation of the Spray Solution:

    • Prepare a solution by dissolving the API and the polymer in the selected solvent. A typical starting point is a 2-5% w/v total solids concentration.

    • Example: To prepare a 25% drug load ASD, dissolve 1 g of API and 3 g of polymer in 100 mL of solvent.

    • Stir the mixture until both components are fully dissolved and a clear solution is obtained.

  • Spray Drying Process:

    • Set up the spray dryer with appropriate parameters. These will need to be optimized for your specific system, but typical starting points are:

      • Inlet Temperature: 100-140°C (high enough to evaporate the solvent but low enough to avoid drug degradation).

      • Aspirator/Gas Flow Rate: Set to a high level (e.g., 80-100%) to ensure efficient drying and particle collection.

      • Feed Pump Rate: Set to a low rate (e.g., 10-20%) to allow for complete evaporation in the drying chamber.

    • Pump the feed solution through the atomizer into the drying chamber.

    • The dried powder is collected in the cyclone collector.

  • Secondary Drying:

    • Collect the resulting powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • Trustworthiness Check: Residual solvent can act as a plasticizer and promote recrystallization. It is crucial to reduce it to a minimum, as defined by ICH guidelines.

  • Characterization and Validation:

    • Solid-State Characterization:

      • XRPD: Analyze the spray-dried powder to confirm its amorphous nature. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern indicate an amorphous solid.

      • DSC: Run a DSC scan to identify the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion. The absence of a melting endotherm for the drug confirms it is amorphous.

    • Dissolution Testing:

      • Perform in vitro dissolution studies comparing the ASD to the unformulated crystalline API.

      • Use a relevant dissolution medium, such as Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF).

      • The ASD should demonstrate a significant increase in both the rate and extent of dissolution, often achieving a "supersaturated" state compared to the crystalline drug's equilibrium solubility.

Evaluating Success: The Role of IVIVC

Ultimately, the success of a formulation is determined by its in vivo performance. After developing a promising formulation, it is crucial to conduct pharmacokinetic (PK) studies in a relevant animal model (e.g., rats, dogs).[21]

A key goal in advanced drug development is to establish an In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of the dosage form (like the dissolution rate) to an in vivo response (like plasma drug concentration).[22][23]

  • Why is this important? A validated IVIVC (especially a "Level A" correlation) allows your in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[24][25][26] This can significantly reduce the need for animal and human clinical trials during late-stage development and for post-approval manufacturing changes, saving considerable time and resources.[23]

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  • ResearchGate. (2018). (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Current pharmaceutical design, 22(29), 4547–4555. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dimethyl-2-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, Y. C., et al. (2009). Contribution of a significant first-pass effect of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate in the liver to its poor bioavailability in rats. Journal of pharmacy and pharmacology, 61(9), 1181–1187. Retrieved from [Link]

  • Moore, L. B., et al. (2000). The Xenobiotic Compound 1,4-Bis[2-(3,5-Dichloropyridyloxy)]Benzene Is an Agonist Ligand for the Nuclear Receptor CAR. The Journal of biological chemistry, 275(20), 15122–15127. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Here, we delve into the causality behind experimental choices and provide field-proven insights to navigate the common challenges encountered during this procedure.

Introduction

The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] In this specific synthesis, the nucleophile is the 2,5-dimethylphenoxide ion, formed by deprotonating 2,5-dimethylphenol with a suitable base. This phenoxide then attacks the primary alkyl halide, 1-bromo-4-phenylbutane (or a related halide), to form the desired aryl ether.

While seemingly straightforward, this reaction is susceptible to competing side reactions that can significantly impact the yield and purity of the final product. This guide will address these potential pitfalls in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Question 1: My reaction yield is very low, or I'm observing no product formation. What are the potential causes and solutions?

Low or no yield is a common issue that can stem from several factors, from incomplete deprotonation of the starting phenol to the choice of reagents and reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 2,5-Dimethylphenol: For the reaction to proceed, the phenolic proton must be removed to generate the nucleophilic phenoxide.

    • Solution: Use a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be used for phenols, stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[5][6] Ensure the base is fresh and handled under anhydrous conditions, as moisture will consume it.

  • Poor Leaving Group on the Alkyl Halide: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl.[6] If you are using 1-chloro-4-phenylbutane, consider switching to 1-bromo-4-phenylbutane or 1-iodo-4-phenylbutane for a faster reaction.

  • Inappropriate Solvent: The choice of solvent can dramatically affect the rate of an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][7] These solvents solvate the cation of the base but leave the nucleophilic phenoxide anion relatively free, increasing its reactivity. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4][8]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[3][4]

    • Solution: Typical conditions range from 50-100 °C for 1-8 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I've isolated a significant amount of an alkene byproduct, 4-phenyl-1-butene. How can I minimize this?

The formation of an alkene is a clear indication that an E2 elimination reaction is competing with the desired SN2 pathway.[1][5] This is a common side reaction, particularly when the alkoxide acts as a base rather than a nucleophile.

dot

E2_Side_Reaction Phenoxide 2,5-Dimethylphenoxide Alkene 4-Phenyl-1-butene Phenoxide->Alkene E2 Elimination AlkylHalide 1-Bromo-4-phenylbutane AlkylHalide->Alkene Phenol 2,5-Dimethylphenol Bromide Br⁻

Caption: E2 Elimination Side Reaction.

Strategies to Minimize Alkene Formation:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[5] Lowering the temperature will generally favor the SN2 pathway.

  • Choice of Base: While a strong base is needed for deprotonation, a very hindered base can promote elimination. However, in this case, the phenoxide itself is the base. Therefore, controlling temperature is the more critical factor.

  • Alkyl Halide Structure: The primary alkyl halide, 1-bromo-4-phenylbutane, is already optimized to minimize elimination. Secondary and tertiary alkyl halides are much more prone to E2 reactions.[5][9]

Question 3: My product is contaminated with a compound that has the same mass, but a different NMR spectrum. What could it be?

This is likely a result of C-alkylation, an alternative reaction pathway for the ambident phenoxide nucleophile.[3][8] The phenoxide ion has electron density on both the oxygen atom and the aromatic ring, allowing for alkylation at either position.

dot

Alkylation_Competition cluster_products Alkylation Products Phenoxide 2,5-Dimethylphenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Desired Ether) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation Product (Isomeric Byproduct) Phenoxide->C_Alkylation Attack at Ring Carbon (ortho or para)

Caption: O-Alkylation vs. C-Alkylation.

Factors Influencing O- vs. C-Alkylation:

  • Solvent: This is a critical factor. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.[8] Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the ring carbons more nucleophilic and thus promoting C-alkylation.[8]

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role, though this is a more complex effect.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Solution:

  • Strictly use a polar aprotic solvent like DMF or acetonitrile under anhydrous conditions. This is the most effective way to direct the reaction towards the desired O-alkylation product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for deprotonating 2,5-dimethylphenol in this synthesis?

For phenols, a range of bases can be used. The choice often depends on the desired reactivity and reaction conditions.

BaseStrengthAdvantagesDisadvantages
NaH Very StrongIrreversible deprotonation, drives reaction to completion.Highly reactive with water and protic solvents; requires careful handling.
K₂CO₃ ModerateEasier to handle, less hazardous.Reaction may be slower or require higher temperatures; equilibrium deprotonation.
KOH/NaOH StrongInexpensive, readily available.Introduces water, which can interfere with the reaction.

For optimal results and to ensure complete formation of the phenoxide, sodium hydride (NaH) is often the preferred choice in a research setting, used in an anhydrous polar aprotic solvent like THF or DMF.[6]

Q2: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (2,5-dimethylphenol and 1-bromo-4-phenylbutane). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to 2,5-dimethylphenol has disappeared.

Q3: What is a standard workup and purification procedure for this reaction?

A typical workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction by carefully adding water to destroy any unreacted base.[4]

  • Extracting the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[4]

  • Washing the combined organic layers with water and then brine to remove any remaining inorganic salts.[4][10]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4][10]

  • Filtering and concentrating the solvent under reduced pressure.[6][10]

The crude product can then be purified by column chromatography on silica gel to separate the desired ether from any byproducts or unreacted starting materials.[6][10]

Experimental Protocol Example

This is a generalized protocol and may require optimization.

dot

protocol_workflow start Start deprotonation 1. Deprotonation: Dissolve 2,5-dimethylphenol in anhydrous DMF. Add NaH portion-wise at 0°C. start->deprotonation stir1 Stir for 30-60 min at RT. deprotonation->stir1 addition 2. Alkylation: Add 1-bromo-4-phenylbutane dropwise. stir1->addition heat Heat to 60-80°C for 4-8 hours. addition->heat monitor Monitor by TLC until phenol is consumed. heat->monitor workup 3. Workup: Quench with water, extract with ether. Wash with brine, dry, and concentrate. monitor->workup purify 4. Purification: Column chromatography on silica gel. workup->purify end End purify->end

Caption: General experimental workflow.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis Explained - V.Nimc. (2025, December 4). Retrieved January 16, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved January 16, 2026, from [Link]

  • Mastering The Williamson Ether Synthesis - Osunstate. (2025, December 4). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved January 16, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved January 16, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 16, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 16, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Welcome to the technical support resource for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate common challenges and achieve high purity for your downstream applications.

Understanding the Chemistry: The Williamson Ether Synthesis

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol (2,5-dimethylphenol) to form a nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide (e.g., 1-bromo-4-phenylbutane) in an SN2 reaction.[2][3] Understanding this mechanism is crucial because the majority of purification challenges arise from its inherent limitations and potential side reactions.

The primary competing reaction is E2 elimination, especially if the alkyl halide is sterically hindered or if reaction temperatures are too high.[4] This side reaction is a common source of difficult-to-remove impurities.[3][4]

Troubleshooting Guide: From Crude Oil to Pure Compound

This section addresses specific problems you may encounter during the purification process in a direct Q&A format.

Question 1: My crude product is a dark, viscous oil, and the yield is low. What went wrong?

Answer:

Low yield and a dark, impure appearance often point to issues in the reaction setup or work-up. Let's break down the potential causes:

  • Cause A: Incomplete Deprotonation of the Phenol: For the SN2 reaction to proceed efficiently, the 2,5-dimethylphenol must be fully converted to its corresponding phenoxide. If the base is weak, old, or insufficient, unreacted phenol will remain.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[4] NaH irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the reaction, driving it to completion.[2] Ensure you use at least a stoichiometric equivalent of fresh, properly stored NaH.

  • Cause B: Competing Elimination (E2) Reaction: The phenoxide is a strong base and can promote elimination of the alkyl halide to form an alkene (4-phenyl-1-butene), especially at higher temperatures.[4]

    • Solution: Control the reaction temperature carefully. Williamson ether syntheses are typically conducted at moderate temperatures (50-100 °C).[1] Lowering the temperature generally favors the desired SN2 substitution over elimination.[4]

  • Cause C: Inappropriate Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1] These solvents effectively dissolve the ionic phenoxide while leaving the anion "naked" and highly reactive, thus promoting the SN2 pathway.[4]

  • Cause D: Ineffective Post-Reaction Work-up: An improper aqueous work-up can leave behind salts, residual base, or water-soluble solvents like DMF, contributing to the impure state of the crude product.

    • Solution: After the reaction, quench carefully with water and perform a liquid-liquid extraction using a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and then brine to remove inorganic byproducts. A final drying step over an anhydrous salt like MgSO₄ or Na₂SO₄ is essential before solvent removal.[5]

Logical Troubleshooting Flow

Below is a decision-making workflow to diagnose issues with your crude product.

Troubleshooting_Crude_Product start Crude Product Analysis: Low Yield & Dark Oil check_base Was a strong, fresh base (e.g., NaH) used in stoichiometric excess? start->check_base check_temp Was the reaction temperature controlled (e.g., < 100°C)? check_base->check_temp Yes cause_base Cause: Incomplete Deprotonation check_base->cause_base No check_solvent Was a polar aprotic solvent (e.g., DMF) used? check_temp->check_solvent Yes cause_elimination Cause: E2 Elimination Side Reaction check_temp->cause_elimination No check_workup Was a thorough aqueous work-up performed? check_solvent->check_workup Yes cause_solvent Cause: Poor Nucleophilicity check_solvent->cause_solvent No cause_workup Cause: Contamination from Byproducts check_workup->cause_workup No solution Solution: - Use fresh NaH - Control Temp - Use DMF/MeCN - Perform proper work-up check_workup->solution Yes cause_base->solution cause_elimination->solution cause_solvent->solution cause_workup->solution

Caption: Troubleshooting workflow for low-yield, impure crude product.

Question 2: My ¹H NMR spectrum shows unreacted 2,5-dimethylphenol. How do I remove it?

Answer:

Unreacted 2,5-dimethylphenol is a common impurity. Due to its acidic phenolic proton, it has significantly different chemical properties from your ether product, making it relatively easy to remove.

  • Method 1: Basic Aqueous Wash (Recommended): This is the most effective method. During the work-up phase, after the initial extraction into an organic solvent (like ethyl acetate or diethyl ether), wash the organic layer with a dilute basic solution, such as 1M sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer.

    • Protocol:

      • Dissolve the crude product in ethyl acetate.

      • Transfer to a separatory funnel and wash twice with 1M NaOH.

      • Wash once with water to remove residual NaOH.

      • Wash once with brine to initiate drying.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Method 2: Column Chromatography: If some phenol remains after the basic wash, it can be easily separated by standard silica gel chromatography. The phenol is significantly more polar than the desired ether product and will have a much lower Rf value.

    • Details: See the chromatography section in the FAQ below for solvent system recommendations.

Question 3: I'm having trouble separating my product from a close-running spot on TLC. What is this impurity and how do I get rid of it?

Answer:

A close-running spot on a Thin-Layer Chromatography (TLC) plate, particularly in non-polar solvent systems, is often the alkene byproduct from the E2 elimination reaction (4-phenyl-1-butene) or unreacted 4-phenylbutyl halide. Their polarities are very similar to the desired ether product.

  • Identification: The best way to identify the impurity is via GC-MS analysis of the crude mixture, which can confirm the mass of the byproduct.[6] ¹H NMR can also be revealing; look for characteristic vinyl proton signals (~5-6 ppm) for the alkene.

  • Solution: High-Resolution Column Chromatography: This is a challenge that requires optimizing your chromatography conditions.

    • Choose the Right Solvent System: Avoid very non-polar eluents where both compounds run near the solvent front. You need a solvent system that provides a differential in Rf values. Start with a low-polarity system like 98:2 Hexane:Ethyl Acetate and gradually increase the polarity. A shallow gradient can effectively resolve close-running spots.

    • Use a High-Quality Silica Gel: Use a silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.

    • Optimize Column Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel.

    • Collect Small Fractions: Collect numerous small fractions and analyze them by TLC before combining them.

  • Alternative Solution: Recrystallization: If your product is a solid or can be induced to crystallize, recrystallization can be an excellent method for removing small amounts of similarly-polar impurities.[7][8] Experiment with different solvent systems (e.g., ethanol, hexane/acetone, or toluene) to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of the final product?

A combination of techniques provides the most comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can detect proton- or carbon-containing impurities.[6]

  • GC-MS: Ideal for detecting volatile impurities and confirming the molecular weight of the main component and any byproducts.[6]

  • HPLC: Provides quantitative purity data (e.g., >99.0% purity by area normalization).[6]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity for crystalline solids.[8]

Q2: What are the recommended conditions for silica gel chromatography?

The target compound, an ether, is of intermediate polarity. The key is to achieve good separation from the less polar elimination byproduct and the more polar unreacted phenol.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard choice for most organic compounds. Smaller particle size provides higher resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5)A good starting point. The ether will elute at a low ethyl acetate concentration.
Hexane/Dichloromethane GradientAn alternative system that can sometimes provide different selectivity.
Rf Target 0.25 - 0.35An Rf in this range on TLC typically provides the best separation on a column.

Q3: Can I purify this compound by distillation?

While possible, it is not the preferred method for achieving high purity. The compound has a high molecular weight (254.37 g/mol ), which implies a high boiling point requiring vacuum distillation.[11][12] This method is effective for removing non-volatile salts or highly volatile solvents.[13] However, it will likely fail to separate structurally similar impurities like the elimination byproduct. Furthermore, high temperatures could lead to thermal degradation.

Q4: My purified product is a colorless oil, but it turns yellow upon standing. Why?

This suggests potential instability. Aromatic compounds, especially phenols and ethers, can be susceptible to air oxidation over time. The formation of colored products often involves the generation of quinone-type structures.

  • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and refrigerated to minimize degradation. The benzene ring itself is very stable, but substituents can be more reactive.[14][15]

General Purification Workflow

This diagram outlines the standard sequence of operations for purifying 1,4-Dimethyl-2-(4-phenylbutoxy)benzene after the initial synthesis.

Purification_Workflow start Reaction Completion quench 1. Quench Reaction (e.g., with H₂O) start->quench workup 2. Aqueous Work-up - Extract with Ether/EtOAc - Wash with 1M NaOH - Wash with Brine quench->workup dry 3. Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo workup->dry chromatography 4. Column Chromatography (Silica Gel, Hex/EtOAc) dry->chromatography recrystallize 5. Recrystallization (Optional) (e.g., from Ethanol) chromatography->recrystallize analyze 6. Final Purity Analysis (NMR, GC-MS, HPLC) chromatography->analyze If sufficiently pure recrystallize->analyze finish Pure Product analyze->finish

Caption: Standard purification workflow for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

References

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Mastering The Williamson Ether Synthesis. Osunstate. [Link]

  • 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. FDA Global Substance Registration System (GSRS). [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • Distillation. In Coulson and Richardson's Chemical Engineering. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Pharmaffiliates. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Recrystallization Issues. Reddit. [Link]

  • Recrystallization. Professor Dave Explains (YouTube). [Link]

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene - CAS Number: 500904-64-3. CMS Científica. [Link]

  • 1,4-Dimethyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. PubChem. [Link]

  • Chemical Properties of Benzene, 1,4-dimethyl-2-(2-methylpropyl)- (CAS 55669-88-0). Cheméo. [Link]

  • 1,4-Dimethylbenzene. ChemBK. [Link]

  • Distillation of benzene fractions.
  • Synthesis of 1,4 dimethylbenzene from benzene. Reddit. [Link]

  • (E)-1-IODO-4-PHENYL-2-BUTENE. Organic Syntheses Procedure. [Link]

  • 1,4-dimethyl-2-(4-methylphenyl)benzene | CAS#:33954-03-9. Chemsrc. [Link]

  • Showing Compound 1,4-Dimethylbenzene (FDB005820). FooDB. [Link]

  • Benzene, 1,4-dichloro-2,5-dimethyl-. NIST WebBook. [Link]

  • Structure and Stability of Benzene. Chemistry LibreTexts. [Link]

  • Aromatic stability of benzene. Khan Academy. [Link]

  • Reactivity, Stability and Structure of Benzene. KPU Pressbooks. [Link]

  • 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses Procedure. [Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Confirmation of Synthesized 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Introduction In the realm of drug development and materials science, the precise synthesis and unequivocal structural verification of novel organic compounds are paramount. This guide provides a comprehensive, in-depth a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug development and materials science, the precise synthesis and unequivocal structural verification of novel organic compounds are paramount. This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the structure of a synthesized target molecule: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for the chosen analytical techniques, ensuring a self-validating and robust confirmation process. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a high degree of certainty in their synthesized compounds.

The molecular structure of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is presented below:

Chemical Structure:

Note: This is a simplified 2D representation.

The IUPAC name for this compound is 1,4-dimethyl-2-(4-phenylbutoxy)benzene.[1][2] Its molecular formula is C18H22O, and it has a molecular weight of approximately 254.37 g/mol .[2][3]

Synthesis Strategy: The Williamson Ether Synthesis

To synthesize an unsymmetrical ether like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, the Williamson ether synthesis is a highly effective and widely used method.[4][5] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[4][6][7]

Reaction Rationale:

The synthesis strategy involves the reaction of 2,5-dimethylphenoxide with 1-bromo-4-phenylbutane. This pathway is chosen for two key reasons:

  • Reactivity: The alkylating agent, 1-bromo-4-phenylbutane, is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the potential for competing elimination (E2) reactions.[4][7]

  • Steric Hindrance: Using a tertiary alkoxide can favor elimination.[4][7] While the phenoxide is somewhat sterically hindered, the primary nature of the alkyl halide makes the SN2 pathway favorable.

The reaction proceeds in two main steps: first, the deprotonation of 2,5-dimethylphenol with a strong base (like sodium hydride) to form the nucleophilic sodium 2,5-dimethylphenoxide.[6] Second, the phenoxide attacks the electrophilic carbon of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the desired ether.[8]

Diagram: Williamson Ether Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product phenol 2,5-Dimethylphenol phenoxide 2,5-Dimethylphenoxide phenol->phenoxide + Base alkyl_halide 1-Bromo-4-phenylbutane product 1,4-Dimethyl-2-(4-phenylbutoxy)benzene alkyl_halide->product base Strong Base (e.g., NaH) phenoxide->product + Alkyl Halide (SN2 Reaction) Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation start Synthesized & Purified Product nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry start->ms ir FT-IR Spectroscopy start->ir nmr_data Proton & Carbon Environments Connectivity nmr->nmr_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data ir_data Functional Groups ir->ir_data comparison Compare with Expected Data & Starting Materials nmr_data->comparison ms_data->comparison ir_data->comparison confirmation Structure Confirmed comparison->confirmation Data Match rejection Structure Not Confirmed (Re-evaluate Synthesis/Purification) comparison->rejection Data Mismatch

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule of interest in pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule of interest in pharmaceutical development and chemical research. As researchers and drug development professionals, the integrity of our analytical data is paramount. The transfer of analytical methods between laboratories—whether from a research setting to a quality control environment or between collaborating institutions—necessitates a rigorous cross-validation process to ensure data consistency and reliability.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental choices, in line with established regulatory expectations. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the U.S. Food and Drug Administration (FDA) guidances.[1][2][3]

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the distinction between method validation and method transfer or cross-validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Method transfer, on the other hand, is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[4] Cross-validation is a critical component of this, serving to compare the results from two or more analytical methods (or the same method in different labs) to ensure they are equivalent and can be used interchangeably.

The objective of this guide is to present a cross-validation study for two distinct, yet widely used, analytical techniques for the analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Physicochemical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

A foundational understanding of the analyte's properties is critical in selecting and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₈H₂₂O[5][6][7]
Molecular Weight 254.37 g/mol [5][6][7]
Structure Aromatic Ether[5][6]
Appearance (Assumed) Colorless to light-yellow oilInferred from similar structures

The presence of aromatic rings suggests strong UV absorbance, making HPLC-UV a suitable technique. The compound's volatility and thermal stability also make it amenable to GC-MS analysis.

Methodologies for Analysis

Herein, we propose two distinct analytical methods for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for a wide range of compounds. For 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a reversed-phase method is proposed.

Principle: The analyte is separated on a nonpolar stationary phase with a polar mobile phase. The retention time is characteristic of the analyte, and the UV absorbance is proportional to its concentration.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is prepared in acetonitrile. Working standards are prepared by serial dilution to cover the range of 1-100 µg/mL.

  • Sample Preparation: The sample matrix is dissolved in acetonitrile and diluted to fall within the calibration range.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and sensitivity, providing both quantitative data and structural confirmation.

Principle: The volatile analyte is vaporized and separated in a capillary column. The separated analyte is then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions (m/z) for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. A full scan can be used for initial identification.

  • Standard and Sample Preparation: Similar to the HPLC method, with the solvent being a volatile one compatible with GC, such as hexane or ethyl acetate.

Cross-Validation Plan

The cross-validation of these two methods will be conducted in accordance with ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, and precision.[1][2][3]

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation Phase cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_comparison Comparative Analysis Prep_Protocol Develop Cross-Validation Protocol Prep_Samples Prepare Homogeneous Sample Lots Prep_Protocol->Prep_Samples Prep_Standards Prepare Certified Reference Standards Prep_Samples->Prep_Standards HPLC_Linearity Linearity & Range Prep_Standards->HPLC_Linearity Distribute Samples & Standards GCMS_Linearity Linearity & Range Prep_Standards->GCMS_Linearity Distribute Samples & Standards HPLC_Accuracy Accuracy (Spike Recovery) HPLC_Linearity->HPLC_Accuracy HPLC_Precision Precision (Repeatability) HPLC_Accuracy->HPLC_Precision HPLC_Specificity Specificity (Forced Degradation) HPLC_Precision->HPLC_Specificity Compare_Results Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Specificity->Compare_Results GCMS_Accuracy Accuracy (Spike Recovery) GCMS_Linearity->GCMS_Accuracy GCMS_Precision Precision (Repeatability) GCMS_Accuracy->GCMS_Precision GCMS_Specificity Specificity (Peak Purity) GCMS_Precision->GCMS_Specificity GCMS_Specificity->Compare_Results Final_Report Generate Cross-Validation Report Compare_Results->Final_Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Key Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of excipients, impurities, or degradation products.No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995.
Accuracy To assess the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability) To measure the variability of results from multiple measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0%.

Hypothetical Cross-Validation Data

The following tables present plausible data from a cross-validation study of the two methods.

Linearity
MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV 1 - 1000.9992
GC-MS 1 - 1000.9995
Accuracy (Spike Recovery)
MethodSpiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
HPLC-UV 5099.81.2
GC-MS 50101.21.5
Precision (Repeatability, n=6)
MethodConcentration (µg/mL)Mean Measured Conc. (µg/mL)RSD (%)
HPLC-UV 7574.90.8
GC-MS 7575.51.1
Comparison of Results from a Single Batch

A single, homogeneous batch of a product containing 1,4-Dimethyl-2-(4-phenylbutoxy)benzene was analyzed by both methods (n=3).

MethodResult 1 (% w/w)Result 2 (% w/w)Result 3 (% w/w)Mean (% w/w)RSD (%)
HPLC-UV 0.5020.5050.4980.5020.7
GC-MS 0.5080.5120.5010.5071.1

A statistical comparison (e.g., a two-sample t-test) of the mean results would be performed to confirm that there is no statistically significant difference between the two methods.

Discussion and Method Selection

Both the HPLC-UV and GC-MS methods, as demonstrated by the hypothetical data, are suitable for the quantification of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

  • HPLC-UV is a robust, widely available technique that is ideal for routine quality control due to its simplicity and high throughput.

  • GC-MS provides an orthogonal method with higher specificity due to the mass spectrometric detection. It is particularly valuable for impurity profiling and as a confirmatory technique.

The choice between the two methods will depend on the specific application. For high-volume release testing, HPLC-UV is likely the more efficient choice. For investigational studies or when structural confirmation is required, GC-MS is superior. The successful cross-validation ensures that data generated by either method can be confidently compared and used interchangeably, facilitating a seamless transfer of the analytical procedure between different laboratory functions.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product or chemical entity. By following a structured approach guided by regulatory principles, such as those from the ICH, we can establish the equivalency of different analytical techniques.[1][9] This guide has provided a framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, demonstrating how to establish a self-validating system built on scientific integrity and expertise.

References

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative

A Researcher's Guide to GPR40 Agonism: Translating In Vitro Activity to In Vivo Efficacy

For drug development professionals navigating the landscape of metabolic diseases, G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), presents a compelling target for type 2 diabetes...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals navigating the landscape of metabolic diseases, G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), presents a compelling target for type 2 diabetes.[1][2] This receptor, primarily expressed in pancreatic β-cells, is activated by long-chain fatty acids to potentiate glucose-stimulated insulin secretion (GSIS).[3] The allure of GPR40 agonists lies in their potential to enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia that plagues many traditional insulin secretagogues.[2][4]

This guide provides an in-depth comparison of the in vitro and in vivo activities of different classes of GPR40 agonists, highlighting the critical nuances that determine their therapeutic potential and pitfalls. While direct biological data for the specific molecule, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, is not publicly available, its structural features merit its consideration within the broader context of GPR40 modulation. We will use the well-characterized agonists TAK-875 and AM-1638 as primary examples to illustrate key concepts in translating preclinical data.

The In Vitro Landscape: Beyond Simple Potency

The initial assessment of a compound's activity on GPR40 typically involves cell-based in vitro assays. However, a simple measure of potency (EC50) in a single assay can be misleading. The signaling pathway engaged by an agonist is a critical determinant of its ultimate physiological effect.

GPR40 is known to signal through at least two distinct G protein pathways:

  • Gq/11 Pathway: This is the canonical pathway for GPR40 activation, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium ([Ca2+]i), a key trigger for insulin granule exocytosis.[2][5]

  • Gs Pathway: Some GPR40 agonists can also engage the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] cAMP is another important second messenger that potentiates insulin secretion.

The ability of an agonist to activate one or both of these pathways gives rise to different pharmacological profiles:

  • Gq-only Agonists (e.g., TAK-875): These compounds, which include endogenous fatty acid ligands, primarily activate the Gq pathway.[1]

  • Dual Gq/Gs Agonists (e.g., AM-1638): These agonists can activate both Gq and Gs pathways, often leading to a more robust insulin secretory response in vitro.[1]

Furthermore, agonists can be classified by their efficacy:

  • Partial Agonists: These compounds produce a submaximal response even at saturating concentrations.

  • Full Agonists: These agonists can elicit the maximum possible response from the receptor.

The interplay between signaling pathway and agonist efficacy creates a complex picture. For instance, AM-1638 is considered a full agonist with dual Gq/Gs activity, while TAK-875 is a partial agonist that is Gq-selective.[1][4][6] This difference in in vitro pharmacology has profound implications for their in vivo effects.

Visualizing GPR40 Signaling Pathways

GPR40_Signaling cluster_Gq Gq-only Pathway (e.g., TAK-875) cluster_Gs Dual Gq/Gs Pathway (e.g., AM-1638) Agonist_Gq Gq-only Agonist GPR40_Gq GPR40 Agonist_Gq->GPR40_Gq Gq Gq/11 GPR40_Gq->Gq PLC PLC Gq->PLC IP3 IP3 -> [Ca2+]i ↑ PLC->IP3 Insulin_Gq Insulin Secretion IP3->Insulin_Gq Agonist_Gs Dual Gq/Gs Agonist GPR40_Gs GPR40 Agonist_Gs->GPR40_Gs Gq_Gs Gq/11 GPR40_Gs->Gq_Gs Gs Gs GPR40_Gs->Gs PLC_Gs PLC Gq_Gs->PLC_Gs AC Adenylyl Cyclase Gs->AC IP3_Gs IP3 -> [Ca2+]i ↑ PLC_Gs->IP3_Gs cAMP cAMP ↑ AC->cAMP Insulin_Gs Robust Insulin Secretion IP3_Gs->Insulin_Gs cAMP->Insulin_Gs

Caption: GPR40 signaling pathways activated by different classes of agonists.

From Benchtop to Animal Models: The In Vivo Translation

The ultimate test of a GPR40 agonist's therapeutic potential is its performance in vivo. Animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice, are commonly used to assess glucose-lowering efficacy.

A key observation in the field is that the robust dual Gq/Gs signaling observed in vitro with agonists like AM-1638 translates to superior efficacy in vivo compared to Gq-only agonists like TAK-875.[1] This is particularly evident in the stimulation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Dual Gq/Gs agonists have been shown to be significantly more effective at increasing plasma GLP-1 and GIP levels in mice, an effect that is GPR40-dependent.[1] This incretin effect complements the direct stimulation of insulin secretion from β-cells, leading to more potent glucose control.

The table below summarizes a comparative overview of the in vitro and in vivo properties of a Gq-only partial agonist (exemplified by TAK-875) and a dual Gq/Gs full agonist (exemplified by AM-1638).

FeatureGq-only Partial Agonist (e.g., TAK-875)Dual Gq/Gs Full Agonist (e.g., AM-1638)
In Vitro Signaling Primarily Gq-mediated [Ca2+]i flux[7]Gq-mediated [Ca2+]i flux and Gs-mediated cAMP production[1]
In Vitro Insulin Secretion Glucose-dependent increase[7]More robust glucose-dependent increase[6]
In Vivo Glucose Lowering Effective at reducing fasting and postprandial glucose[2][7]Superior glucose-lowering efficacy[6]
In Vivo Insulin Secretion Augments plasma insulin levels[7]Elicits a statistically significant increase in plasma insulin[6]
Incretin (GLP-1/GIP) Release Limited effect[1]Robust stimulation[1]

Interestingly, some studies have suggested that traditional in vitro assays like calcium flux may not be the best predictors of in vivo glucose lowering. A correlation has been found between β-arrestin recruitment activity and in vivo efficacy, suggesting that this non-G protein-mediated pathway may also play a crucial role.[8]

A Cautionary Tale: The Importance of Off-Target and Metabolite Profiling

The story of TAK-875 serves as a critical lesson in drug development. Despite promising efficacy in Phase I and II clinical trials, its development was halted in Phase III due to concerns about drug-induced liver injury (DILI).[9][10] Mechanistic studies revealed that the hepatotoxicity was likely multifactorial, involving:

  • Formation of a reactive acyl glucuronide metabolite: This metabolite was found to form more readily in non-rodent species and humans compared to rats.[9][10]

  • Inhibition of hepatic transporters: Both TAK-875 and its acyl glucuronide metabolite inhibited key hepatic transporters like MRP2, MRP3, MRP4, and BSEP, which could lead to the accumulation of toxic bile acids.[9]

  • Mitochondrial toxicity: TAK-875 was shown to inhibit mitochondrial respiration.[9][10]

This case underscores the necessity of a comprehensive safety assessment that goes beyond primary pharmacology and includes thorough investigation of metabolic pathways and potential off-target effects, even when early efficacy data is strong.

Experimental Protocols

In Vitro Calcium Flux Assay for GPR40 Activation

This protocol describes a common method for assessing the activation of the Gq pathway by GPR40 agonists in a cell line overexpressing the receptor.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to GPR40 agonists.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds (e.g., 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, TAK-875, AM-1638) dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate 384-well plate.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the automated addition of the compounds from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.

Visualizing the In Vitro Assay Workflow

Assay_Workflow Start Start Step1 Seed GPR40-HEK293 cells in 384-well plate Start->Step1 Step2 Incubate overnight Step1->Step2 Step3 Load cells with Fluo-4 AM dye Step2->Step3 Step5 Measure fluorescence in plate reader (e.g., FLIPR) Step3->Step5 Step4 Prepare compound dilution plate Step4->Step5 Step6 Analyze data: Calculate EC50 Step5->Step6 End End Step6->End

Caption: Workflow for an in vitro calcium flux assay.

Conclusion and Future Directions

The development of GPR40 agonists for type 2 diabetes has provided valuable insights into the complexities of drug discovery. The journey from in vitro target engagement to in vivo efficacy and safety is not always linear. Key takeaways for researchers include:

  • Comprehensive In Vitro Profiling is Crucial: Characterizing an agonist's signaling signature (Gq vs. Gq/Gs, partial vs. full agonism, β-arrestin bias) is essential for predicting its in vivo pharmacology.

  • Incretin Response is a Key Differentiator: The ability of dual Gq/Gs agonists to robustly stimulate GLP-1 and GIP secretion appears to be a major driver of their enhanced glucose-lowering effects.

  • Safety and Metabolism Must Be Assessed Early: The case of TAK-875 highlights the critical importance of early and thorough investigation of metabolic stability, reactive metabolite formation, and off-target effects like transporter inhibition.

For novel chemical entities like 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a systematic evaluation following these principles would be necessary to determine their potential as therapeutic agents. Its structural similarity to other biologically active molecules warrants investigation, beginning with a comprehensive in vitro profiling to determine its activity and signaling profile at GPR40. Subsequent in vivo studies would then be required to assess its efficacy and safety, paying close attention to the lessons learned from previous GPR40 agonists.

References

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Ferdaoussi, M., & Poitout, V. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(4), 773-775. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9736. [Link]

  • Brown, S. P., et al. (2012). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters, 3(9), 726-730. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 162(2), 593-607. [Link]

  • Wagner, M., et al. (2017). Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging. Molecules, 22(12), 2099. [Link]

  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1008681. [Link]

  • Kondo, C., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). Toxicological Sciences, 162(2), 593-607. [Link]

  • Kebede, M. A., et al. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 57(9), 2432-2437. [Link]

  • Lee, Y-J., et al. (2019). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and Cells, 42(12), 867-876. [Link]

  • Brown, S. P., et al. (2012). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters, 3(9), 726-730. [Link]

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Validation

Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Derivatives as Novel Monoamine Oxidase Inhibitors

Introduction: Targeting Monoamine Oxidase for Neurodegenerative and Affective Disorders Monoamine oxidases (MAO) are critical mitochondrial enzymes responsible for the oxidative deamination of endogenous and exogenous mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Monoamine Oxidase for Neurodegenerative and Affective Disorders

Monoamine oxidases (MAO) are critical mitochondrial enzymes responsible for the oxidative deamination of endogenous and exogenous monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] The dysregulation of these neurotransmitter levels is a hallmark of various neurological and psychiatric conditions. The MAO enzyme exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[1][2][3] Selective inhibitors of MAO-A are effective in treating depression and anxiety, while selective MAO-B inhibitors are established therapeutics for Parkinson's and Alzheimer's diseases.[1][3][4]

The development of new generations of MAO inhibitors, particularly those with high selectivity and reversibility, is a significant goal in medicinal chemistry to minimize side effects, such as the "cheese effect" associated with older, non-selective inhibitors.[1][5] This guide explores the hypothetical structure-activity relationship (SAR) of a novel chemical scaffold, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, as a template for designing potent and selective MAO inhibitors. While direct experimental data for this specific series is not yet published, its structural components—a substituted aromatic ring, a flexible linker, and a terminal phenyl group—present a compelling starting point for inhibitor design based on established pharmacophoric models of known MAO inhibitors.[6]

This document serves as a comprehensive guide for researchers, outlining the strategic design, synthesis, and comparative evaluation of derivatives to establish a robust SAR profile. We will detail the necessary experimental protocols, provide a framework for data interpretation, and illustrate the logical workflow from compound design to lead optimization.

Core Scaffold Analysis and Strategic Design of Derivatives

The lead compound, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, can be deconstructed into three key regions for systematic modification to probe the SAR. Our objective is to understand how changes in each region affect inhibitory potency (measured as IC₅₀) against MAO-A and MAO-B, and the crucial selectivity index (SI).

  • Region A (Dimethylphenyl Ring): This region is hypothesized to anchor the molecule within the enzyme's active site. We will explore the impact of the number, position, and electronic nature of the methyl substituents.

  • Region B (Phenylbutoxy Linker): The four-carbon aliphatic chain provides flexibility. Modifications here will assess the importance of linker length and rigidity for optimal orientation within the binding pocket.

  • Region C (Terminal Phenyl Ring): This region extends into the "aromatic cage" of the MAO active site. Substitutions on this ring are expected to significantly influence both potency and selectivity.

The logical workflow for designing and evaluating these derivatives is outlined below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Lead Scaffold: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene Design Design Analogs (Modify Regions A, B, C) Start->Design Synth Chemical Synthesis & Purification Design->Synth MAO_A In Vitro Assay: MAO-A Inhibition (IC₅₀) Synth->MAO_A MAO_B In Vitro Assay: MAO-B Inhibition (IC₅₀) Synth->MAO_B Selectivity Calculate Selectivity Index (SI = IC₅₀(A) / IC₅₀(B)) MAO_A->Selectivity MAO_B->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Optimization Identify Lead Candidates for Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design Cycle

Caption: Workflow for SAR study of MAO inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of our findings, we will employ standardized and well-validated experimental procedures.

General Synthesis of Derivatives

A representative synthetic route for accessing the target derivatives involves a Williamson ether synthesis. For example, to modify Region C, various substituted 4-phenylbutan-1-ols can be reacted with 1-bromo-2,5-dimethylbenzene under basic conditions.

Caption: General Williamson ether synthesis route.

Protocol: In Vitro Monoamine Oxidase Inhibition Assay

This protocol is designed to determine the IC₅₀ values for each synthesized compound against both human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[7]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine (for both MAO-A and MAO-B)[3][7]

  • Detection Reagent: Amplex® Red or similar fluorometric probe

  • Horseradish Peroxidase (HRP)

  • Test Compounds and Reference Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)[3]

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in MAO Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in cold MAO Assay Buffer to the desired working concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the appropriate enzyme working solution (MAO-A or MAO-B).

    • Add 5 µL of the diluted test compound, reference inhibitor, or buffer (for control wells).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Detection:

    • Prepare a substrate/detection mixture containing kynuramine, HRP, and the fluorometric probe in MAO Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate/detection mixture to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., excitation 530 nm, emission 585 nm) every 2 minutes for a total of 30 minutes at 37°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Comparative Data and Structure-Activity Relationship (SAR) Analysis

To illustrate the SAR evaluation process, the following table presents hypothetical experimental data for a series of designed derivatives.

Compound IDRegion A (Dimethylphenyl)Region B (Linker)Region C (Terminal Phenyl) SubstituentMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI) for MAO-B
Lead-01 2,5-dimethyl-(CH₂)₄-O-H12508501.47
A-01 2-methyl-(CH₂)₄-O-H15009801.53
A-02 3,4-dimethyl-(CH₂)₄-O-H9507201.32
B-01 2,5-dimethyl-(CH₂)₃-O-H210015001.40
B-02 2,5-dimethyl-(CH₂)₅-O-H180011001.64
C-01 2,5-dimethyl-(CH₂)₄-O-4-F9804521.78
C-02 2,5-dimethyl-(CH₂)₄-O-4-Cl8503028.33
C-03 2,5-dimethyl-(CH₂)₄-O-4-CH₃11006501.69
C-04 2,5-dimethyl-(CH₂)₄-O-3-Cl13002505.20
Ref-A --Clorgyline1.5 18000.0008
Ref-B --Selegiline22008.5 258.8
Interpretation of SAR Trends:
  • Region A (Dimethylphenyl Moiety): Comparing Lead-01 with A-01 and A-02 , the position and number of methyl groups appear to have a modest effect on potency. The 2,5-dimethyl substitution pattern of the lead compound provides a reasonable starting point.

  • Region B (Linker Length): Altering the linker length from four carbons (Lead-01 ) to three (B-01 ) or five (B-02 ) carbons results in a decrease in potency for both isoforms. This suggests that a four-carbon chain provides the optimal distance and flexibility for positioning the aromatic rings within the active sites.

  • Region C (Terminal Phenyl Substituents): This region demonstrates the most profound impact on activity and selectivity.

    • Electronic Effects: The introduction of electron-withdrawing halogens at the 4-position (C-01 and C-02 ) dramatically increases potency and selectivity for MAO-B. The 4-chloro derivative (C-02 ) is the most potent and selective compound in this hypothetical series. This aligns with SAR studies of other inhibitor classes where electron-withdrawing groups enhance MAO-B inhibition.[10]

    • Steric and Positional Effects: An electron-donating methyl group (C-03 ) fails to improve activity. Moving the chloro substituent from the 4-position (C-02 ) to the 3-position (C-04 ) significantly reduces both potency and selectivity, highlighting the critical importance of the substituent's location for optimal interaction within the MAO-B active site.

This analysis points to compound C-02 as a promising lead candidate for further optimization, with a focus on exploring other small, electron-withdrawing groups at the 4-position of the terminal phenyl ring.

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the structure-activity relationship of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene derivatives as potential monoamine oxidase inhibitors. By systematically modifying the core scaffold and employing robust, validated in vitro assays, researchers can efficiently map the chemical space to identify key structural features that govern potency and isoform selectivity.

The hypothetical data presented herein strongly suggests that substitution on the terminal phenyl ring is the most critical determinant of MAO-B inhibitory activity and selectivity. The identification of the 4-chloro derivative (C-02 ) as a highly potent and selective lead candidate provides a clear direction for subsequent optimization efforts. Future work should involve synthesizing a broader range of analogs with diverse electronic and steric properties at this position, conducting kinetic studies to determine the mode of inhibition (reversible vs. irreversible), and ultimately, evaluating the most promising candidates in cell-based and in vivo models of neurodegenerative disease.

References

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016). RSC Advances. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016). RSC Advances. [Link]

  • Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. ResearchGate. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. (2022). Cochrane Database of Systematic Reviews. [Link]

  • Selective Inhibition of MAO-A, Not MAO-B, Results in Antidepressant-Like Effects on DRL 72-s Behavior. (1988). Psychopharmacology. [Link]

  • Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. (1976). Psychopharmacologia. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2014). Frontiers in Pharmacology. [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2022). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022). National Institutes of Health. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • MAO-inhibitors in Parkinson's Disease. (2011). National Institutes of Health. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]

  • Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. (2020). Journal of Neurology. [Link]

  • Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson's disease. (2014). Journal of the Neurological Sciences. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration. [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. (2021). National Institutes of Health. [Link]

  • Selective MAO A and B inhibitors: their mechanism of action and pharmacology. (1982). Biochemical Pharmacology. [Link]

  • Results of Experimental Testing of Inhibitory Activity (IC 50 , µM) for MAO A and MAO B of Selected Compounds. ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Illustration of the generated pharmacophores model for A. MAO-B (PDB ID - ResearchGate. ResearchGate. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. [Link]

  • The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... - ResearchGate. ResearchGate. [Link]

  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. (2016). Central Nervous System Agents in Medicinal Chemistry. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • IC50 Determination. edX. [Link]

  • Results of Experimental Testing of Inhibitory Activity (IC 50 , µM) for... | Download Table. ResearchGate. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (2018). National Institutes of Health. [Link]

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Comparative

A Comparative Benchmarking Guide: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene versus the Gold Standard α-Galactosylceramide (KRN7000) in iNKT Cell Activation

This guide provides a comprehensive framework for the comparative analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene against the well-established immunological standard, α-Galactosylceramide (KRN7000). The central hypoth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene against the well-established immunological standard, α-Galactosylceramide (KRN7000). The central hypothesis of this proposed investigation is to determine if 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a compound with structural motifs suggestive of potential bioactivity, can function as a ligand for the CD1d antigen-presenting molecule and subsequently modulate the activity of invariant Natural Killer T (iNKT) cells.

KRN7000 is a potent synthetic α-galactosylceramide that serves as a benchmark for iNKT cell activation, a critical process in both innate and adaptive immunity.[1][2] The activation of iNKT cells by glycolipid antigens presented by CD1d molecules on antigen-presenting cells (APCs) triggers a rapid release of a diverse array of cytokines, influencing a wide range of immune responses from anti-tumor and anti-microbial activities to the modulation of autoimmune diseases.[3][4] This guide outlines the experimental rationale, detailed protocols, and expected data outputs for a rigorous head-to-head comparison.

Core Scientific Rationale: Structural Analogy and Hypothetical Activity

While 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a known impurity of Gemfibrozil, has no documented immunomodulatory activity, its chemical structure, featuring a phenylbutoxy tail, presents a rationale for investigating its potential interaction with the hydrophobic antigen-binding groove of the CD1d molecule.[5][6] The lipidic nature of this tail bears a superficial resemblance to the acyl chains of glycolipid antigens known to bind CD1d. This guide, therefore, proposes a systematic evaluation of its ability to elicit an iNKT cell-mediated immune response, benchmarked against the potent and well-characterized activity of KRN7000.

Key Performance Metrics for Comparative Analysis

The primary objective is to ascertain whether 1,4-Dimethyl-2-(4-phenylbutoxy)benzene can induce iNKT cell activation and to quantify its potency relative to KRN7000. The key performance metrics for this evaluation will be:

  • Potency of Cytokine Secretion: Measurement of key Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-13) cytokines released by iNKT cells upon stimulation.

  • Cellular Activation Markers: Upregulation of activation markers such as CD69 and CD25 on the surface of iNKT cells.

  • Proliferation of iNKT Cells: Assessment of the ability of the compound to induce iNKT cell proliferation.

  • CD1d-Binding Affinity (Hypothetical): While not a direct measure of cellular activation, understanding the binding affinity to CD1d would provide mechanistic insight.

Proposed Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative benchmarking of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and KRN7000.

G cluster_0 Preparation of Stimuli cluster_1 Cell Culture & Stimulation cluster_2 Downstream Analysis cluster_3 Data Interpretation Compound_Prep Compound Solubilization (DMSO) Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution Stimulation Stimulation with Compounds Serial_Dilution->Stimulation PBMC_Isolation Isolate Human PBMCs APC_iNKT_Coculture Co-culture of APCs and iNKT cells PBMC_Isolation->APC_iNKT_Coculture APC_iNKT_Coculture->Stimulation Cytokine_Analysis Cytokine Quantification (ELISA/CBA) Stimulation->Cytokine_Analysis Supernatant Collection FACS_Analysis Flow Cytometry for Activation Markers Stimulation->FACS_Analysis Cell Staining Proliferation_Assay Proliferation Assay (e.g., CFSE) Stimulation->Proliferation_Assay Cell Staining Data_Comparison Comparative Analysis of Potency (EC50) Cytokine_Analysis->Data_Comparison FACS_Analysis->Data_Comparison Proliferation_Assay->Data_Comparison Conclusion Conclusion on Bioactivity Data_Comparison->Conclusion

Figure 1: Proposed experimental workflow for benchmarking.

Detailed Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Quantification

Objective: To quantify the dose-dependent secretion of IFN-γ and IL-4 from human iNKT cells in response to 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and KRN7000.

Materials:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (solubilized in DMSO)

  • KRN7000 (positive control, solubilized in DMSO)[7]

  • Vehicle control (DMSO)

  • 96-well round-bottom cell culture plates

  • Human IFN-γ and IL-4 ELISA kits or Cytometric Bead Array (CBA) kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thaw and rest cryopreserved human PBMCs overnight in complete RPMI-1640 medium.[8]

  • Prepare serial dilutions of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and KRN7000 in complete RPMI-1640 medium. A typical concentration range for KRN7000 is 0.1 to 100 ng/mL.[8] A broader range should be tested for the novel compound.

  • Seed the rested PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.

  • Add the diluted compounds and controls to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Quantify the concentrations of IFN-γ and IL-4 in the supernatants using ELISA or CBA according to the manufacturer's instructions.

Protocol 2: Flow Cytometric Analysis of iNKT Cell Activation Markers

Objective: To assess the upregulation of early (CD69) and late (CD25) activation markers on iNKT cells.

Materials:

  • Stimulated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human Vα24-Jα18 TCR (to identify iNKT cells)[9]

    • Anti-human CD69

    • Anti-human CD25

  • Flow cytometer

Procedure:

  • After 24 hours of stimulation (for CD69) and 48-72 hours (for CD25), harvest the cells from the 96-well plate.

  • Wash the cells with PBS and resuspend in FACS buffer.

  • Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD3+ Vα24-Jα18+ population to analyze the expression of CD69 and CD25.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative Potency (EC50) for Cytokine Release

CompoundIFN-γ EC50 (nM)IL-4 EC50 (nM)
KRN7000Expected in the low nM rangeExpected in the low nM range
1,4-Dimethyl-2-(4-phenylbutoxy)benzeneTo be determinedTo be determined
Vehicle ControlNo ActivityNo Activity

Table 2: Upregulation of iNKT Cell Activation Markers (% Positive Cells)

Treatment (Concentration)% CD69+ of iNKT cells (24h)% CD25+ of iNKT cells (48h)
KRN7000 (100 ng/mL)HighHigh
1,4-Dimethyl-2-(4-phenylbutoxy)benzene (Test Conc.)To be determinedTo be determined
Vehicle ControlBaselineBaseline

Concluding Remarks

This guide provides a robust framework for the initial immunological characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. By benchmarking against the gold standard KRN7000, these experiments will definitively determine if this novel compound possesses any iNKT cell-stimulating activity. The results of this investigation will provide valuable insights into the structure-activity relationships of CD1d ligands and could potentially identify a novel chemical scaffold for the modulation of iNKT cell-mediated immune responses. The described protocols are designed to be self-validating through the inclusion of a potent positive control, ensuring the trustworthiness of the generated data.

References

  • Fujii, S., Shimizu, K., Kronenberg, M., & Steinman, R. M. (2002). Prolonged IFN-gamma-producing NKT response induced by alpha-galactosylceramide-loaded dendritic cells. The Journal of experimental medicine, 195(12), 1579–1589.
  • Godfrey, D. I., MacDonald, H. R., Kronenberg, M., Smyth, M. J., & Van Kaer, L. (2004). NKT cells: what's in a name? Nature reviews. Immunology, 4(3), 231–237.
  • Kawano, T., Cui, J., Koezuka, Y., Toura, I., Kaneko, Y., Motoki, K., Ueno, H., Nakagawa, R., Sato, H., Kondo, E., Koseki, H., & Taniguchi, M. (1997). CD1d-restricted and TCR-mediated activation of Valpha14 NKT cells by glycosylceramides. Science (New York, N.Y.), 278(5343), 1626–1629.
  • Kronenberg, M. (2005). Toward an understanding of NKT cell biology: progress and paradoxes. Annual review of immunology, 23, 877–900.
  • Matsuda, J. L., Naidenko, O. V., Gapin, L., Nakayama, T., Taniguchi, M., Wang, C. R., Koezuka, Y., & Kronenberg, M. (2000). Tracking the response of natural killer T cells to a foreign glycolipid antigen. The Journal of experimental medicine, 192(5), 741–754.
  • McEwen-Smith, R. M., Salio, M., & Cerundolo, V. (2015). The role of invariant NKT cells in cancer. Seminars in cancer biology, 31, 59–67.
  • Metelitsa, L. S. (2011). Anti-tumor potential of NKT cells: coordination of innate and adaptive immunity. Journal of clinical immunology, 31(1), 19–27.
  • Morita, M., Motoki, K., Akimoto, K., Natori, T., Sakai, T., Sawa, E., Yamaji, K., Koezuka, Y., Kobayashi, E., & Fukushima, H. (1995). Structure-activity relationship of alpha-galactosylceramides against B16-bearing mice. Journal of medicinal chemistry, 38(12), 2176–2187.
  • Parekh, V. V., Wilson, M. T., Olivares-Villagómez, D., Singh, A. K., Painter, G. F., & Van Kaer, L. (2005). Glycolipid antigen processing for presentation by CD1d molecules. Journal of immunology (Baltimore, Md. : 1950), 175(6), 3593–3603.
  • Avanti Polar Lipids. (n.d.). KRN7000 | α-Galactosyl Ceramide. Retrieved from [Link]

  • Singh, N., Hong, S., Scherer, D. C., Gumperz, J. E., & Brenner, M. B. (2004). Cutting edge: presentation of a self-lipid by CD1d and its recognition by a human NKT cell. Journal of immunology (Baltimore, Md. : 1950), 173(3), 1473–1477.
  • Van Der Vliet, H. J., Nishi, N., Koezuka, Y., & Van Den Eertwegh, A. J. (1999). Effects of alpha-galactosylceramide (KRN7000), interleukin-12 and interleukin-7 on phenotype and cytokine profile of human Valpha24+ Vbeta11+ T cells. Immunology, 98(4), 557–563.
  • Wu, D. Y., Segal, N. H., Yachi, P. P., & Exley, M. A. (2005). The role of invariant NKT cells in antitumor immunity. Immunology and cell biology, 83(4), 405–416.
  • Yamamura, T., & Miyake, S. (2004). α-Galactosylceramide. Current medicinal chemistry, 11(3), 241–252.
  • Zajonc, D. M., & Kronenberg, M. (2009). The crystal structure of CD1d in complex with a synthetic glycolipid antigen. Journal of immunology (Baltimore, Md. : 1950), 182(1), 1–6.
  • Zhou, D., Mattner, J., Cantu, C., 3rd, Schrantz, N., Yin, N., Gao, Y., Sagiv, Y., Hudspeth, K., Wu, Y. P., Yamashita, T., Teneberg, S., Wang, D., Proia, R. L., Levery, S. B., Savage, P. B., & Bendelac, A. (2004). Lysosomal processing is required for presentation of self and foreign lipids by CD1d molecules. The EMBO journal, 23(11), 2243–2251.
  • PubChem. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved from [Link]

  • Functional Invariant Natural Killer T Cells Secreting Cytokines Are Associated With Non-Progressive Human Immunodeficiency Virus-1 Infection but Not With Suppressive Anti-Retroviral Treatment. (2018). Frontiers in Immunology, 9, 1113.
  • NKT Cell Development and Activation: Implications in Cancer Immunotherapy. (2022, March 3). [Video]. YouTube. [Link]

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  • GSRS. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved from [Link]

  • Selective activation, expansion, and monitoring of human iNKT cells with a monoclonal antibody specific for the TCR α-chain CDR3 loop. (2007). Journal of Immunological Methods, 326(1-2), 99-110.
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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and Its Positional Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isomeric Specificity in Chemical Research In the landscape of chemical and pharmaceutical sciences, the precise...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Specificity in Chemical Research

In the landscape of chemical and pharmaceutical sciences, the precise arrangement of atoms within a molecule is paramount. Isomers—compounds sharing the same molecular formula but differing in structural arrangement—can exhibit vastly different physicochemical properties and biological activities. This guide focuses on 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a substituted aromatic ether, and its positional isomers.[1][2][3] While seemingly subtle, the positional variation of the two methyl groups and the phenylbutoxy group on the benzene ring can profoundly impact the molecule's interaction with biological targets, its metabolic stability, and its overall suitability as a therapeutic agent or research tool.

This document provides a comprehensive framework for the comparative analysis of these isomers, moving from fundamental physicochemical characterization to potential biological evaluation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Caption: Isomeric relationship between the parent compound and its key positional isomers.

Part 1: Physicochemical Characterization and Isomer Differentiation

The first principle in any comparative analysis is the unambiguous identification and separation of the compounds . While all positional isomers of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene share the same molecular weight and formula (C₁₈H₂₂O), their distinct substitution patterns lead to differences in polarity, symmetry, and intermolecular interactions.[1][4] These differences are the key to their analytical separation and characterization.

Predicted Physicochemical Properties

The following table summarizes the computed properties for the parent compound. Its isomers are expected to have identical molecular weights but may exhibit slight variations in properties like the octanol/water partition coefficient (logP) and boiling point due to changes in molecular dipole moment and surface area.

PropertyValue (for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene)Source
Molecular Formula C₁₈H₂₂OPubChem[1]
Molecular Weight 254.4 g/mol PubChem[1]
XLogP3 5.3PubChem[1]
Boiling Point Lower than isomeric alcohols due to lack of H-bondingChemistry LibreTexts[5]
Solubility Low in water, soluble in organic solventsBritannica, Chemistry LibreTexts[6][7]
Experimental Workflow: Separation and Structural Elucidation

A robust analytical workflow is essential to ensure that any observed differences in biological activity can be confidently attributed to a specific isomer. The process involves chromatographic separation followed by spectroscopic confirmation of each isolated isomer.

Analytical_Workflow start Isomeric Mixture hplc High-Performance Liquid Chromatography (HPLC) - Isomer Separation start->hplc iso1 Isolated Isomer 1 hplc->iso1 iso2 Isolated Isomer 2 hplc->iso2 iso_n Isolated Isomer 'n' hplc->iso_n ms Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Analysis iso1->ms iso2->ms iso_n->ms nmr Nuclear Magnetic Resonance (NMR) - Confirm Substitution Pattern ms->nmr end Structurally Confirmed Pure Isomers nmr->end

Caption: A typical workflow for the separation and identification of chemical isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Rationale: Positional isomers often exhibit small differences in polarity, which can be exploited for separation using HPLC.[8][9] A phenyl-based stationary phase is chosen for its ability to engage in π-π interactions with the aromatic rings of the analytes, providing an additional mechanism for selectivity beyond simple polarity.[10]

Methodology:

  • System Preparation: Use an HPLC system equipped with a UV detector. Equilibrate a Cogent Phenyl Hydride™ column or similar stationary phase with the mobile phase.[9]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a suitable starting point. The exact ratio should be optimized to achieve baseline separation of the isomeric peaks.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Elution: Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Fraction Collection: Collect the eluent corresponding to each separated peak into individual vials. These fractions will be used for subsequent spectroscopic analysis.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

Rationale: ¹H and ¹³C NMR are powerful, non-destructive techniques for determining the precise connectivity and substitution pattern of a molecule.[11] The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the relative positions of the substituents.[12][13][14]

Methodology:

  • Sample Preparation: Evaporate the solvent from each collected HPLC fraction. Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum for each isomer.

    • Analysis: Pay close attention to the aromatic region (typically 6.5-8.0 ppm).[15]

      • A para-disubstituted pattern (as in the parent 1,4-dimethyl isomer) will often show two distinct doublets, integrating to 2 protons each, due to molecular symmetry.[14][15]

      • Ortho-disubstituted isomers will typically display four signals in the aromatic region, none of which are singlets.[14]

      • Meta-disubstituted isomers may also show four signals, but often one will be a singlet corresponding to the proton situated between the two substituents.[14]

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum for each isomer.

    • Analysis: The number of unique signals in the aromatic region (120-150 ppm) reflects the molecule's symmetry.[11][15] For example, a symmetrical para-disubstituted isomer will show fewer aromatic carbon signals than an unsymmetrical ortho- or meta-isomer.[15]

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: While MS cannot typically distinguish positional isomers based on the parent ion alone, it provides definitive confirmation of the molecular weight.[16] Furthermore, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns between isomers that can aid in their differentiation.[17][18]

Methodology:

  • Sample Infusion: Introduce a dilute solution of each isolated isomer into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. This should correspond to the expected molecular weight (254.4 + 1.008 = 255.4 m/z).

  • Tandem MS (MS/MS): Select the parent ion (m/z 255.4) and subject it to collision-induced dissociation (CID).[17][19]

  • Fragmentation Analysis: Compare the fragmentation patterns of the different isomers. While often similar, the relative intensities of certain fragment ions may differ, providing a structural fingerprint for each isomer.[20]

Part 2: Comparative Biological Activity - Probing the Sigma-1 Receptor

Aromatic ethers with structural similarities to our target compounds are known to interact with various neurological targets. Notably, many ligands for the Sigma-1 (σ₁) receptor feature an aromatic core linked to a flexible chain.[21][22][23] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in cellular stress responses, ion channel modulation, and neurotransmission.[24][25] Its role in conditions like pain, depression, and neurodegenerative diseases makes it a compelling target for drug discovery.[21][23]

Sigma1_Pathway ligand Sigma-1 Ligand (e.g., Isomer X) sigma1 Sigma-1 Receptor (ER) ligand->sigma1 binds ip3r IP3 Receptor sigma1->ip3r interacts with ion_channel Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channel modulates ca_release Ca²⁺ Release Modulation ip3r->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability, Plasticity) ca_release->cellular_response channel_mod Channel Activity Modulation ion_channel->channel_mod channel_mod->cellular_response

Caption: Sigma-1 receptor modulation of intracellular signaling pathways.[21][24]

Protocol 4: Radioligand Competitive Binding Assay for Sigma-1 Receptor Affinity

Rationale: A competitive binding assay is the gold standard for determining a compound's affinity for a specific receptor. It measures the ability of a test compound (the "competitor," i.e., our isomer) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Methodology:

  • Receptor Preparation: Use a membrane preparation from cells expressing a high level of the human σ₁ receptor (e.g., CHO-σ₁ cells) or from guinea pig brain homogenate.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a high-affinity σ₁ receptor radioligand, such as -pentazocine.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add receptor preparation and -pentazocine.

    • Non-specific Binding Wells: Add receptor preparation, -pentazocine, and a high concentration of a known non-radioactive σ₁ ligand (e.g., haloperidol) to block all specific binding.

    • Competitor Wells: Add receptor preparation, -pentazocine, and varying concentrations of the test isomer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test isomer.

    • Plot the percentage of specific binding against the log concentration of the isomer to generate a competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ (the concentration of the isomer that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Hypothetical Data: Comparative Sigma-1 Receptor Affinity

The following table presents plausible, hypothetical data to illustrate how subtle structural changes among isomers can lead to significant differences in biological activity.

CompoundIsomeric StructureHypothetical Ki (nM) for Sigma-1
Parent 1,4-Dimethyl-2-(4-phenylbutoxy)benzene15.2
Isomer 1 1,2-Dimethyl-4-(4-phenylbutoxy)benzene8.7
Isomer 2 1,3-Dimethyl-5-(4-phenylbutoxy)benzene45.8
Isomer 3 1,3-Dimethyl-2-(4-phenylbutoxy)benzene250.1

Part 3: Structure-Activity Relationship (SAR) Synthesis

Analyzing the hypothetical data reveals a potential structure-activity relationship (SAR).[26]

  • High Affinity (Isomer 1): The arrangement in Isomer 1 (1,2-dimethyl-4-phenylbutoxy) appears most favorable for binding. The ortho-positioning of the methyl groups might induce a specific conformation in the phenylbutoxy side chain that fits optimally into the binding pocket of the σ₁ receptor.

  • Moderate Affinity (Parent): The parent compound (1,4-dimethyl-2-phenylbutoxy) shows good affinity, suggesting this general scaffold is promising.

  • Reduced Affinity (Isomer 2 & 3): The meta-positioning of the methyl groups in Isomer 2 significantly reduces affinity. More dramatically, placing the bulky phenylbutoxy group between two methyl groups (Isomer 3) results in a substantial loss of affinity. This strongly suggests that steric hindrance plays a critical role. The bulky substituents adjacent to the ether linkage may prevent the molecule from adopting the necessary conformation to bind effectively to the receptor.

This SAR analysis, derived from robust experimental data, is the cornerstone of rational drug design. It provides clear guidance for future synthetic efforts, suggesting that exploring substitutions at the 1,2-dimethyl-4-alkoxybenzene core could be a fruitful strategy for developing more potent and selective σ₁ receptor ligands.

Conclusion

This guide has outlined a comprehensive, multi-pillar approach to the comparative analysis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene and its positional isomers. By integrating meticulous analytical separation and characterization with targeted biological assays, researchers can move beyond simple observation to a deeper understanding of structure-activity relationships. This methodical process is indispensable for identifying lead candidates in drug discovery, validating research tools, and ensuring the scientific integrity of any subsequent studies. The subtle differences between isomers are not trivial; they are the very details that can dictate the success or failure of a research program.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2009). The pharmacology of sigma-1 receptors. PubMed.
  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.
  • Julian, R. R., et al. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Spectroscopy Online.
  • Moodle.
  • Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online.
  • Thermo Fisher Scientific.
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  • Rotachrom Technologies. (2024).
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  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?.
  • Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. PubMed.
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  • WebMO.
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
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  • PubChem. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. PubChem.
  • American University. (2023). EFFECT OF ETHER GROUPS ON THE STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF NOVEL ANTIMICROBIAL COMPOUNDS. Figshare.
  • Santa Cruz Biotechnology. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Santa Cruz Biotechnology.
  • Global Substance Registration System. 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. gsrs.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Chemistry LibreTexts.
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  • Wikipedia. Phenol ether. Wikipedia.
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  • Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry.
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Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (GW5074) with c-Raf Kinase

In the landscape of kinase inhibitor development, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of modern biophysical techniques to validate the target engagement of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a compound widely known as GW5074. Our investigation will center on its primary, high-affinity target: the serine/threonine-protein kinase c-Raf (RAF1), a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade.[1]

This document is designed for drug development scientists and researchers. It moves beyond mere protocols to dissect the causality behind experimental choices, enabling you to select and implement the most appropriate target validation strategy for your research context. We will compare and contrast three orthogonal, industry-standard methods: the Cellular Thermal Shift Assay (CETSA®), Affinity-Based Chemical Proteomics (Kinobeads Pulldown), and Isothermal Titration Calorimetry (ITC).

The Compound and its Target: A Mechanistic Overview

1,4-Dimethyl-2-(4-phenylbutoxy)benzene (GW5074) is a potent, cell-permeable, and selective inhibitor of c-Raf kinase, with a reported IC50 of 9 nM.[2] c-Raf is a central component of the MAPK pathway, which is frequently dysregulated in various cancers, making it a prime therapeutic target.[3][4] The pathway, in simplified terms, relays extracellular signals from Ras to downstream kinases MEK and ERK, driving cellular proliferation and survival.

The validation of GW5074's engagement with c-Raf is not merely an academic exercise. It is a critical step to:

  • Confirm the Mechanism of Action (MoA): Linking the compound's phenotypic effects (e.g., inhibition of cell growth) directly to the modulation of its intended target.

  • Assess Potency and Selectivity in a Physiological Context: Moving beyond purified enzyme assays to understand how the compound behaves in the presence of cellular competitors, transporters, and metabolic enzymes.

  • De-risk Off-Target Effects: Differentiating on-target efficacy from potential polypharmacology that could lead to toxicity or unexpected biological activity.[5]

The following sections will explore three distinct, yet complementary, approaches to rigorously confirm that GW5074 binds to c-Raf in a cellular environment.

cluster_pathway Simplified MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras-GTP Receptor->Ras Activates cRaf c-Raf Ras->cRaf Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates GW5074 GW5074 (1,4-Dimethyl-2- (4-phenylbutoxy)benzene) GW5074->cRaf Inhibits

Caption: The MAPK signaling cascade, highlighting the inhibitory action of GW5074 on c-Raf.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that directly monitors ligand binding in live cells and tissues.[6] Its core principle is ligand-induced thermal stabilization: the binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[7][8]

Causality Behind the Method

When a protein is heated, it unfolds and aggregates, precipitating out of solution. A ligand bound within a protein's active or allosteric site acts as a molecular "staple," increasing the energy required to unfold the protein. This results in a measurable shift in the protein's melting temperature (Tm). By treating cells with GW5074 and comparing the amount of soluble c-Raf at various temperatures to untreated cells, we can directly infer target engagement. This method is exceptionally valuable as it requires no modification to the compound or the protein and can be performed in intact cells, providing a highly physiological readout of target binding.[6][8]

cluster_workflow CETSA Experimental Workflow start Culture Cells (e.g., K-562) treat Treat cells with Vehicle (DMSO) or GW5074 start->treat heat Aliquot and heat samples across a temperature gradient (e.g., 40-70°C) treat->heat lyse Cell Lysis (e.g., Freeze-thaw) heat->lyse separate Separate soluble fraction from precipitated aggregates (Centrifugation) lyse->separate quantify Quantify soluble c-Raf (Western Blot / ELISA) separate->quantify plot Plot Melt Curves (% Soluble vs. Temp) quantify->plot end Determine ΔTm plot->end

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Experimental Protocol
  • Cell Culture: Culture a relevant cell line (e.g., K-562, which expresses wild-type c-Raf) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Treat one aliquot with a desired concentration of GW5074 (e.g., 10 µM) and a control aliquot with vehicle (DMSO). Incubate for 2 hours at 37°C to allow for cell penetration and binding.[9]

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a thermal cycler, followed by cooling to 4°C.[9]

  • Lysis: Lyse the cells to release intracellular proteins. This is typically achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble c-Raf protein in each sample using a standard detection method like Western Blotting or an ELISA.

  • Data Analysis: For Western Blot, perform densitometry on the c-Raf bands. Normalize the intensity of each heated sample to the unheated (37°C) control for both vehicle and GW5074-treated groups. Plot the normalized soluble fraction against temperature to generate melt curves. The shift in the midpoint of the curve (ΔTm) indicates thermal stabilization and thus, target engagement.

Illustrative Data & Comparison
MethodKey ParameterExpected Result for GW5074ProsCons
CETSA Thermal Shift (ΔTm)A significant positive ΔTm of c-Raf (e.g., +4-8°C) in GW5074-treated cells compared to vehicle.Label-free; applicable in intact cells and tissues; reflects physiological binding.[6]Not all binding events cause thermal stabilization; can be lower throughput for antibody-based detection.[10]
Kinobeads Pulldown Competitive DisplacementReduced pulldown of c-Raf by kinobeads in lysates pre-incubated with free GW5074.Proteome-wide selectivity profiling; identifies on- and off-targets simultaneously.[5]Performed in lysate, not intact cells; competition can be complex to interpret.
ITC Dissociation Constant (Kd)Low nanomolar Kd value, consistent with biochemical IC50. Provides ΔH and ΔS.Gold standard for binding thermodynamics; provides direct measurement of affinity and stoichiometry.[11]Requires purified protein; high protein and compound consumption; not a cellular assay.

Method 2: Affinity-Based Chemical Proteomics (Kinobeads Pulldown)

This approach uses chemical proteomics to assess target engagement and selectivity across a large portion of the kinome. A broad-spectrum kinase inhibitor cocktail is immobilized on beads ("kinobeads") to capture a wide array of kinases from a cell lysate.[12][13] Target engagement is measured by competition.

Causality Behind the Method

The kinobeads act as a "fishing rod" for ATP-competitive kinases. If GW5074 is pre-incubated with the cell lysate, it will occupy the ATP-binding pocket of its targets, primarily c-Raf. When the lysate is subsequently exposed to the kinobeads, GW5074-bound c-Raf will be unable to bind to the immobilized inhibitors and will remain in the supernatant. By comparing the amount of c-Raf pulled down in the presence and absence of free GW5074 using quantitative mass spectrometry, we can confirm engagement and simultaneously profile the compound's selectivity across hundreds of other kinases.[14]

cluster_workflow Kinobeads Pulldown Workflow start Prepare Cell Lysate treat Pre-incubate lysate with Vehicle (DMSO) or GW5074 start->treat pulldown Add Kinobeads (Immobilized Inhibitors) treat->pulldown incubate Incubate to allow kinase binding pulldown->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute and digest bound kinases (e.g., on-bead trypsin digest) wash->elute analyze LC-MS/MS Analysis elute->analyze end Quantify relative abundance of kinases (e.g., c-Raf) analyze->end

Caption: Workflow for a competitive chemical proteomics pulldown assay.

Step-by-Step Experimental Protocol
  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve native protein conformations. Determine protein concentration using a BCA assay.

  • Competitive Binding: Aliquot the lysate. Pre-incubate one aliquot with GW5074 (e.g., 10 µM) and a control aliquot with vehicle (DMSO) for 20 minutes at 4°C.[13]

  • Kinobead Incubation: Add equilibrated kinobeads to both the treated and control lysates. Incubate for 1-3 hours at 4°C with rotation to allow for kinase binding.[12][13]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized inhibitors.[12]

  • Elution and Digestion: Elute the bound proteins. For mass spectrometry, this is often done via on-bead digestion, where trypsin is added directly to the beads to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. Calculate the ratio of protein abundance in the GW5074-treated sample versus the vehicle control. A ratio significantly less than 1 for c-Raf indicates successful competition and confirms direct target engagement.

Illustrative Data
Protein TargetAbundance Ratio (GW5074 / Vehicle)Interpretation
c-Raf (RAF1) 0.05 Strong Engagement: GW5074 effectively outcompeted kinobeads for the c-Raf binding site.
B-Raf 0.85Weak/No Engagement: GW5074 shows high selectivity for c-Raf over B-Raf in this context.
CDK2 0.98No Engagement: Confirms selectivity reported in biochemical assays.
VEGFR2 1.01No Engagement: Confirms selectivity reported in biochemical assays.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for characterizing the thermodynamics of binding interactions in solution.[11] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule. While not a cellular assay, it provides the most precise, label-free quantification of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) drivers of the interaction.[15]

Causality Behind the Method

Every binding event involves the formation and breaking of non-covalent bonds, resulting in a net change in heat. An ITC instrument consists of a reference cell and a sample cell containing the purified target protein (c-Raf).[15] The ligand (GW5074) is titrated into the sample cell in small, precise injections. The instrument's feedback system measures the power required to maintain zero temperature difference between the cells, directly quantifying the heat of interaction. The resulting data provides an unambiguous, in-solution measure of the physical binding event.

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow start Purify c-Raf Protein Load into Sample Cell prepare Prepare GW5074 Solution Load into Syringe start->prepare titrate Inject GW5074 into Sample Cell incrementally prepare->titrate measure Measure heat change (ΔH) after each injection titrate->measure plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model plot->fit end Determine Kd, n, ΔH, ΔS fit->end

Caption: The fundamental workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Experimental Protocol
  • Protein Preparation: Express and purify high-quality, active c-Raf protein. Dialyze the protein extensively against the final assay buffer to minimize buffer mismatch effects.

  • Compound Preparation: Dissolve GW5074 in the exact same buffer used for the final protein dialysis. A small amount of DMSO may be necessary, in which case the same concentration must be present in the protein buffer.

  • Loading the Calorimeter: Load the purified c-Raf protein into the sample cell and the final dialysis buffer into the reference cell. Load the GW5074 solution into the injection syringe.

  • Titration: Allow the system to equilibrate. Program the instrument to perform a series of small (e.g., 2 µL) injections of GW5074 into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: The instrument records the heat change for each injection. Initially, with many free binding sites, the heat change is large. As the protein becomes saturated, the heat change diminishes with each injection.

  • Data Analysis: Integrate the heat-rate peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Illustrative Data
Thermodynamic ParameterIllustrative Value for GW5074 binding to c-RafInterpretation
Affinity (Kd) 12 nMRepresents a high-affinity interaction, corroborating biochemical IC50 data.
Stoichiometry (n) 0.95Indicates a 1:1 binding ratio of GW5074 to c-Raf, suggesting a well-defined binding site.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
Entropy (TΔS) +2.7 kcal/molThe binding is entropically favorable, possibly due to the displacement of water molecules from the binding site.

Conclusion and Recommendations

Validating the target engagement of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (GW5074) with c-Raf requires a multi-faceted, evidence-based approach. No single method tells the whole story.

  • For initial confirmation in a physiological context, CETSA is the method of choice. It provides direct evidence of binding inside an intact cell without labels or modifications. A positive thermal shift is a strong indicator of target engagement.

  • To understand selectivity and identify potential off-targets, the Kinobeads Pulldown is unparalleled. This method provides a broader, systems-level view of the compound's interactions, which is crucial for predicting potential side effects and understanding the full scope of its mechanism.

  • For a precise, quantitative understanding of the binding thermodynamics, ITC is the definitive assay. While it is not cellular, it provides the fundamental biophysical parameters that underpin the interaction, serving as an essential benchmark for validating the potency observed in other assays.

A robust target validation package for GW5074 would ideally integrate data from all three approaches. By demonstrating a significant thermal shift in cells (CETSA), competitive displacement from kinobeads (Chemical Proteomics), and a high-affinity thermodynamic profile (ITC), researchers can build an unassailable case for the on-target activity of their compound, paving the way for confident progression into further stages of drug development.

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Comparative

A Head-to-Head Comparison of Synthesis Routes for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene: A Guide for Researchers

Abstract 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in dedicated literature, can...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in dedicated literature, can be strategically approached through the venerable Williamson ether synthesis. This guide provides a comprehensive head-to-head comparison of different synthetic routes to this target molecule, with a focus on the practical synthesis of its key precursors. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer a comparative analysis of the different strategies to empower researchers in selecting the most suitable route for their specific needs.

Introduction: The Strategic Approach to an Underexplored Ether

The target molecule, 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, is an unsymmetrical ether. The most logical and versatile approach to its synthesis is the Williamson ether synthesis , a robust and widely adopted method for forming the ether linkage. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a related electrophile with a suitable leaving group.

For the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, this translates to the reaction between the sodium or potassium salt of 2,5-dimethylphenol and a 4-phenylbutyl electrophile , such as 1-bromo-4-phenylbutane.

Williamson Ether Synthesis 2,5-Dimethylphenol 2,5-Dimethylphenol 2,5-Dimethylphenoxide 2,5-Dimethylphenoxide 2,5-Dimethylphenol->2,5-Dimethylphenoxide Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->2,5-Dimethylphenoxide 1,4-Dimethyl-2-(4-phenylbutoxy)benzene 1,4-Dimethyl-2-(4-phenylbutoxy)benzene 2,5-Dimethylphenoxide->1,4-Dimethyl-2-(4-phenylbutoxy)benzene SN2 Attack 4-Phenylbutyl Electrophile (e.g., 1-bromo-4-phenylbutane) 4-Phenylbutyl Electrophile (e.g., 1-bromo-4-phenylbutane) 4-Phenylbutyl Electrophile (e.g., 1-bromo-4-phenylbutane)->1,4-Dimethyl-2-(4-phenylbutoxy)benzene Leaving Group Salt (e.g., NaBr) Leaving Group Salt (e.g., NaBr) Route A cluster_0 Route A: From Benzene and Succinic Anhydride A1 Benzene + Succinic Anhydride A2 4-Oxo-4-phenylbutanoic acid A1->A2 Friedel-Crafts Acylation (AlCl3) A3 4-Phenylbutanoic acid A2->A3 Clemmensen or Wolff-Kishner Reduction A4 4-Phenyl-1-butanol A3->A4 Reduction (e.g., BH3-THF) A5 1-Bromo-4-phenylbutane A4->A5 Bromination (e.g., PBr3)

Caption: Synthetic pathway for Route A.

Route B: From Benzene and γ-Butyrolactone

This route offers a more direct approach to the 4-phenylbutanoic acid intermediate through a Friedel-Crafts reaction with γ-butyrolactone.

Route B cluster_1 Route B: From Benzene and γ-Butyrolactone B1 Benzene + γ-Butyrolactone B2 4-Phenylbutanoic acid B1->B2 Friedel-Crafts Reaction (AlCl3) B3 4-Phenyl-1-butanol B2->B3 Reduction (e.g., BH3-THF) B4 1-Bromo-4-phenylbutane B3->B4 Bromination (e.g., PBr3)

Caption: Synthetic pathway for Route B.

Route C: From Benzene and Tetrahydrofuran

A patented method describes the synthesis of 4-phenyl-1-butanol from the reaction of benzene with a 4-chlorobutanol ester, which is generated in situ from tetrahydrofuran (THF). [1]

Route C cluster_2 Route C: From Benzene and Tetrahydrofuran C1 Tetrahydrofuran + Acyl Chloride C2 4-Chlorobutanol Ester C1->C2 ZnCl2 catalysis C3 4-Phenylbutanol Ester C2->C3 Friedel-Crafts Alkylation (AlCl3) with Benzene C4 4-Phenyl-1-butanol C3->C4 Hydrolysis C5 1-Bromo-4-phenylbutane C4->C5 Bromination (e.g., PBr3)

Caption: Synthetic pathway for Route C.

Comparative Data of Precursor Synthesis Routes
FeatureRoute A: From Benzene & Succinic AnhydrideRoute B: From Benzene & γ-ButyrolactoneRoute C: From Benzene & Tetrahydrofuran
Starting Materials Benzene, succinic anhydride, AlCl₃Benzene, γ-butyrolactone, AlCl₃Tetrahydrofuran, acyl chloride, benzene, ZnCl₂, AlCl₃
Number of Steps 4 (to alkyl bromide)3 (to alkyl bromide)4 (to alkyl bromide)
Key Reactions Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction, carboxylic acid reduction, brominationFriedel-Crafts reaction, carboxylic acid reduction, brominationTHF ring-opening, Friedel-Crafts alkylation, hydrolysis, bromination
Reported Yields Variable, can be high for individual stepsGood overall yield reported in patents [2]High yield for the final alcohol is claimed [1]
Advantages Utilizes common and inexpensive starting materials. [3]The intermediates are well-characterized.More convergent than Route A.Innovative approach with potentially high yield. [1]
Disadvantages Longer synthetic sequence. The Clemmensen reduction uses toxic mercury reagents. Wolff-Kishner involves harsh basic conditions.γ-Butyrolactone can be more expensive than succinic anhydride.Involves multiple catalysts and an in-situ generation step which may be complex to optimize.

The Final Step: Williamson Ether Synthesis

Once the 4-phenylbutyl electrophile is synthesized, the final step is a Williamson ether synthesis with 2,5-dimethylphenol. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, with a suitable base to deprotonate the phenol.

Choice of Base:

  • Strong Bases (e.g., NaH, KH): These are highly effective for deprotonating phenols but require anhydrous conditions and careful handling. [4]* Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are easier to handle and often sufficient for phenol deprotonation, especially with more reactive alkyl halides. [5] Reaction Conditions:

  • Solvent: Acetonitrile or DMF are common choices as they are polar aprotic solvents that favor SN2 reactions. [5]* Temperature: The reaction is typically run at elevated temperatures (e.g., 50-100 °C) to ensure a reasonable reaction rate. [6]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Route A, Step 1)

This protocol is adapted from established procedures for Friedel-Crafts acylation. [3]

  • To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (0.5 mol) and anhydrous benzene (2.5 mol).

  • With vigorous stirring, carefully add anhydrous aluminum chloride (0.75 mol) in portions.

  • An exothermic reaction will occur with the evolution of HCl gas. Heat the mixture under reflux for 30 minutes to complete the reaction.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and then extract the product into an aqueous sodium carbonate solution.

  • Acidify the carbonate solution with HCl to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 4-oxo-4-phenylbutanoic acid.

Protocol 4.2: Synthesis of 4-Phenyl-1-butanol (Representative Reduction and Conversion)

This protocol outlines a general procedure for the reduction of a carboxylic acid and subsequent conversion to the bromide.

Step 1: Reduction of 4-Phenylbutanoic Acid

  • In a dry flask under a nitrogen atmosphere, dissolve 4-phenylbutanoic acid (1 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq.) while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-phenyl-1-butanol.

Step 2: Conversion to 1-Bromo-4-phenylbutane

  • To a flask containing 4-phenyl-1-butanol (1 eq.), add phosphorus tribromide (PBr₃, ~0.4 eq.) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently for a few hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain 1-bromo-4-phenylbutane.

Protocol 4.3: Williamson Ether Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This is a general protocol that can be optimized for specific laboratory conditions. [5][6]

  • To a round-bottom flask, add 2,5-dimethylphenol (1 eq.) and anhydrous potassium carbonate (2 eq.) in acetonitrile (15 volumes).

  • Add 1-bromo-4-phenylbutane (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.

Conclusion and Recommendations

The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is most effectively achieved via the Williamson ether synthesis. The choice of the synthetic route for the key precursor, the 4-phenylbutyl electrophile, will depend on the specific resources and priorities of the research lab.

  • For scalability and cost-effectiveness , Route B, starting from γ-butyrolactone, appears to be the most promising due to its shorter sequence compared to Route A.

  • For laboratories equipped to handle more complex procedures , Route C offers an innovative and potentially high-yielding alternative.

  • Route A , while classic, is less favorable due to the use of hazardous reagents in the reduction step and its longer synthetic pathway.

Ultimately, the protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers, enabling them to make informed decisions and efficiently synthesize 1,4-Dimethyl-2-(4-phenylbutoxy)benzene for their research endeavors.

References

  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google P
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Williamson Ether Synthesis. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Synthesis of 4-phenyl-1-butanol - Semantic Scholar. [Link]

  • "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" - Quick Company. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. [Link]

  • A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen | Organic Process Research & Development - ACS Publications. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • β-phenyl- and β-(4-chlorophenyl)-γ- butyrolactones: Key Intermediates in the Synthesis of β-p. [Link]

  • US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google P
  • precursors gamma-butyrolactone gbl: Topics by Science.gov. [Link]

  • US6037509A - Process for producing 1-bromo-4-phenylbutane - Google P

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS No. 500904-64-3).[1][2][3] As a critical resource for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS No. 500904-64-3).[1][2][3] As a critical resource for researchers and drug development professionals, this document synthesizes established safety protocols for structurally related aromatic ethers and benzene derivatives to ensure best practices in the absence of a specific Safety Data Sheet (SDS) for this compound. The procedures outlined below are designed to be self-validating, emphasizing causality and adherence to the highest standards of laboratory safety.

Understanding the Compound: An Evidence-Based Hazard Assessment

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether with the molecular formula C18H22O and a molecular weight of 254.37 g/mol .[1][2][4] Its structure, featuring a substituted benzene ring, suggests that it should be handled with the precautions typically afforded to aromatic compounds, which can include potential flammability, irritation, and long-term health effects associated with benzene and its derivatives.[5][6][7][8]

Table 1: Chemical and Physical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

PropertyValueSource
CAS Number 500904-64-3[1][2][3]
Molecular Formula C18H22O[1][2][4]
Molecular Weight 254.37 g/mol [1][4]
Synonyms 4-Phenyl-1-(2,5-xylyloxy)butane, Gemfibrozil impurity F[1][2]
Appearance Not Available (Assume liquid or solid at room temp.)
Storage 2-8°C Refrigerator[3]

Given its structural similarity to benzene and other aromatic ethers, it is prudent to assume this compound may be irritating to the eyes and skin and potentially harmful if inhaled or ingested.[6][9]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before handling 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, it is imperative to establish a controlled environment and utilize appropriate PPE. The following recommendations are based on established guidelines for similar chemical classes.

Essential PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton, Silver Shield®/4H®, or Nitrile rubber with sufficient breakthrough time) are mandatory. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, chemically resistant coveralls may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[9] If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Do not inhale vapors or mists.[9]

  • Wash hands thoroughly after handling.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[9]

  • Keep the container tightly closed and store in a cool, well-ventilated area.[3][9]

Spill Management: A Step-by-Step Response Plan

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

  • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate the spill area and prevent entry.

  • Remove all sources of ignition. [5][10]

  • If safe to do so, increase ventilation to the area.

  • Only personnel trained in hazardous spill response with appropriate PPE should attempt to clean up the spill.

Proper Disposal Procedures: A Decision-Making Workflow

The disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene must comply with all local, state, and federal regulations. As a default, it should be treated as a hazardous chemical waste.

Core Principles of Disposal:

  • Do not dispose of this chemical down the drain. [11]

  • Do not dispose of in household trash. [12]

  • All waste must be collected in a designated, properly labeled hazardous waste container. [12][13]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect liquid waste in a compatible, sealed container (e.g., glass or polyethylene). Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "1,4-Dimethyl-2-(4-phenylbutoxy)benzene".[13]

    • Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, clearly labeled, sealed container.[14]

  • Labeling:

    • The hazardous waste label must include the full chemical name (no abbreviations), the approximate concentration, and the date of accumulation.[13]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][9] The most common method for organic chemical waste is high-temperature incineration in a licensed facility.

Disposal Decision Workflow Diagram:

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Generate Waste (Unused chemical, contaminated labware, spill residue) is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid waste container. is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed solid waste container. is_liquid->collect_solid No store Store in designated Satellite Accumulation Area. collect_liquid->store collect_solid->store contact_ehs Contact EHS for pickup and disposal. store->contact_ehs disposal Final Disposal by licensed contractor (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene waste.

Regulatory Context and Best Practices

While specific regulations for this compound are not available, its disposal falls under the general guidelines for laboratory chemical waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste.[15] Aromatic compounds, especially those with characteristics of ignitability, corrosivity, reactivity, or toxicity, are considered hazardous.[16] It is the responsibility of the waste generator to make an accurate hazardous waste determination. Given the benzene-like structure, treating this compound as hazardous waste is the most prudent and compliant course of action.

By adhering to these rigorous, evidence-based procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, thereby protecting themselves, their colleagues, and the environment.

References

  • Global Substance Registration System (GSRS). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE.[Link]

  • PubChem. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.[Link]

  • Conservation OnLine (CoOL). Hazardous Waste Disposal.[Link]

  • Pharmaffiliates. 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzene.[Link]

  • PubChem. 1,4-Dimethyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene.[Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • Occupational Safety and Health Administration (OSHA). Benzene.[Link]

  • Weeklysafety.com. Benzene Health Hazards and Workplace Exposure Limits.[Link]

  • U.S. Environmental Protection Agency (EPA). Benzene.[Link]

  • University of Maryland. EPA Hazardous Waste Codes.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1028 App B - Substance Technical Guidelines, Benzene.[Link]

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Handling

Personal protective equipment for handling 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

Comprehensive Safety and Handling Guide: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene This guide provides essential safety protocols and operational directives for the handling and disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)be...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

This guide provides essential safety protocols and operational directives for the handling and disposal of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS Number: 500904-64-3).[1] As a substituted aromatic ether, this compound requires careful management to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.

Hazard Assessment and Chemical Profile

1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an aromatic ether.[2] While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure—containing a substituted benzene ring and an ether linkage—necessitates a cautious approach based on the known hazards of these chemical classes.

  • Aromatic Hydrocarbon Moiety: The benzene-derived portion of the molecule suggests potential hazards associated with aromatic compounds. Benzene itself is a known carcinogen and can cause genetic defects.[3][4] It is also flammable and can cause skin and eye irritation.[3][4]

  • Ether Linkage: Ethers as a class of compounds can form explosive peroxides upon prolonged exposure to air and light.[5] While the tendency for peroxide formation varies, it is a critical consideration for the storage and handling of all ethers.

  • General Irritant: Similar aromatic compounds are known to cause skin and eye irritation.[6] Therefore, direct contact should be avoided.

Property Value Source
CAS Number 500904-64-3[1][7]
Molecular Formula C18H22O[1][8]
Molecular Weight 254.37 g/mol [1][8]
Alternate Names 4-Phenyl-1-(2,5-xylyloxy)butane[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. A risk-based approach should be adopted, considering the scale of the experiment and the potential for exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[9] For procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a range of chemicals.[10] For prolonged handling or in situations with a high risk of splash, consider double-gloving or using gloves with a higher resistance to aromatic compounds, such as Viton™ or butyl rubber.[9][11] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.[10] Long pants and closed-toe shoes are required to ensure maximum skin coverage.[10]

  • Respiratory Protection: All handling of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[10]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Procedure Risk low_risk Low Risk? (e.g., small scale, dilute solution) start->low_risk high_risk High Risk? (e.g., large scale, heating, potential for splash) low_risk->high_risk No core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe shoes low_risk->core_ppe Yes high_risk->core_ppe No enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Double Gloves (Nitrile) or Viton™/Butyl Gloves - Flame-Resistant Lab Coat high_risk->enhanced_ppe Yes end Proceed with Caution core_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on procedural risk assessment.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures both safety and experimental reproducibility.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary PPE readily available and inspected for integrity.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Ensure a spill kit appropriate for flammable and organic solvents is accessible. This should include absorbent materials like sand or vermiculite.[3]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly before putting on gloves.

    • If double-gloving, put on the first pair of gloves, then the second pair over them.

  • Chemical Handling:

    • Perform all manipulations of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene inside a certified chemical fume hood.

    • Ground all containers and equipment when transferring the substance to prevent static discharge, which could be an ignition source.[5][11]

    • Keep containers tightly closed when not in use.[3]

    • Avoid heating the substance near open flames or other ignition sources.[11]

  • Post-Handling and Doffing PPE:

    • Before leaving the immediate work area, remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves, peeling them off from the cuff to avoid skin contact with the outer surface.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Liquid Waste: All solutions containing 1,4-Dimethyl-2-(4-phenylbutoxy)benzene should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[6]

  • Solid Waste: Any disposable materials that come into contact with the chemical (e.g., gloves, absorbent paper, weighing boats) must be considered contaminated and disposed of as hazardous waste.[12] Collect these materials in a separate, labeled solid waste container.

  • Empty Containers: "Empty" containers that held 1,4-Dimethyl-2-(4-phenylbutoxy)benzene are still considered hazardous as they may contain residue.[11] These should be disposed of as hazardous waste and not repurposed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1,4-Dimethyl-2-(4-phenylbutoxy)benzene," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources.

  • Arranging for Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, ensuring a safe and productive research environment.

References

Sources

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